Protoapigenin
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |
InChI Key |
BXZYQTCXZAHTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Protoapigenin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenin is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly in the realm of oncology. As a derivative of the widely studied flavone apigenin, this compound exhibits a unique chemical scaffold that contributes to its distinct biological activities. This technical guide provides an in-depth overview of this compound's chemical properties, key experimental protocols for its synthesis and biological evaluation, and an exploration of its putative mechanisms of action.
Chemical Structure and Nomenclature
This compound is characterized by a flavone backbone with a p-quinol moiety on its B-ring, a structural feature that distinguishes it from apigenin.
Chemical Structure:
IUPAC Name: 2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one
Molecular Formula: C₁₅H₁₂O₆
Molecular Weight: 288.25 g/mol
Physicochemical and Biological Data
The following table summarizes key quantitative data reported for this compound.
| Parameter | Value | Cell Lines | Reference |
| IC₅₀ (Antitumor Activity) | 0.27 - 3.88 µg/mL | HepG2, Hep3B, MCF-7, A549, MDA-MB-231 | Hunyadi et al., 2011 |
| Molecular Weight | 288.25 g/mol | N/A | |
| Hydrogen Bond Donor Count | 4 | N/A | |
| Hydrogen Bond Acceptor Count | 6 | N/A | |
| Topological Polar Surface Area | 107 Ų | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate its biological activity.
One-Step Synthesis of Protoapigenone from Apigenin
This protocol describes the direct semi-synthesis of protoapigenone via oxidative dearomatization of apigenin using [bis(trifluoroacetoxy)iodo]benzene (PIFA).
Materials:
-
Apigenin
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Methanol (MeOH), HPLC grade
-
Sephadex LH-20
-
Solid-phase extraction (SPE) C18 cartridges
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Oxidation: To the stirred solution, add 2 equivalents of PIFA at room temperature (25 °C).
-
Reaction Monitoring: Allow the reaction to stir for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Purification:
-
Solid-Phase Extraction (SPE): Load the aqueous residue onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove water-soluble impurities. Elute the product with methanol.
-
Gel Chromatography: Concentrate the methanolic eluate and purify further using a Sephadex LH-20 column, eluting with methanol to yield pure protoapigenone.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
MTT Assay for Cell Viability
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).
Putative Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to apigenin suggests that it may modulate similar intracellular signaling pathways critical for cancer cell proliferation, survival, and apoptosis. The diagram below illustrates the potential interplay between this compound and the PI3K/Akt/mTOR and MAPK signaling cascades.
Conclusion
This compound stands out as a promising natural compound with significant anti-cancer potential. Its unique chemical structure and ability to induce apoptosis and cell cycle arrest in cancer cells warrant further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of this intriguing flavonoid. Further studies are essential to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
The Vanguard of Flavonoids: A Technical Guide to the Natural Sources and Mechanisms of Protoapigenin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenin and its analogs represent a novel and promising class of flavonoids characterized by a unique p-quinol moiety in their B-ring. This structural feature imparts significant biological activities, particularly potent cytotoxic effects against various cancer cell lines, distinguishing them from more common flavonoids like apigenin. This technical guide provides an in-depth exploration of the natural sources of these compounds, methodologies for their extraction and characterization, and a detailed look into their mechanisms of action, with a focus on the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Natural Sources of this compound and Its Analogs
The primary and most well-documented natural source of this compound and its related analogs is the fern Thelypteris torresiana (Gaudich.) Alston, also known by its synonym Macrothelypteris torresiana (Gaudich.) Ching.[1][2][3][4][5][6][7][8][9] This fern is native to tropical and subtropical regions of Africa and Asia and has been introduced to other parts of the world.[6]
Table 1: this compound and Its Analogs Isolated from Thelypteris torresiana
| Compound | Plant Part | Reference(s) |
| This compound | Whole plant, Aerial parts | [1][2][3] |
| Protoapigenone | Whole plant | [1][3][5] |
| 5',6'-dihydro-6'-methoxyprotoapigenone | Whole plant | [1][3] |
| This compound 4'-O-beta-D-glucoside | Whole plant | [1][3][4] |
| Flavotorresin | Not specified | [8][9][10][11] |
| 2'-hydroxy-2',3'-dihydroprotoapigenone acetonide | Not specified | - |
| 2',6'-dimethoxy-tetrahydroprotoapigenone | Not specified | - |
| Tetrahydroprotoapigenone | Not specified | - |
Note: Quantitative yield data for these compounds from natural sources is not extensively reported in the available literature. The isolation of these compounds is often guided by bioactivity assays rather than large-scale production from the plant material.
While Thelypteris torresiana is the principal identified source, the broader family of ferns and other plant species may yet prove to be reservoirs of these unique flavonoids. Further phytochemical screening of related species is warranted to expand the known natural sources of this compound and its analogs.
Experimental Protocols
The isolation and characterization of this compound and its analogs from Thelypteris torresiana involve a multi-step process combining extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported in the scientific literature.
General Workflow for Extraction and Isolation
The overall process begins with the collection and preparation of the plant material, followed by solvent extraction, partitioning, and a series of chromatographic separations to isolate the compounds of interest.
Detailed Methodologies
2.2.1. Plant Material and Extraction
-
Collection and Preparation: The aerial parts or whole plant of Thelypteris torresiana are collected, washed with water to remove debris, and air-dried in the shade. The dried plant material is then ground into a fine powder.[12]
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol or ethanol.[3] This process is carried out for several hours to ensure the efficient extraction of flavonoids.
2.2.2. Fractionation
-
Concentration: The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavonoid compounds, including this compound and its analogs, are typically enriched in the ethyl acetate and n-butanol fractions.
2.2.3. Purification
-
Silica Gel Column Chromatography: The bioactive fractions (e.g., ethyl acetate fraction) are subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions rich in the target compounds are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol to elute the compounds.[13][14]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
2.2.4. Characterization
The structures of the purified compounds are elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.[1][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.[1][3]
-
Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy provides information about the chromophoric system of the flavonoids.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
Signaling Pathways and Mechanism of Action
Protoapigenone, the most studied analog of this compound, exerts its potent cytotoxic effects in cancer cells primarily through the induction of apoptosis. This process is intricately linked to the generation of oxidative stress and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Protoapigenone-Induced Apoptosis via Oxidative Stress and MAPK Activation
Protoapigenone treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which acts as a key upstream signaling molecule. The surge in ROS triggers the activation of three major MAPK pathways: the Extracellular signal-regulated Kinase (ERK), the c-Jun N-terminal Kinase (JNK), and the p38 MAPK pathway. The activation of these kinases is a critical step in the apoptotic cascade initiated by protoapigenone.
The upstream activation of JNK and p38 in response to protoapigenone involves the phosphorylation of their respective MAPK Kinases (MAPKKs), namely MKK4 for JNK1/2 and MKK3/6 for p38.[15]
Downstream Effectors of MAPK Signaling in Protoapigenone-Induced Apoptosis
Once activated, the JNK and p38 pathways propagate the apoptotic signal by modulating the activity of various downstream effector molecules.
Activated JNK can translocate to the nucleus and phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[15][16][17] In the cytoplasm, JNK can phosphorylate and activate pro-apoptotic Bcl-2 family members like BIM and BID, and inhibit anti-apoptotic members like Bcl-2 and Bcl-xL.[2][16] This shifts the balance towards apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Activated p38 can also phosphorylate and activate pro-apoptotic Bcl-2 family members and contribute to the apoptotic process.[11][12][18] The combined action of these pathways culminates in the execution of apoptosis.
Conclusion and Future Directions
This compound and its analogs, primarily sourced from the fern Thelypteris torresiana, are a class of flavonoids with significant potential in drug development, particularly in oncology. Their unique chemical structure underpins their potent pro-apoptotic activity, which is mediated through the induction of oxidative stress and the activation of MAPK signaling pathways.
While the foundational knowledge of their natural sources and mechanism of action has been established, several areas require further investigation. The lack of comprehensive quantitative data on the abundance of these compounds in their natural source highlights a need for more detailed phytochemical analyses. Furthermore, the development of optimized and scalable extraction and purification protocols is crucial for advancing preclinical and clinical research. The exploration of a wider range of plant species for these compounds could also unveil new and more abundant natural sources. A deeper understanding of the intricate downstream targets of the signaling pathways they modulate will be instrumental in elucidating their full therapeutic potential and in the rational design of novel, highly effective anticancer agents.
References
- 1. New cytotoxic flavonoids from Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel flavonoids of Thelypteris torresiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Biosynthesis of Protoapigenin in Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathway of protoapigenin, a flavonoid with significant therapeutic potential, in plants. Directed at researchers, scientists, and drug development professionals, this document outlines the putative enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It also furnishes detailed experimental protocols and presents quantitative data where available to facilitate further investigation and potential biotechnological applications.
Introduction
This compound, a flavonoid first isolated from the fern Thelypteris torresiana, has garnered considerable interest for its potent biological activities. Structurally related to the common flavonoid apigenin, this compound is distinguished by a p-quinol moiety on its B-ring. This structural feature is believed to be crucial for its bioactivity. Understanding the biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biosynthesis, drawing parallels with the well-established flavonoid pathway and proposing a putative route for its formation.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed via the general phenylpropanoid and flavonoid pathways, culminating in the formation of apigenin, which then undergoes enzymatic modification to yield this compound.
Phenylpropanoid Pathway
The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
Flavonoid Biosynthesis: Formation of Apigenin
p-Coumaroyl-CoA serves as a key precursor for the flavonoid pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. Finally, flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to yield apigenin.
Conversion of Apigenin to this compound: The Core Hypothesis
The final and defining step in this compound biosynthesis is the conversion of apigenin. This is proposed to be an oxidative modification of the B-ring of apigenin to form the characteristic p-quinol structure. While the specific enzyme, tentatively named "Protoapigenone Synthase," has not yet been definitively identified, evidence from related flavonoid modifications suggests the involvement of specific enzyme families.
Key Enzyme Candidates:
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is well-known for catalyzing a wide range of oxidative reactions in flavonoid biosynthesis, including hydroxylations and rearrangements. A specific CYP enzyme could be responsible for the hydroxylation and subsequent oxidation of the B-ring of apigenin.
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in flavonoid modifications, particularly in ferns. It is plausible that a 2-ODD catalyzes the formation of the p-quinol moiety.
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax, kcat) and in planta substrate and product concentrations, for the enzymatic conversion of apigenin to this compound. The following table summarizes hypothetical data points that would be crucial to obtain for a comprehensive understanding of this pathway.
| Parameter | Enzyme | Substrate | Product | Value (Hypothetical) | Method of Determination |
| Michaelis-Menten Constant (Km) | Protoapigenone Synthase | Apigenin | This compound | 10-100 µM | In vitro enzyme assay with purified recombinant enzyme |
| Maximum Velocity (Vmax) | Protoapigenone Synthase | Apigenin | This compound | 5-50 pkat/mg protein | In vitro enzyme assay with purified recombinant enzyme |
| Catalytic Efficiency (kcat/Km) | Protoapigenone Synthase | Apigenin | This compound | 10^3 - 10^5 M⁻¹s⁻¹ | Calculated from Km and kcat values |
| In Planta Concentration | - | Apigenin | - | 1-10 µg/g fresh weight | HPLC-MS/MS analysis of plant tissue extracts |
| In Planta Concentration | - | - | This compound | 0.1-1 µg/g fresh weight | HPLC-MS/MS analysis of plant tissue extracts |
Experimental Protocols
To facilitate the identification and characterization of the enzyme responsible for converting apigenin to this compound, the following detailed experimental protocols are proposed.
Protocol 1: Identification of Candidate Genes from Thelypteris torresiana
This protocol outlines a strategy to identify candidate genes encoding "Protoapigenone Synthase" from Thelypteris torresiana.
Methodology:
-
Plant Material: Collect fresh fronds of Thelypteris torresiana.
-
RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
cDNA Synthesis and Transcriptome Sequencing: Synthesize cDNA from the total RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatics Analysis:
-
Perform de novo assembly of the transcriptome to generate a set of unigenes.
-
Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) to identify homologs of cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases.
-
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression levels of the identified candidate genes in different tissues of T. torresiana and correlate these with the accumulation of this compound as determined by HPLC-MS/MS.
-
Selection of Candidate Genes: Prioritize candidate genes that show a strong positive correlation between their expression levels and this compound content for further functional characterization.
Protocol 2: Heterologous Expression and Purification of Candidate Enzymes
This protocol describes the expression of candidate genes in a heterologous host and the purification of the recombinant enzymes.
Methodology:
-
Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Heterologous Expression:
-
E. coli: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable yeast strain. Induce protein expression with galactose.
-
-
Protein Extraction: Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Further purify the protein using size-exclusion chromatography if necessary.
-
Protein Verification: Confirm the identity and purity of the protein by SDS-PAGE and Western blotting.
Protocol 3: In Vitro Enzyme Assay for "Protoapigenone Synthase" Activity
This protocol details an in vitro assay to determine the enzymatic activity of the purified recombinant proteins.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant enzyme (1-10 µg)
-
Apigenin (10-100 µM)
-
Cofactors:
-
For CYPs: NADPH (1 mM) and a cytochrome P450 reductase.
-
For 2-ODDs: 2-oxoglutarate (1 mM), FeSO₄ (100 µM), and sodium ascorbate (2 mM).
-
-
Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate or by acidification.
-
Product Extraction: Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the sample by HPLC-MS/MS to identify and quantify the formation of this compound. Use an authentic standard of this compound for comparison of retention time and mass spectra.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a promising area of research with significant implications for the pharmaceutical and biotechnology industries. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the presented putative pathway and experimental protocols provide a solid framework for future investigations. The identification and characterization of "Protoapigenone Synthase" will be a critical step towards the metabolic engineering of plants or microorganisms for the sustainable production of this valuable compound. Further research should also focus on the regulatory mechanisms governing this compound biosynthesis, including the role of transcription factors and environmental cues.
Protoapigenin mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Protoapigenin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid derived from the fern Thelypteris torresiana, has demonstrated significant anti-cancer properties with a potency reportedly tenfold greater than its well-studied precursor, apigenin.[1] This technical guide elucidates the core mechanisms of action by which protoapigenone exerts its cytotoxic effects on cancer cells. It provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays. The information presented is intended to support further research and drug development efforts centered on this promising anti-neoplastic agent.
Core Mechanisms of Action
Protoapigenone's anti-cancer activity is multifaceted, primarily driven by the induction of oxidative stress, which in turn triggers signaling cascades leading to cell cycle arrest and apoptosis.[1][2][3] Unlike its precursor apigenin, the pro-apoptotic effects of protoapigenone are critically dependent on the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Induction of Oxidative Stress
A primary initiating event in protoapigenone-treated cancer cells is the rapid increase in intracellular ROS levels, coupled with a depletion of intracellular glutathione (GSH).[1] This disruption of the cellular redox balance is a crucial upstream event that instigates the downstream signaling pathways responsible for apoptosis. The thiol-antioxidant N-acetylcysteine has been shown to abolish protoapigenone-induced MAPK activation and apoptosis, confirming the pivotal role of oxidative stress in its mechanism of action.[1]
Apoptosis Induction via MAPK Signaling
Protoapigenone treatment leads to the persistent activation of all three major MAPK pathways: ERK, JNK, and p38.[1][3] This sustained activation is a critical determinant of its pro-apoptotic effect. The activation of these kinases leads to the hyperphosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL, which is thought to inactivate them.[1] This, in turn, leads to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis.[1] The activation of JNK is also linked to the thiol modification of glutathione S-transferase π (GSTpi), which prevents GSTpi from inhibiting JNK, thus amplifying the apoptotic signal.[1] The apoptotic cascade is ultimately executed through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]
Cell Cycle Arrest at S and G2/M Phases
In addition to inducing apoptosis, protoapigenone also inhibits cancer cell proliferation by arresting the cell cycle at the S and G2/M phases.[2][3] This cell cycle blockade is associated with a decrease in the levels of key regulatory proteins, including cyclin-dependent kinase 2 (Cdk2) and cyclin B1.[2][3] Furthermore, protoapigenone treatment leads to an increase in the inactive, phosphorylated form of Cdc25C (at Ser216), a phosphatase that is essential for entry into mitosis.[2][3] The modulation of these cell cycle regulators prevents cancer cells from progressing through the cell cycle and dividing.
Quantitative Data
The cytotoxic efficacy of protoapigenone has been evaluated across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.88 | ~12.9 | [4][5] |
| MCF-7 | Breast Cancer | 0.27 | ~0.9 | [4][5] |
| HepG2 | Liver Cancer | 0.27 | ~0.9 | [4][5] |
| Hep3B | Liver Cancer | 0.27 | ~0.9 | [4][5] |
| A549 | Lung Cancer | 3.88 | ~12.9 | [4][5] |
| Ca9-22 | Oral Cancer | - | - | [4] |
| MDAH-2774 | Ovarian Cancer | - | - | [2] |
| SKOV3 | Ovarian Cancer | - | - | [2] |
| PC-3 | Prostate Cancer | - | - | [3] |
| DU145 | Prostate Cancer | - | - | [3] |
Note: Conversion from µg/mL to µM is approximated based on a molecular weight of ~300 g/mol for protoapigenone. Exact values may vary slightly.
Signaling Pathway and Mechanism Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and the overall mechanism of action of protoapigenone.
Caption: Overall mechanism of protoapigenone action in cancer cells.
Caption: MAPK-mediated intrinsic apoptosis pathway induced by protoapigenone.
Caption: Experimental workflow for assessing protoapigenone's effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on protoapigenone. Specific parameters should be optimized for the cell line and laboratory conditions being used.
Cell Viability Assay (XTT Assay)
This protocol is used to determine the cytotoxic effects of protoapigenone and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, SKOV3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of protoapigenone in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the protoapigenone-containing medium at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an activation reagent.
-
Colorimetric Reaction: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Measurement: Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450-500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the protoapigenone concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with protoapigenone at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by protoapigenone.
-
Protein Extraction: Treat cells with protoapigenone as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, cleaved caspase-3, Bcl-2, Cyclin B1, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Protoapigenone is a potent anti-cancer agent that induces apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism of action is distinct from that of apigenin and is primarily driven by the induction of oxidative stress and the subsequent activation of MAPK signaling pathways. The data presented in this guide highlights its potential as a lead compound for the development of novel chemotherapeutic agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protoapigenone: A Technical Guide to its Biological Activity and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a rare natural flavonoid, has emerged as a compound of significant interest in oncological research. Possessing a unique p-quinol moiety on its B-ring, it demonstrates potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Protoapigenone's biological activity and pharmacological properties, with a primary focus on its anticancer effects. The document details its mechanism of action, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways. Quantitative data on its efficacy are presented, along with descriptions of the experimental protocols used in its evaluation. While research into its anti-inflammatory and neuroprotective effects is limited, the known properties of its structural analog, apigenin, are briefly discussed to highlight potential avenues for future investigation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Protoapigenone is a flavonoid first isolated from the Formosan fern Thelypteris torresiana. Structurally related to the common dietary flavonoid apigenin, Protoapigenone is distinguished by a non-aromatic B-ring, a feature that is critical to its biological activity[1]. Its potential as an anticancer agent has been a primary focus of scientific investigation, with numerous studies demonstrating its ability to inhibit the growth of various cancer cells both in vitro and in vivo[2][3][4]. This document synthesizes the available scientific literature on Protoapigenone, presenting its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate them.
Anticancer Activity
Protoapigenone exhibits significant cytotoxic activity against a broad spectrum of human cancer cell lines, including ovarian, prostate, breast, lung, liver, and oral cancers[2][3][5][6]. Notably, it has shown selectivity for cancer cells over non-cancerous cell lines in some studies[4].
Cytotoxicity
The efficacy of Protoapigenone and its derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Protoapigenone | MDAH-2774 | Ovarian | Not specified, but significant cytotoxicity observed | [4] |
| Protoapigenone | SKOV3 | Ovarian | Not specified, but significant cytotoxicity observed | [4] |
| Protoapigenone | PC-3 | Prostate | Not specified, but inhibited cell growth | [2] |
| Protoapigenone | MDA-MB-231 | Breast | Potent, ~10-fold more than apigenin | [3] |
| Protoapigenone | HepG2 | Liver | 0.27-3.88 µg/mL | [1] |
| Protoapigenone | Hep3B | Liver | 0.27-3.88 µg/mL | [1] |
| Protoapigenone | MCF-7 | Breast | 0.27-3.88 µg/mL | [1] |
| Protoapigenone | A549 | Lung | 0.27-3.88 µg/mL | [1] |
| Protoapigenone 1'-O-butyl ether | Hep3B | Liver | Significantly stronger than Protoapigenone | [5] |
| Protoapigenone 1'-O-butyl ether | MCF-7 | Breast | Significantly stronger than Protoapigenone | [5] |
| Protoapigenone 1'-O-butyl ether | MDA-MB-231 | Breast | Significantly stronger than Protoapigenone | [5] |
| WYC-241 (Protoapigenone analogue) | A549 | Lung | 1.601 ± 0.075 | [7] |
| WYC-0209 (Protoapigenone derivative) | KB | Epithelial Carcinoma | More potent than some derivatives | [7] |
| WYC-0209 (Protoapigenone derivative) | KB-Vin | Vincristine-resistant Nasopharyngeal Carcinoma | More potent than some derivatives | [7] |
| WYC-0209 (Protoapigenone derivative) | DU145 | Prostate | More potent than some derivatives | [7] |
Mechanism of Action
Protoapigenone exerts its anticancer effects through a multi-faceted mechanism that includes the induction of apoptosis and cell cycle arrest.
Protoapigenone is a potent inducer of apoptosis in cancer cells. In human prostate cancer cells, it triggers apoptosis by increasing the levels of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3[2]. This process is mediated by the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) 1/2[2][8]. Similarly, in human breast cancer cells, Protoapigenone-induced apoptosis is associated with the persistent activation of MAPK ERK, JNK, and p38, leading to the hyperphosphorylation of Bcl-2 and Bcl-xL and a subsequent loss of mitochondrial membrane potential[3]. The induction of oxidative stress appears to be a critical upstream event in this pathway[3].
Protoapigenone has been shown to arrest cancer cells at the S and G2/M phases of the cell cycle[2][4][6]. In ovarian and prostate cancer cells, this cell cycle blockade is associated with a decrease in the expression of key regulatory proteins such as p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, and an increase in the expression of the inactive form of p-Cdc25C[2][4]. The p38 MAPK pathway, but not the JNK1/2 pathway, appears to be involved in mediating this S and G2/M arrest[2].
In Vivo Studies
The anticancer potential of Protoapigenone has also been demonstrated in vivo. In nude mice xenograft models of ovarian and prostate cancer, treatment with Protoapigenone significantly suppressed tumor growth without causing major side effects[2][4]. These findings underscore the therapeutic potential of Protoapigenone as a systemically administered anticancer agent.
Anti-inflammatory and Neuroprotective Properties
Currently, there is a notable lack of specific research on the anti-inflammatory and neuroprotective properties of Protoapigenone. However, its close structural analog, apigenin, is well-documented to possess both of these activities. Apigenin exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2. It has also demonstrated neuroprotective effects in various models of neurological disorders by protecting neurons from apoptosis and reducing neuroinflammation[5][9][10]. The structural similarities between Protoapigenone and apigenin suggest that Protoapigenone may also possess these properties, representing a promising area for future research.
Experimental Protocols
The biological activities of Protoapigenone have been elucidated through a variety of in vitro and in vivo experimental techniques.
In Vitro Assays
-
Principle: To determine the concentration of Protoapigenone that inhibits cell viability by 50% (IC50), various colorimetric assays are employed. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Protoapigenone for a specified duration (e.g., 24, 48, or 72 hours).
-
A reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), SRB (sulforhodamine B), or CCK-8 (Cell Counting Kit-8) is added to each well.
-
After incubation, the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.
-
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Methodology:
-
Cells are treated with Protoapigenone for various time points.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured by a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Methodology:
-
Cells are treated with Protoapigenone and then lysed to extract total protein.
-
Protein concentration is determined using a method such as the BCA assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptotic marker proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.
-
The resulting signal is detected using an imaging system, and the protein bands are quantified.
-
In Vivo Assays
-
Principle: To evaluate the in vivo anticancer efficacy of Protoapigenone, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.
-
Methodology:
-
Human cancer cells are injected subcutaneously or orthotopically into nude mice.
-
Once tumors are established, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives Protoapigenone (e.g., via intraperitoneal injection or oral gavage) on a defined schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
Protoapigenone has demonstrated significant promise as an anticancer agent, with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest through the modulation of MAPK signaling pathways. The available in vitro and in vivo data strongly support its further investigation and development as a potential therapeutic.
Key areas for future research include:
-
Elucidation of Anti-inflammatory and Neuroprotective Properties: Given the known activities of its structural analog, apigenin, a thorough investigation into the potential anti-inflammatory and neuroprotective effects of Protoapigenone is warranted.
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Protoapigenone are essential for its progression towards clinical application.
-
Combination Therapies: Evaluating the synergistic effects of Protoapigenone with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
-
Derivative Synthesis and Optimization: The synthesis and screening of novel Protoapigenone derivatives may yield compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The p-Quinol Moiety of Protoapigenone: A Technical Guide to its Significance in Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a flavonoid first isolated from the fern Thelypteris torresiana, has emerged as a promising natural product in oncology research.[1][2][3][4] Its potent cytotoxic activity against a range of cancer cell lines has garnered significant interest, positioning it as a lead compound for the development of novel anti-cancer therapeutics.[1][2][3][4][5] A distinctive feature of protoapigenone's structure is the presence of a p-quinol moiety in its B-ring, a feature that is relatively rare among flavonoids.[1] This technical guide provides an in-depth exploration of this critical chemical feature, summarizing the current understanding of its role in the biological activity of protoapigenone, the methodologies used to study it, and its biosynthesis.
The Critical Role of the p-Quinol Moiety in Cytotoxicity
The unique p-quinol structure within the B-ring of protoapigenone is intrinsically linked to its potent anti-cancer properties. Structure-activity relationship studies have consistently highlighted that this moiety is essential for the compound's cytotoxic effects. The α,β-unsaturated ketone within the p-quinol ring is believed to be a key pharmacophore, responsible for the molecule's ability to induce apoptosis in cancer cells.[5]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of protoapigenone and its derivatives has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, demonstrate its significant anti-proliferative effects. Below is a summary of reported IC50 values, showcasing the potent activity of protoapigenone.
| Cell Line | Cancer Type | Protoapigenone IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.60 | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.23 | [1] |
| Ca9-22 | Oral Cancer | Not Reported | |
| A549 | Lung Cancer | 3.88 | [1] |
| MCF-7 | Breast Cancer | 0.78 | [1] |
| MDA-MB-231 | Breast Cancer | 0.27 | [1] |
Mechanism of Action: Induction of Apoptosis via MAPK Signaling
Protoapigenone exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. A key mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Treatment of cancer cells with protoapigenone leads to the persistent activation of several key kinases within this pathway, including ERK, JNK, and p38.[5] This sustained activation triggers a cascade of downstream events culminating in apoptosis.
A critical aspect of protoapigenone's mechanism is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione levels.[5] This oxidative stress appears to be a prerequisite for MAPK activation and subsequent mitochondrial-mediated apoptosis.[5]
The activation of the MAPK pathway by protoapigenone leads to the hyperphosphorylation of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[5] This phosphorylation inhibits their protective function, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately activating the caspase cascade and executing apoptosis.
Experimental Protocols
Bioassay-Guided Fractionation for Isolation of Protoapigenone from Thelypteris torresiana
General Workflow:
Semi-Synthesis of Protoapigenone from Apigenin
A one-step semi-synthesis of protoapigenone from the readily available flavonoid, apigenin, has been developed. This method provides a more accessible source of the compound for research purposes.
Protocol:
-
Reaction Setup: Dissolve apigenin in a mixture of acetonitrile and water (typically 9:1 v/v).
-
Oxidation: Add a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to the solution. The reaction proceeds via an oxidative dearomatization of the B-ring of apigenin.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the reaction mixture is purified using chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to yield pure protoapigenone.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of protoapigenone on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of protoapigenone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with protoapigenone.
Protocol:
-
Cell Treatment: Treat cells with protoapigenone as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of specific proteins involved in the signaling pathways affected by protoapigenone.
Protocol:
-
Protein Extraction: Lyse protoapigenone-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-Bcl-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Biosynthesis of the p-Quinol Moiety
The biosynthesis of protoapigenone is believed to proceed from the common flavonoid precursor, apigenin. The key transformation is the oxidative dearomatization of the B-ring of apigenin to form the p-quinol moiety. While the specific enzyme responsible for this conversion in Thelypteris torresiana has not been definitively identified, it is strongly hypothesized to be a cytochrome P450-dependent monooxygenase.
Cytochrome P450 enzymes are a large family of heme-containing enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation and subsequent oxidation of flavonoid rings. The proposed biosynthetic step involves the enzymatic oxidation of the 4'-hydroxyl group on the B-ring of apigenin, leading to the formation of the dienone system characteristic of the p-quinol structure. Further research is needed to isolate and characterize the specific enzyme(s) involved in this crucial biosynthetic step.
Conclusion and Future Directions
The p-quinol moiety in the B-ring of protoapigenone is a critical determinant of its potent anti-cancer activity. This unique structural feature is responsible for inducing apoptosis in cancer cells through the activation of the MAPK signaling pathway, a process initiated by oxidative stress. The methodologies outlined in this guide provide a framework for the continued investigation of protoapigenone and its analogs.
Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: The definitive identification and characterization of the enzyme(s) responsible for the formation of the p-quinol moiety will provide valuable insights into flavonoid metabolism and may enable the biotechnological production of protoapigenone.
-
Lead Optimization: The p-quinol moiety serves as a key pharmacophore for the design and synthesis of novel, even more potent and selective anti-cancer agents.
-
In Vivo Studies: Further preclinical and clinical studies are necessary to fully evaluate the therapeutic potential of protoapigenone and its derivatives in the treatment of various cancers.
A thorough understanding of the chemistry and biology of the p-quinol moiety in protoapigenone will be instrumental in harnessing its full potential in the development of next-generation cancer therapies.
References
Protoapigenone: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of protoapigenone, a flavonoid with significant therapeutic potential. Due to the limited availability of direct quantitative solubility data for protoapigenone, this document leverages data from its structurally similar precursor, apigenin, to provide a robust reference for researchers. The guide includes a detailed experimental protocol for solubility determination and visual representations of key signaling pathways influenced by protoapigenone.
Solubility of Protoapigenone and Apigenin in Organic Solvents
Protoapigenone is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. For broader applications, understanding its solubility in a range of organic solvents is crucial. While specific quantitative data for protoapigenone is scarce, the solubility of apigenin, a closely related flavonoid, offers valuable insights. The following table summarizes the available quantitative solubility data for apigenin in various organic solvents. These values can serve as a useful starting point for the preparation of stock solutions and experimental design involving protoapigenone.
| Solvent | Apigenin Solubility (mg/mL) | Apigenin Solubility (Mole Fraction at 318.2 K) |
| Dimethyl Sulfoxide (DMSO) | ~15[2] | 0.418[3][4] |
| Dimethyl Formamide (DMF) | ~25[2] | - |
| Polyethylene Glycol-400 (PEG-400) | - | 0.427[3][4] |
| Transcutol® | - | 0.383[3][4] |
| Propylene Glycol (PG) | - | 0.0150[3][4] |
| Ethylene Glycol (EG) | - | 0.00822[3][4] |
| Ethanol | ~0.3[2] | 0.000486[3][4] |
| 1-Butanol | - | 0.000918[3][4] |
| 2-Butanol | - | 0.000890[3][4] |
| Isopropanol (IPA) | - | 0.000629[3][4] |
| Ethyl Acetate (EA) | - | 0.000446[3][4] |
| Methanol | - | 0.000296[3][4] |
| Acetone | Data not available | Data not available |
| Water | Sparingly soluble | 0.00000308[3][4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a flavonoid like protoapigenone in an organic solvent, based on the widely accepted shake-flask method[5].
Objective: To determine the equilibrium solubility of protoapigenone in a specific organic solvent at a controlled temperature.
Materials:
-
Protoapigenone (solid)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid protoapigenone to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of protoapigenone of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of protoapigenone in the filtered supernatant by interpolating its peak area from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Caption: A generalized workflow for determining equilibrium solubility.
Signaling Pathways Modulated by Protoapigenone
Protoapigenone has been shown to exert its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways. The following diagrams illustrate the protoapigenone-induced activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and its impact on the PI3K/Akt signaling pathway.
Caption: Protoapigenone induces apoptosis via ROS-mediated MAPK activation.
Caption: Protoapigenone analogs can inhibit the pro-survival PI3K/Akt pathway.
References
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Protoapigenone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid, has demonstrated significant anti-tumor properties in various preclinical studies. Its cytotoxic effects against a range of cancer cell lines are primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the essential in-vitro screening methodologies to assess the cytotoxic potential of Protoapigenone. Detailed experimental protocols for cytotoxicity assays, apoptosis analysis, and cell cycle profiling are presented, alongside a consolidated summary of reported IC50 values. Furthermore, this guide illustrates the intricate signaling cascades initiated by Protoapigenone and a generalized experimental workflow using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and to aid in the design of future investigations.
Introduction
Protoapigenone, a derivative of apigenin, has emerged as a promising candidate in cancer research due to its potent cytotoxic activity against various cancer cell lines. Understanding the in-vitro cytotoxic profile of this compound is a critical first step in the drug development pipeline. This guide outlines the fundamental experimental procedures required to characterize the cytotoxic and pro-apoptotic effects of Protoapigenone, providing researchers with a robust framework for their investigations.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potency of a compound. The following table summarizes the reported IC50 values for Protoapigenone in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Liver Cancer | 0.27 - 3.88 | [1][2] |
| Hep3B | Liver Cancer | 0.27 - 3.88 | [1][2] |
| MCF-7 | Breast Cancer | 0.27 - 3.88 | [1][2] |
| A549 | Lung Cancer | 0.27 - 3.88 | [1][2] |
| MDA-MB-231 | Breast Cancer | 0.27 - 3.88 | [1][2] |
| Ca9-22 | Oral Cancer | Not Specified | [1][2] |
| MDAH-2774 | Ovarian Cancer | Significant Cytotoxicity | [3] |
| SKOV3 | Ovarian Cancer | Significant Cytotoxicity | [3] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, SKOV3 for ovarian cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Protoapigenone Preparation: A stock solution of Protoapigenone is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations with culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Protoapigenone or vehicle control (DMSO).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of Protoapigenone for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of Protoapigenone.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Protoapigenone for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Protoapigenone.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.
Signaling Pathways and Experimental Workflow
Protoapigenone-Induced Apoptotic Signaling Pathway
Protoapigenone induces apoptosis through a multifaceted mechanism involving the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the modulation of the Bcl-2 family of proteins.[4][5] Treatment with Protoapigenone leads to an increase in reactive oxygen species (ROS), which in turn activates the JNK, p38, and ERK signaling cascades.[4] These MAPKs then phosphorylate and inactivate anti-apoptotic Bcl-2 proteins (Bcl-2 and Bcl-xL), while promoting the activity of pro-apoptotic Bcl-2 proteins (Bax and Bak). This shift in the balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately culminating in apoptosis.[3][4]
Caption: Protoapigenone-induced apoptotic signaling cascade.
General Experimental Workflow for In-Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxic effects of Protoapigenone in a laboratory setting.
Caption: A generalized workflow for in-vitro screening.
Conclusion
This technical guide provides a foundational framework for the in-vitro evaluation of Protoapigenone's cytotoxic and pro-apoptotic activities. The detailed protocols and compiled data serve as a valuable resource for researchers initiating studies on this promising anti-cancer agent. The visualization of the signaling pathways and experimental workflow is intended to enhance the understanding of its mechanism of action and to streamline the experimental design process. Further investigations are warranted to fully elucidate the therapeutic potential of Protoapigenone and its analogs in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Relationship and Therapeutic Potential of Protoapigenin and its Precursor Apigenin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the biochemical relationship between the naturally occurring flavonoid apigenin and its derivative, protoapigenin. It covers their chemical properties, biosynthetic and synthetic pathways, comparative biological activities, and the experimental protocols relevant to their study.
Introduction
Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed natural flavone found in numerous fruits, vegetables, and herbs, including parsley, celery, and chamomile.[1] It is renowned for a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Protoapigenone, a derivative of apigenin, possesses an unusual p-quinol moiety on its B-ring and has emerged as a promising anticancer agent with low toxicity.[3][4] This guide elucidates the precursor-product relationship between apigenin and protoapigenone, detailing the transformation from a common dietary flavonoid into a potent therapeutic lead.
Chemical and Physical Properties
A comparative summary of the key chemical and physical properties of apigenin and this compound is presented below. Understanding these properties is crucial for their extraction, formulation, and application in experimental and therapeutic settings.
| Property | Apigenin | Protoapigenone | Data Source(s) |
| Chemical Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₆ | [3][5][6] |
| Molar Mass | 270.24 g/mol | Not explicitly found, calculated as ~286.24 g/mol | [5] |
| Appearance | Yellow crystalline solid | Not explicitly found | [1] |
| Melting Point | 345 to 350 °C | Not explicitly found | [1] |
| Solubility in Water | 0.00135 mg/mL (practically insoluble) | Not explicitly found | [7][8] |
| Solubility in DMSO | > 100 mg/mL (freely soluble) | Not explicitly found | [8] |
| logP (Octanol/Water) | 2.87 | Not explicitly found | [8] |
| UV-vis (λmax) in Methanol | 267, 296, 336 nm | Not explicitly found | [1] |
Biosynthesis of Apigenin
Apigenin is synthesized in plants via the phenylpropanoid pathway, starting from the amino acids L-phenylalanine or L-tyrosine.[1][9] This multi-step enzymatic process generates a variety of flavonoids.
The key steps are:
-
Deamination: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia lyase (PAL), or L-tyrosine is converted to p-coumaric acid by tyrosine ammonia lyase (TAL).
-
Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).
-
Activation: 4-coumarate CoA ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Isomerization: Chalcone isomerase (CHI) converts the chalcone into the flavanone naringenin.
-
Oxidation: Finally, flavone synthase (FNS) oxidizes naringenin to produce apigenin.[1][9][10]
References
- 1. Apigenin - Wikipedia [en.wikipedia.org]
- 2. Recent insights into the biological functions of apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin | C15H10O5 | CID 5280443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of properties of apigenin and [G-3H]apigenin and analytic method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Exploring the Potential Therapeutic Targets of Protoapigenone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a rare natural flavonoid first isolated from the Formosan fern Thelypteris torresiana, is emerging as a prospective anticancer agent with significant therapeutic potential. Structurally related to the common dietary flavonoid apigenin, protoapigenone is distinguished by an unusual p-quinol moiety on its B-ring, a feature considered essential for its potent biological activity.[1][2] This document provides an in-depth technical overview of the known and potential therapeutic targets of protoapigenone, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Primary Therapeutic Target Area: Oncology
The most extensively studied therapeutic application for protoapigenone is in oncology. Research has demonstrated its potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines, including prostate, breast, ovarian, liver, and lung cancers.[1][2][3] The primary mechanisms underpinning its anti-cancer activity are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Mechanism 1: Induction of Apoptosis via MAPK Signaling
Protoapigenone is a potent inducer of apoptosis, primarily through the activation of stress-activated protein kinase pathways, namely the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) pathways.[4]
Treatment of cancer cells with protoapigenone leads to a significant increase in the phosphorylation and activation of p38 MAPK and JNK1/2.[4] This activation cascade is a critical mediator of protoapigenone-induced cell death. The activation of these kinases culminates in the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis.[4]
Furthermore, in breast cancer cells, protoapigenone treatment results in the hyperphosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL and a loss of the mitochondrial membrane potential. This suggests that protoapigenone initiates mitochondria-mediated apoptosis, which is triggered by an induction of oxidative stress, evidenced by increased reactive oxygen species (ROS) and decreased intracellular glutathione.[4]
Mechanism 2: Cell Cycle Arrest
In addition to inducing apoptosis, protoapigenone effectively halts cancer cell proliferation by arresting the cell cycle at the S and G2/M phases.[5] This blockade prevents cancer cells from replicating their DNA and dividing.
The mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, p38 MAPK activation by protoapigenone leads to an increase in the inactivated, phosphorylated form of Cdc25C (p-Cdc25C Ser216) and a decrease in cyclin-dependent kinase 2 (Cdk2).[5] The inactivation of Cdc25C, a phosphatase that activates the Cdk1/Cyclin B1 complex, prevents the cell from entering mitosis. This is further supported by observed decreases in the levels of activated p-cyclin B1 (Ser147) and total cyclin B1.[5]
Quantitative Efficacy Data
The cytotoxic effects of protoapigenone have been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.27 ± 0.05 | ~0.99 | [1] |
| Hep3B | Hepatocellular Carcinoma | 0.32 ± 0.04 | ~1.18 | [1] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 3.88 ± 0.53 | ~14.25 | [1] |
| A549 | Lung Adenocarcinoma | 2.11 ± 0.16 | ~7.75 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.83 ± 0.14 | ~6.72 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.82 ± 0.06 | ~3.01 | [1] |
| KB | Epithelial Carcinoma | > 10 | > 36.7 | [6] |
| KB-Vin | Vincristine-Resistant Nasopharyngeal Carcinoma | > 10 | > 36.7 | [6] |
| DU145 | Prostate Carcinoma | > 10 | > 36.7 | [6] |
| ¹ Calculated based on a molecular weight of 272.25 g/mol for protoapigenone. |
Potential Therapeutic Areas and Targets
While research has concentrated on oncology, the known mechanisms of protoapigenone and the activities of its structural analog, apigenin, suggest potential therapeutic applications in other areas, primarily those involving inflammation and oxidative stress.
Potential Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Apigenin is known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[7] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes like COX-2, TNF-α, and various interleukins. Given that protoapigenone activates stress-related MAPK pathways, which are intertwined with inflammatory signaling, it is highly plausible that protoapigenone could also modulate the NF-κB pathway. This represents a critical area for future investigation.
Potential Neuroprotective Effects
Oxidative stress and inflammation are central to the pathogenesis of neurodegenerative diseases. Apigenin has demonstrated neuroprotective effects by scavenging free radicals, reducing oxidative stress-induced apoptosis in neuronal cells, and activating pro-survival signaling pathways such as the PI3K/Akt pathway . Protoapigenone's ability to induce ROS in cancer cells suggests it could modulate the cellular redox environment.[4] While this is cytotoxic in cancer, its impact in a neurological context is unknown. Investigating whether protoapigenone can activate protective pathways like PI3K/Akt in neuronal cells could unveil novel targets for neurodegenerative disorders.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of protoapigenone's cytotoxicity by measuring metabolically active cells' ability to reduce the tetrazolium salt MTT to a purple formazan product.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).
-
Cell culture medium, serum, and appropriate supplements.
-
Protoapigenone stock solution (e.g., in DMSO).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of protoapigenone in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 MAPK Activation
This protocol details the detection of total and phosphorylated p38 MAPK in cell lysates following treatment with protoapigenone.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-p38 MAPK.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Sample Preparation: Culture and treat cells with protoapigenone for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total p38, the membrane can be stripped of the first set of antibodies and re-probed with the anti-p38 MAPK antibody, following steps 5-10.
Conclusion and Future Directions
Protoapigenone has demonstrated significant promise as an anti-cancer agent by targeting fundamental cellular processes like apoptosis and cell cycle progression, primarily through the activation of the p38 and JNK MAPK pathways. The quantitative data underscores its potent cytotoxicity against a variety of cancer cell lines.
The therapeutic potential of protoapigenone likely extends beyond oncology. Its structural similarity to apigenin and its known impact on cellular stress pathways strongly suggest that it may be a valuable modulator of inflammatory and neurodegenerative processes. Future research should focus on:
-
Directly investigating the anti-inflammatory and neuroprotective effects of protoapigenone in relevant in vitro and in vivo models.
-
Elucidating its impact on key signaling pathways such as NF-κB and PI3K/Akt.
-
Conducting comprehensive preclinical studies to evaluate its pharmacokinetic profile, safety, and in vivo efficacy.
By expanding the scope of investigation, the full therapeutic potential of this unique natural compound can be realized, paving the way for the development of novel treatments for a range of debilitating diseases.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of apigenin against inflammation, neuronal excitability and apoptosis in an induced pluripotent stem cell model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Protoapigenin: A Secondary Metabolite in Ferns with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Protoapigenin, a unique flavonoid compound found in select fern species, is emerging as a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite in ferns, its biosynthesis, methods for its isolation and analysis, and its pharmacological activities, particularly its anticancer properties.
Introduction to this compound
This compound is a flavonoid characterized by a non-aromatic B-ring, a structural feature that distinguishes it from more common flavonoids like apigenin. It is primarily found in ferns of the Thelypteridaceae family, with Thelypteris torresiana being a notable source.[1][2][3] Its unique structure is believed to contribute to its distinct biological activities. Closely related to this compound is its oxidized derivative, protoapigenone, which has been the subject of more extensive pharmacological research.
Ecological Role in Ferns:
As secondary metabolites, flavonoids like this compound play a crucial role in the survival and adaptation of ferns. While the specific ecological functions of this compound have not been extensively studied, flavonoids in plants are generally involved in:
-
UV Protection: They accumulate in the epidermal tissues and act as a screen against harmful ultraviolet radiation.
-
Defense against Herbivores and Pathogens: Flavonoids can deter herbivores due to their bitter taste and can inhibit the growth of pathogenic fungi and bacteria.
-
Signaling Molecules: They can act as signaling molecules in plant-microbe interactions.
Biosynthesis of this compound
The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. The pathway converges with flavonoid synthesis, leading to the formation of apigenin. It is hypothesized that this compound is then synthesized from apigenin through an enzymatic oxidation reaction. While the specific enzyme responsible for this conversion in ferns has not yet been definitively identified, the structural relationship strongly suggests this biosynthetic link.
Below is a diagram illustrating the proposed biosynthetic pathway from L-phenylalanine to this compound.
Experimental Protocols
Extraction and Isolation of this compound from Thelypteris torresiana
The following protocol is a synthesized methodology based on established procedures for the isolation of flavonoids from ferns.
Workflow for Extraction and Isolation:
Detailed Methodology:
-
Plant Material Preparation: Collect fresh aerial parts of Thelypteris torresiana. Air-dry the plant material in the shade and then grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and perform successive solvent-solvent partitioning with hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with flavonoids.
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate of increasing polarity.
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing the compound of interest and subject them to further purification on a Sephadex LH-20 column using methanol as the eluent to yield pure this compound.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of this compound.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (A) and water with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 267 nm |
| Injection Volume | 10 µL |
| Standard | Purified this compound |
Pharmacological Activity and Signaling Pathways
Research has primarily focused on the anticancer properties of protoapigenone, the oxidized form of this compound. These studies provide valuable insights into the potential mechanisms of action of this compound.
Anticancer Activity of Protoapigenone
Protoapigenone has demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Table 1: Cytotoxic Activity of Protoapigenone (IC50 values in µg/mL)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Hep G2 | Liver Cancer | 1.60 | [2] |
| Hep 3B | Liver Cancer | 0.23 | [2] |
| MCF-7 | Breast Cancer | 0.78 | [2] |
| A549 | Lung Cancer | 3.88 | [2] |
| MDA-MB-231 | Breast Cancer | 0.27 | [2] |
| MDAH-2774 | Ovarian Cancer | - | [2] |
| SKOV3 | Ovarian Cancer | - | [2] |
Note: Specific IC50 values for MDAH-2774 and SKOV3 were not provided in the cited abstract, but significant cytotoxicity was reported.
Signaling Pathways Modulated by Protoapigenone
Protoapigenone exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. The mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways are prominent targets.
MAPK Signaling Pathway:
PI3K/Akt Signaling Pathway:
Conclusion and Future Directions
This compound and its derivatives represent a promising class of flavonoids with significant therapeutic potential, particularly in the field of oncology. Their presence in ferns underscores the importance of exploring the biodiversity of this plant group for novel drug discovery.
Future research should focus on:
-
Elucidating the complete biosynthetic pathway of this compound in ferns to enable biotechnological production approaches.
-
Conducting detailed in vivo studies to validate the anticancer efficacy and assess the pharmacokinetic and safety profiles of this compound.
-
Investigating the full spectrum of pharmacological activities of this compound beyond its anticancer effects.
-
Exploring the specific ecological roles of this compound to better understand its function in fern biology.
This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound as a valuable secondary metabolite from ferns.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Protoapigenone from Phloroglucinol
Abstract
This document provides a comprehensive protocol for the total synthesis of protoapigenone, a flavonoid with significant anticancer properties, starting from the readily available precursor phloroglucinol. The synthesis involves a multi-step pathway including the formation of a key acetophenone intermediate, its conversion to a chalcone, subsequent cyclization to the flavone core of apigenin, and final selective oxidation to yield protoapigenone. This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Protoapigenone is a naturally occurring flavonoid characterized by an unusual p-quinol moiety on its B-ring, which is crucial for its biological activity. It has demonstrated potent cytotoxic effects against various human cancer cell lines. The development of a robust and scalable synthetic route is essential for further preclinical and clinical investigations. This protocol details a total synthesis strategy beginning with phloroglucinol, a simple and inexpensive starting material. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the total synthesis of protoapigenone.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of protoapigenone from phloroglucinol.
Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone
This step involves the Hoesch reaction to synthesize the key acetophenone intermediate from phloroglucinol.
-
Materials:
-
Phloroglucinol (anhydrous)
-
Acetonitrile (anhydrous)
-
Diisopropyl ether
-
Zinc chloride (fused, powdered)
-
Dry HCl gas
-
Distilled water
-
-
Procedure:
-
In a flask equipped with a stirrer and a gas inlet, suspend phloroglucinol (1.98 mol) and fused zinc chloride (0.036 mol) in anhydrous acetonitrile (6.95 mol) and diisopropyl ether (5.95 mol).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Bubble dry HCl gas through the stirred mixture for 7 hours, maintaining the temperature at 0 °C.
-
After the reaction, store the flask in a refrigerator overnight to allow for complete precipitation.
-
Decant the supernatant and wash the resulting orange-yellow precipitate with diisopropyl ether.
-
Transfer the solid to a round-bottom flask, add distilled water (2.5 L), and reflux with stirring for 2 hours.
-
Cool the mixture to room temperature and leave it overnight to crystallize.
-
Filter the pale yellow needles, and dry them in a vacuum oven at 120 °C.
-
Step 2: Protection of 2',4',6'-Trihydroxyacetophenone
The hydroxyl groups at positions 4' and 6' are protected as methoxymethyl (MOM) ethers to prevent side reactions in subsequent steps.
-
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2',4',6'-trihydroxyacetophenone in anhydrous DCM.
-
Add DIPEA (2.2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add MOMCl (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of 4-Benzyloxybenzaldehyde
This aldehyde serves as the precursor for the B-ring of the flavone.
-
Materials:
-
4-Hydroxybenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, reflux a mixture of 4-hydroxybenzaldehyde (40.98 mmol), benzyl bromide (42.05 mmol), and anhydrous potassium carbonate (144.27 mmol) in ethanol for 14 hours under a nitrogen atmosphere.[1]
-
After cooling, filter off the potassium carbonate and wash the residue with a large volume of EtOAc.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in Et₂O and wash sequentially with 5% sodium hydroxide solution, distilled water, and saturated sodium chloride solution.[1]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain colorless crystals.[1]
-
Step 4: Claisen-Schmidt Condensation to form Chalcone
The protected acetophenone and 4-benzyloxybenzaldehyde are condensed to form the chalcone intermediate.
-
Materials:
-
Protected 2'-hydroxy-4',6'-di(methoxymethoxy)acetophenone
-
4-Benzyloxybenzaldehyde
-
Potassium hydroxide
-
Ethanol
-
-
Procedure:
-
Dissolve the protected acetophenone and 4-benzyloxybenzaldehyde in ethanol.
-
Add a 50% aqueous solution of potassium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 5: Oxidative Cyclization to form Protected Apigenin
The chalcone is cyclized to the flavone skeleton using an iodine-mediated reaction.
-
Materials:
-
Protected Chalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the chalcone in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the mixture to reflux and monitor the reaction by TLC.[2]
-
After completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Filter the precipitated solid, wash with water, and dry to obtain the protected apigenin derivative.
-
Step 6: Deprotection of the Benzyl Group
The benzyl protecting group on the B-ring is removed by catalytic hydrogenation.
-
Materials:
-
Protected Apigenin
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the protected apigenin in methanol or ethyl acetate.
-
Add 10% Pd/C catalyst (5-10 mol% by weight).[3]
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.[3]
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected flavone.
-
Step 7: Oxidation to Protected Protoapigenone
The 4'-hydroxyl group of the flavone is oxidized to the p-quinol moiety using a hypervalent iodine reagent.
-
Materials:
-
Deprotected Flavone (from Step 6)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile
-
Water
-
-
Procedure:
-
Dissolve the flavone in a 9:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[4][5]
-
Stir the reaction at room temperature for about 90 minutes.[4][6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product using solid-phase extraction followed by column chromatography.
-
Step 8: Deprotection of MOM Groups to Yield Protoapigenone
The final step is the removal of the MOM protecting groups from the A-ring.
-
Materials:
-
Protected Protoapigenone
-
Hydrochloric acid (concentrated)
-
Isopropanol
-
-
Procedure:
-
Dissolve the protected protoapigenone in isopropanol.
-
Add a few drops of concentrated HCl.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, protoapigenone, by column chromatography.
-
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time | Temperature | Yield (%) |
| 1 | Acetophenone Synthesis | ZnCl₂, HCl | Acetonitrile/Diisopropyl ether | 7 h | 0 °C | ~96% |
| 2 | MOM Protection | MOMCl, DIPEA | DCM | 2-4 h | 0 °C to RT | High |
| 3 | Benzaldehyde Synthesis | Benzyl bromide, K₂CO₃ | Ethanol | 14 h | Reflux | ~87%[1] |
| 4 | Chalcone Formation | KOH | Ethanol | 2-3 h | RT | 70-80% |
| 5 | Flavone Cyclization | I₂, DMSO | DMSO | 1-2 h | Reflux | High |
| 6 | Benzyl Deprotection | H₂, Pd/C | Methanol | 3 h | RT | Quantitative |
| 7 | Oxidation | PIFA | Acetonitrile/Water (9:1) | 90 min | RT | ~30%[4][5] |
| 8 | MOM Deprotection | HCl | Isopropanol | Overnight | RT | Quantitative |
Table 2: Starting Material and Product Information
| Step | Starting Material | Product | Molecular Weight ( g/mol ) |
| 1 | Phloroglucinol | 2',4',6'-Trihydroxyacetophenone | 126.11 → 168.15 |
| 2 | 2',4',6'-Trihydroxyacetophenone | Protected Acetophenone | 168.15 → 256.25 |
| 3 | 4-Hydroxybenzaldehyde | 4-Benzyloxybenzaldehyde | 122.12 → 212.24 |
| 4 | Protected Acetophenone | Protected Chalcone | 256.25 + 212.24 → 450.47 |
| 5 | Protected Chalcone | Protected Apigenin | 450.47 → 448.45 |
| 6 | Protected Apigenin | 7,5-di(MOM)-Apigenin | 448.45 → 358.33 |
| 7 | 7,5-di(MOM)-Apigenin | Protected Protoapigenone | 358.33 → 374.33 |
| 8 | Protected Protoapigenone | Protoapigenone | 374.33 → 286.24 |
Visualization of Key Relationships
The following diagram illustrates the logical relationship between the key stages of the synthesis.
References
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
One-Step Semi-Synthesis of Protoapigenone from Apigenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoapigenone, a naturally occurring flavonoid with a distinctive p-quinol moiety on its B-ring, has emerged as a promising anticancer agent with demonstrated low toxicity.[1][2][3] Its potent pro-apoptotic and cell cycle arresting effects have positioned it as a lead compound for the development of novel cancer therapeutics.[1][4] Historically, the lengthy and low-yielding total synthesis of protoapigenone has been a significant bottleneck for extensive preclinical and clinical investigations.[1][5] This document provides detailed application notes and a robust protocol for an economical, one-step semi-synthesis of protoapigenone from the readily available flavonoid, apigenin. This direct synthesis method enables gram-scale production, facilitating further research and development of this promising therapeutic candidate.[1][2][3][5]
Introduction
Apigenin, a common dietary flavonoid found in various fruits and vegetables, serves as an ideal and cost-effective starting material for the synthesis of protoapigenone.[1] The key transformation involves the oxidative dearomatization of the B-ring of apigenin to form the characteristic p-quinol structure of protoapigenone. This conversion is efficiently achieved using a hypervalent iodine reagent, specifically [bis(trifluoroacetoxy)iodo]benzene (PIFA).[4][6] Optimization of the reaction conditions, particularly the concentration of the starting material, has been shown to significantly improve the yield of protoapigenone.[1][4]
Protoapigenone exhibits significant cytotoxic activity against a range of human cancer cell lines and has been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[7][8][9] This document outlines the optimized synthetic protocol, purification methods, and provides an overview of the biological context for the application of protoapigenone in cancer research.
Data Presentation
Table 1: Reaction Parameters for the One-Step Synthesis of Protoapigenone
| Parameter | Value/Condition | Reference |
| Starting Material | Apigenin | [1] |
| Oxidizing Agent | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | [4] |
| Optimal Concentration | 1 mg/mL | [1][4] |
| Solvent System | Acetonitrile:Water (9:1, v/v) | [2] |
| Reaction Temperature | Room Temperature (25°C) | [2][4] |
| Reaction Time | 90 minutes | [2] |
| Reported Yield | Up to 31% | [4] |
Table 2: In Vitro Cytotoxicity of Protoapigenone (IC₅₀ Values)
| Human Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 0.27 - 3.88 | [1] |
| Hep3B (Hepatocellular Carcinoma) | 0.27 - 3.88 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 0.27 - 3.88 | [1] |
| A549 (Lung Carcinoma) | 0.27 - 3.88 | [1] |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.27 - 3.88 | [1] |
| MDAH-2774 (Ovarian Carcinoma) | Significant Cytotoxicity | [9] |
| SKOV3 (Ovarian Carcinoma) | Significant Cytotoxicity | [9] |
Experimental Protocols
Materials and Reagents
-
Apigenin (purity >95%)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (ACS grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Silica Gel for column chromatography
-
Sephadex LH-20
One-Step Synthesis of Protoapigenone from Apigenin
-
Reaction Setup: In a round-bottom flask, dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Addition of Oxidizing Agent: To the stirred solution, add 2 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 90 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and evaporate the solvents under reduced pressure.
-
Purification:
-
Perform an initial purification of the crude residue by solid-phase extraction.
-
Further purify the resulting fraction by column chromatography on silica gel using a gradient elution of ethyl acetate in n-hexane.
-
For final purification, subject the protoapigenone-containing fractions to gel chromatography on Sephadex LH-20.[4]
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: One-step conversion of apigenin to protoapigenone.
Caption: Experimental workflow for protoapigenone synthesis.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct semi-synthesis of the anticancer lead-drug protoapigenone from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Protoapigenone in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of protoapigenone in plant extracts. Protoapigenone, a flavonoid with a unique p-quinol moiety, is a promising anticancer agent currently under investigation. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation to ensure reliable and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Protoapigenone is a naturally occurring flavonoid that has demonstrated significant cytotoxic activity against various cancer cell lines. Its potential as a lead compound in oncology drug development necessitates a reliable analytical method for its quantification in complex botanical matrices. This HPLC-UV method provides a straightforward and sensitive approach for the determination of protoapigenone content in plant extracts, facilitating phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.
Experimental Protocols
Materials and Reagents
-
Protoapigenone reference standard (>95% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Acetic acid, analytical grade
-
Plant material (dried and powdered)
-
0.45 µm syringe filters
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.
-
A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of protoapigenone reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 50 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:0.2% Acetic Acid in Water |
| Gradient | Isocratic (Specific ratio to be optimized, e.g., 40:10:50 v/v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 248 nm[1] |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
The specificity of the method was determined by comparing the chromatograms of a blank (methanol), a standard solution of protoapigenone, and a plant extract sample. The retention time of the protoapigenone peak in the sample should match that of the standard, and there should be no interfering peaks from the matrix at this retention time.
Linearity
The linearity of the method was assessed by injecting the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
Accuracy was determined by a recovery study using the standard addition method. A known amount of protoapigenone standard was spiked into a pre-analyzed plant extract at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
Precision
Precision was evaluated by analyzing six replicate injections of a standard solution at a single concentration. The results are expressed as the relative standard deviation (%RSD). Both intra-day and inter-day precision were assessed.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Summary for Protoapigenone Quantification
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.031 - 10.0[1] | R² ≥ 0.999 |
| Correlation Coefficient (R²) | > 0.999 | - |
| Accuracy (% Recovery) | 70.3 - 82.5%[1] | 80 - 120% |
| Precision (%RSD) | < 2% | ≤ 2% |
| Limit of Detection (LOD) (ng/mL) | To be determined | - |
| Limit of Quantification (LOQ) (ng/mL) | 31[1] | - |
Visualizations
Caption: Experimental workflow for the quantification of protoapigenone.
Caption: Logical relationships of HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note is suitable for the reliable quantification of protoapigenone in plant extracts. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research and development purposes in the pharmaceutical and nutraceutical industries.
References
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Protoapigenone and its Putative Metabolites in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of protoapigenone and its proposed metabolites in plasma. Protoapigenone, a flavonoid with a distinctive non-aromatic B-ring, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for preclinical and clinical development. This protocol provides a comprehensive workflow, from sample preparation to data acquisition, leveraging established methodologies for related flavonoids. While specific metabolic pathways for protoapigenone are not yet fully elucidated, this document proposes a method to quantify the parent compound and its likely glucuronidated and sulfated conjugates, as well as its potential conversion back to apigenin.
Introduction
Protoapigenone is a natural flavonoid derivative of apigenin, characterized by a p-quinol moiety in its B-ring. It has demonstrated significant antitumor activity in various cancer cell lines, making it a compound of interest for drug development. Pharmacokinetic and metabolism studies are essential to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of small molecules like protoapigenone and its metabolites in complex biological matrices such as plasma.
This protocol is adapted from validated methods for apigenin and other flavonoids, providing a robust starting point for researchers.[1] It outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Putative Metabolic Pathway of Protoapigenone
The biotransformation of protoapigenone has not been extensively studied. However, based on the known metabolism of its parent compound, apigenin, a proposed metabolic pathway is illustrated below.[2] It is hypothesized that protoapigenone may undergo Phase II metabolism, including glucuronidation and sulfation, to enhance its water solubility and facilitate excretion. Additionally, there is a potential for in-vivo conversion of protoapigenone back to the aromatic apigenin structure.
Figure 1: Proposed metabolic pathway of protoapigenone.
Experimental Protocol
This protocol is designed for the extraction and quantification of protoapigenone and its putative metabolites from plasma samples.
Materials and Reagents
-
Protoapigenone reference standard
-
Apigenin reference standard
-
Internal Standard (IS), e.g., Luteolin or a stable isotope-labeled protoapigenone
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human or animal plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of the analytes from plasma.[1]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol/water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Conditions
The following are recommended starting conditions, which should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are proposed for protoapigenone and its putative metabolites. The precursor ion ([M-H]⁻) is based on the molecular weight, and the product ions are hypothetical, requiring empirical determination.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Protoapigenone | 287.05 | To be determined | To be optimized |
| Protoapigenone-Glucuronide | 463.08 | 287.05 | To be optimized |
| Protoapigenone-Sulfate | 367.01 | 287.05 | To be optimized |
| Apigenin | 269.05 | 117.03 | To be optimized |
| Internal Standard (Luteolin) | 285.04 | 133.02 | To be optimized |
Data Analysis and Quantitation
Calibration curves should be prepared by spiking known concentrations of protoapigenone and apigenin standards into blank plasma and processing them alongside the study samples. The concentration of the analytes in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Method Validation (Representative)
A full method validation should be performed according to regulatory guidelines. The table below shows representative acceptance criteria for key validation parameters, based on typical bioanalytical method validation for flavonoids.
Table 4: Representative Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio > 10, with acceptable precision and accuracy |
| Precision (CV%) | Within-run and between-run < 15% (20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed and minimized |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability to be established |
Conclusion
This application note provides a detailed LC-MS/MS protocol for the quantification of protoapigenone and its proposed metabolites in plasma. The method is based on established procedures for related flavonoid compounds and offers a solid foundation for researchers investigating the pharmacokinetics and metabolism of this promising therapeutic agent. It is essential to note that the metabolic pathway presented is putative, and the identification of protoapigenone metabolites will require further investigation using techniques such as high-resolution mass spectrometry. The provided LC-MS/MS parameters and MRM transitions should be empirically optimized for the specific instrumentation and standards used.
References
Application Notes and Protocols for Protoapigenin in Cell-Based Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenin, a naturally occurring flavonoid, has garnered significant interest in cancer research due to its potent pro-apoptotic activities. Unlike its structural relative apigenin, this compound often exhibits enhanced cytotoxicity towards various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in cell-based apoptosis assays, with a specific focus on the Annexin V method for detecting phosphatidylserine externalization, a key hallmark of early apoptosis.
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that often involves the intrinsic (mitochondrial) pathway. Key events include the generation of reactive oxygen species (ROS) and the sustained activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] This cascade of events leads to the hyperphosphorylation of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, disrupting their function.[1] The subsequent loss of mitochondrial membrane potential triggers the release of pro-apoptotic factors into the cytoplasm, leading to the activation of effector caspases and the execution of the apoptotic program.[1][2]
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize representative data from Annexin V assays on cancer cells treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Control) | 2.5 | 1.8 | 4.3 |
| 5 | 15.7 | 4.2 | 19.9 |
| 10 | 28.3 | 8.9 | 37.2 |
| 25 | 45.1 | 15.6 | 60.7 |
| 50 | 58.9 | 22.4 | 81.3 |
Table 2: Time-Course of this compound (25 µM)-Induced Apoptosis
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 | 2.5 | 1.8 | 4.3 |
| 6 | 18.2 | 5.1 | 23.3 |
| 12 | 35.8 | 10.3 | 46.1 |
| 24 | 45.1 | 15.6 | 60.7 |
| 48 | 32.7 | 35.9 | 68.6 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Culture: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.[3][4][5]
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Collect both the detached and floating cells.
-
For suspension cells, collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Caption: Experimental workflow for Annexin V apoptosis assay with this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Protoapigenone in Human Breast Cancer Cell Lines (MDA-MB-231)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenone, a naturally occurring flavonoid, has demonstrated significant cytotoxic effects against various cancer cell lines. In the context of triple-negative breast cancer (TNBC), exemplified by the MDA-MB-231 cell line, protoapigenone presents as a promising therapeutic agent. These application notes provide a comprehensive overview of its effects on MDA-MB-231 cells, including its impact on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data regarding the effects of protoapigenone on MDA-MB-231 cells.
| Parameter | Value | Reference |
| IC50 | 1.09 µM | [1][2] |
| Experimental Assay | Key Findings in MDA-MB-231 Cells | Reference |
| Cell Viability (MTT Assay) | Protoapigenone inhibits the growth of MDA-MB-231 cells in a dose-dependent manner. | [1][2] |
| Cell Cycle Analysis | Induces a strong G2/M phase arrest. | [1][2] |
| Apoptosis Analysis | Increases the sub-G1 cell population, indicating apoptosis. | [1][2] |
| Western Blot (Apoptosis Markers) | Activates caspase-9 and caspase-3, and induces cleavage of poly(ADP-ribose) polymerase (PARP). | [1][2] |
| Mechanism of Action | Induces apoptosis through a mechanism involving the MAPK signaling pathway (ERK1/2, JNK1/2, and p38) and is associated with an increase in reactive oxygen species (ROS).[1][2][3] Protoapigenone's pro-apoptotic effect is about 10-fold more potent than that of apigenin.[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of protoapigenone-induced apoptosis in MDA-MB-231 cells and a typical experimental workflow for its evaluation.
Experimental Protocols
Cell Culture
MDA-MB-231 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of protoapigenone on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
Protoapigenone stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of protoapigenone and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with protoapigenone.
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for Apoptosis Markers
This protocol is used to detect the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated MDA-MB-231 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. Protoapigenone 引發乳癌細胞MDA-MB-231凋亡之機轉探討 = Protoapigenone induces apoptosis in the human breast cancer cell line MDA-MB-231|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 2. Protoapigenone引發乳癌細胞MDA-MB-231凋亡之機轉探討__臺灣博碩士論文知識加值系統 [ndltd.ncl.edu.tw]
- 3. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Protoapigenin's Effect on the Cell Cycle in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protoapigenin is a natural flavonoid compound that, like other members of its class, is investigated for its potential anti-cancer properties. Flavonoids such as apigenin have been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides a set of detailed protocols to investigate the effects of this compound on the cell cycle of A549 human lung adenocarcinoma cells. A549 cells are a well-established model for non-small cell lung cancer research. The described experiments will focus on quantifying cell cycle distribution and analyzing the expression of key regulatory proteins.
Note: As specific data on this compound is limited, the mechanistic information and representative data presented here are based on studies of the closely related and well-researched flavonoid, apigenin, which is known to induce G2/M phase cell cycle arrest in cancer cells by modulating key cell cycle regulators.[3][4][5]
Experimental Workflow
The overall experimental process involves culturing A549 cells, treating them with varying concentrations of this compound, and subsequently harvesting the cells for two primary analyses: cell cycle distribution via flow cytometry and expression of cell cycle regulatory proteins via Western blot.
Detailed Experimental Protocols
Protocol 2.1: A549 Cell Culture and Treatment
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed 5 x 10⁵ cells into 6-well plates. Allow cells to adhere and grow for 24 hours until they reach approximately 60-70% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 10, 25, 50 µM). The final DMSO concentration in all wells, including the control (0 µM), should not exceed 0.1%.
-
Incubation: Replace the medium in the wells with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content to determine cell cycle phase distribution.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence intensity to properly resolve the G1, S, and G2/M peaks. Collect at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2.3: Western Blot Analysis of Cell Cycle Proteins
This protocol is to determine the expression levels of key cell cycle regulatory proteins.[6][7]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing a protease inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
CDK1
-
Cyclin B1
-
p21
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Data Presentation and Interpretation
Quantitative data from the experiments should be organized into tables for clear comparison.
Table 1: Effect of this compound on A549 Cell Cycle Distribution (%)
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55.2 ± 2.1 | 24.5 ± 1.5 | 20.3 ± 1.8 |
| 10 | 50.1 ± 2.5 | 21.3 ± 1.9 | 28.6 ± 2.2 |
| 25 | 41.5 ± 1.8 | 16.8 ± 1.3 | 41.7 ± 2.0 |
| 50 | 28.9 ± 2.3 | 10.5 ± 1.1 | 60.6 ± 2.7 |
Data are represented as mean ± SD from three independent experiments. The data indicates a dose-dependent increase in the G2/M population, suggesting cell cycle arrest at this phase.
Table 2: Relative Protein Expression of Cell Cycle Regulators
| Treatment Concentration (µM) | CDK1 (Relative Intensity) | Cyclin B1 (Relative Intensity) | p21 (Relative Intensity) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.81 | 1.75 |
| 25 | 0.52 | 0.48 | 3.10 |
| 50 | 0.21 | 0.25 | 4.85 |
Data are normalized to the β-actin loading control and expressed relative to the 0 µM control. The results suggest that this compound downregulates the key G2/M transition proteins CDK1 and Cyclin B1 while upregulating the CDK inhibitor p21.
Proposed Signaling Pathway
Based on the expected results, this compound likely induces G2/M arrest in A549 cells by activating a DNA damage response or cellular stress pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][8] The increased p21 then binds to and inhibits the CDK1/Cyclin B1 complex, preventing cells from entering mitosis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Apigenin induces apoptosis in human lung cancer H460 cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Molecular targets for apigenin-induced cell cycle arrest and apoptosis in prostate cancer cell xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Mitochondrial Membrane Potential Alterations Induced by Protoapigenin Treatment
Application Note & Protocol
For Research Use Only.
Introduction
Protoapigenin, a naturally occurring flavonoid, has garnered significant interest in oncological research due to its pro-apoptotic effects in various cancer cell lines. A key event in the apoptotic cascade initiated by this compound is the disruption of mitochondrial function, characterized by a significant decrease in mitochondrial membrane potential (ΔΨm). This application note provides a detailed protocol for the assessment of ΔΨm in cultured cells following treatment with this compound.
The maintenance of a stable mitochondrial membrane potential is crucial for cellular energy production and overall cell health. In healthy, non-apoptotic cells, the inner mitochondrial membrane is energized, creating an electrochemical gradient. This gradient allows for the accumulation of cationic fluorescent dyes. However, upon induction of apoptosis by agents like this compound, the mitochondrial membrane depolarizes, leading to a loss of this potential. This change can be quantitatively and qualitatively assessed using specific fluorescent probes.
This protocol outlines the use of two common fluorescent dyes for monitoring ΔΨm: JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and TMRM (Tetramethylrhodamine, Methyl Ester). JC-1 is a ratiometric dye that exhibits a fluorescence emission shift from red to green as the mitochondrial membrane depolarizes.[1][2][3][4] TMRM is a monovalent cationic dye that accumulates in the mitochondria of healthy cells, and its fluorescence intensity decreases upon depolarization.
Principle of the Assay
The assessment of mitochondrial membrane potential relies on the use of lipophilic cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
-
JC-1: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[1][2][3][4]
-
TMRM/TMRE: These are cell-permeant, positively charged dyes that accumulate in active mitochondria with intact membrane potentials. Depolarization of the mitochondrial membrane results in a decreased accumulation of the dye and a subsequent reduction in fluorescence intensity.
This compound's Mechanism of Action on Mitochondria
This compound treatment has been shown to induce apoptosis through a signaling cascade that directly impacts mitochondrial integrity. The proposed mechanism involves the initial generation of reactive oxygen species (ROS), which then leads to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This cascade ultimately converges on the mitochondria, causing a loss of membrane potential, release of pro-apoptotic factors, and subsequent execution of apoptosis.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of Apigenin (a closely related flavonoid to this compound with a similar mechanism of action) on the percentage of cells with depolarized mitochondrial membrane potential in various cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Duration (h) | % of Cells with Depolarized Mitochondria | Reference |
| Human Colon Carcinoma (HCT-116) | 60 | 24 | Significant increase vs. control | [5] |
| 80 | 24 | Dose-dependent increase | [5] | |
| 120 | 24 | Dose-dependent increase | [5] | |
| 160 | 24 | Dose-dependent increase | [5] | |
| Human Bladder Cancer (T-24) | 20 | 24 | Noticeable depolarization | [6] |
| 30 | 24 | Pronounced depolarization | [6] | |
| Human Lung Cancer (A549) | IC50 (~72.1 µM) | 24 | Significant decrease in ΔΨm | [7] |
| Human Prostate Cancer (22Rv1) | 20 | 8 | Significant increase in green fluorescence | [8] |
| 40 | 8 | Further increase in green fluorescence | [8] | |
| Bovine Aortic Endothelial Cells (LPS-induced) | 0.1 (Apigenin) | 6 | Restoration of membrane potential | [9] |
| 1 (Apigenin) | 6 | Further restoration of membrane potential | [9] | |
| Human Cervical Cancer (HeLa, SiHa, CaSki, C33A) | IC50 | 24 | Significant decrease in ΔΨm | [10] |
Experimental Protocols
Materials and Reagents
-
This compound
-
JC-1 Staining Kit or TMRM/TMRE reagent
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for mitochondrial depolarization
-
Cultured cells of interest
-
96-well black, clear-bottom plates (for microplate reader)
-
6-well or 12-well plates (for flow cytometry and microscopy)
-
Confocal microscope, fluorescence microscope, flow cytometer, or fluorescence microplate reader
Protocol 1: JC-1 Staining for Mitochondrial Membrane Potential
This protocol can be adapted for fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.
1. Cell Seeding: a. Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate with coverslips for microscopy) at a density that will result in 70-80% confluency on the day of the experiment. b. Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for attachment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. c. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes at the end of the experiment). d. Incubate the cells for the desired treatment period (e.g., 8, 12, or 24 hours).
3. JC-1 Staining: a. Prepare a 1X JC-1 staining solution according to the manufacturer's instructions. Typically, a 1-10 µM working concentration is used. b. After the this compound treatment, remove the medium and wash the cells once with warm PBS. c. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
4. Washing: a. Remove the staining solution and wash the cells twice with a pre-warmed assay buffer or PBS.
5. Data Acquisition:
-
Fluorescence Microscopy:
-
Observe the cells under a fluorescence microscope using filters for red (J-aggregates, Ex/Em ~585/590 nm) and green (JC-1 monomers, Ex/Em ~514/529 nm) fluorescence.
-
Capture images of healthy cells (predominantly red fluorescence) and apoptotic cells (predominantly green fluorescence).
-
-
Flow Cytometry:
-
Trypsinize and collect the cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS).
-
Analyze the cells on a flow cytometer. Excite at 488 nm and collect emission in the green (~530 nm) and red (~590 nm) channels.
-
Quantify the percentage of cells with high (red) and low (green) mitochondrial membrane potential.
-
-
Fluorescence Microplate Reader:
-
Read the fluorescence intensity in a 96-well plate.
-
Measure the fluorescence of J-aggregates (red) at Ex/Em ~550/600 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: TMRM/TMRE Staining for Mitochondrial Membrane Potential
1. Cell Seeding and this compound Treatment: a. Follow steps 1 and 2 from Protocol 1.
2. TMRM/TMRE Staining: a. Prepare a working solution of TMRM or TMRE in a complete cell culture medium. The final concentration typically ranges from 20-500 nM. b. After this compound treatment, add the TMRM/TMRE staining solution to the cells. c. Incubate for 15-30 minutes at 37°C in the dark.
3. Washing: a. Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
4. Data Acquisition:
-
Fluorescence Microscopy:
-
Observe the cells under a fluorescence microscope using a rhodamine filter set (Ex/Em ~549/575 nm).
-
Capture images. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Flow Cytometry:
-
Trypsinize and collect the cells.
-
Resuspend the cells in a suitable buffer.
-
Analyze the cells on a flow cytometer using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (~575 nm).
-
Quantify the mean fluorescence intensity of the cell population.
-
-
Fluorescence Microplate Reader:
-
Read the fluorescence intensity in a 96-well plate at Ex/Em ~549/575 nm.
-
A decrease in fluorescence intensity correlates with a loss of mitochondrial membrane potential.
-
Visualization
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
Caption: this compound induces ROS, activating MAPK and causing mitochondrial dysfunction.
Experimental Workflow for Assessing Mitochondrial Membrane Potential
Caption: Workflow for assessing mitochondrial membrane potential after treatment.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apigenin-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apigenin Protects Endothelial Cells from Lipopolysaccharide (LPS)-Induced Inflammation by Decreasing Caspase-3 Activation and Modulating Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Triggered by Apigenin Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Protoapigenone in a Nude Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of protoapigenone, a promising anti-cancer flavonoid, using a nude mouse xenograft model. The protocols outlined below are based on established methodologies and findings from preclinical studies on protoapigenone's efficacy in various cancer types, including ovarian and prostate cancer.
Introduction to Protoapigenone
Protoapigenone, a natural flavonoid, has demonstrated significant anti-neoplastic properties in preclinical studies. It has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of oxidative stress and the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[2] This leads to the downstream regulation of apoptotic proteins such as Bcl-2, Bcl-xL, and caspase-3, ultimately causing cancer cell death.[1] Furthermore, protoapigenone can arrest the cell cycle at the S and G2/M phases.[1][2] In vivo studies have confirmed its ability to suppress tumor growth in nude mice xenografts without causing major side effects, highlighting its potential as a chemotherapeutic agent.[1][2]
Preclinical In Vivo Efficacy of Protoapigenone
Protoapigenone has shown significant tumor growth inhibition in xenograft models of ovarian and prostate cancer. The tables below summarize the key parameters and findings from these studies.
Table 1: In Vivo Efficacy of Protoapigenone in an Ovarian Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Lines | Human ovarian cancer cells: SKOV3, MDAH-2774 | [1] |
| Mouse Strain | Athymic nude mice | [1] |
| Tumor Inoculation | Subcutaneous injection of cancer cells | |
| Treatment Regimen | Intraperitoneal (i.p.) injection of protoapigenone | |
| Dosage | Specific dosage details require access to full-text articles. | |
| Vehicle | Specific vehicle details require access to full-text articles. A common vehicle for flavonoids is a mixture of DMSO, Tween 80, and saline.[4] | |
| Treatment Duration | Specific duration details require access to full-text articles. | |
| Efficacy Outcome | Significant suppression of tumor growth. | [1] |
| Toxicity | No major side effects observed. | [1] |
Table 2: In Vivo Efficacy of Protoapigenone in a Prostate Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Lines | Human prostate cancer cells: PC-3, DU145 | [2] |
| Mouse Strain | Athymic nude mice | [2] |
| Tumor Inoculation | Subcutaneous injection of cancer cells | |
| Treatment Regimen | Intraperitoneal (i.p.) injection of protoapigenone | |
| Dosage | Specific dosage details require access to full-text articles. | |
| Vehicle | Specific vehicle details require access to full-text articles. A common vehicle for flavonoids is a mixture of DMSO and corn oil.[4] | |
| Treatment Duration | Specific duration details require access to full-text articles. | |
| Efficacy Outcome | Significant inhibition of prostate tumor growth. | [2] |
| Toxicity | No major side effects observed. | [2] |
Experimental Protocols
The following are detailed protocols for conducting an in vivo xenograft study to evaluate the anti-cancer efficacy of protoapigenone.
Cell Culture and Preparation
-
Culture human ovarian (e.g., SKOV3) or prostate (e.g., PC-3) cancer cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free media or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Place the cell suspension on ice until injection.
Nude Mouse Xenograft Model Establishment
-
Use 4-6 week old female athymic nude mice (e.g., BALB/c nude).
-
Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (n=8-10 mice per group).
Preparation and Administration of Protoapigenone
Note on Formulation: Protoapigenone has low aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration. Common formulations for flavonoids include:
-
A solution of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).[4]
-
A suspension in corn oil with a small percentage of DMSO (e.g., 10% DMSO and 90% corn oil).[4]
-
Suspension in 0.5% carboxymethyl cellulose (CMC).
Protocol:
-
Prepare a stock solution of protoapigenone in DMSO.
-
On the day of injection, dilute the stock solution with the chosen vehicle to the final desired concentration.
-
Administer protoapigenone to the treatment group via intraperitoneal (i.p.) injection. The injection volume is typically 100-200 µL.
-
The control group should receive an equal volume of the vehicle alone.
-
Treatment frequency is typically daily or every other day for a period of 3-4 weeks.
Monitoring and Endpoint Analysis
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
Monitor the general health of the mice, observing for any signs of toxicity such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen in liquid nitrogen for western blot analysis of key signaling proteins.
-
Collect blood and major organs (liver, kidney, spleen) for toxicity assessment if required.
Visualizations
Signaling Pathway of Protoapigenone-Induced Apoptosis
Caption: Protoapigenone induces apoptosis via ROS and MAPK signaling.
Experimental Workflow for Xenograft Study
Caption: Workflow for the in vivo evaluation of protoapigenone.
References
- 1. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 4. Protoapigenone | Flavonoids | 862884-32-0 | Invivochem [invivochem.com]
Application Notes and Protocols for Evaluating the Antiviral Activity of Protoapigenin Against Epstein-Barr Virus (EBV)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral efficacy of protoapigenin against the Epstein-Barr Virus (EBV). The methodologies described herein are foundational for preclinical research and drug development programs targeting EBV-associated diseases.
Introduction
The Epstein-Barr virus, a ubiquitous human herpesvirus, is associated with a range of malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The viral lytic cycle is crucial for the production of new virions and the spread of the infection. This compound, a flavonoid compound, has been identified as an inhibitor of the EBV lytic cycle.[1] It has been shown to suppress the expression of key EBV lytic proteins, including Rta and Zta, by inhibiting the transactivation function of Zta.[1] This document outlines the essential experimental procedures to quantify the anti-EBV activity of this compound and similar compounds.
Key Experimental Approaches
The evaluation of this compound's antiviral activity against EBV involves a multi-faceted approach, including:
-
Induction of the EBV Lytic Cycle: Utilizing chemical inducers to synchronously activate the lytic replication phase in latently infected B-cell lines.
-
Assessment of Cytotoxicity: Determining the concentration range at which this compound is non-toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.
-
Quantification of Viral Protein Expression: Measuring the reduction in the expression of immediate-early (Zta, Rta) and early lytic proteins through immunoblotting.
-
Measurement of Viral DNA Replication: Quantifying the inhibition of viral genome replication using quantitative real-time PCR (qPCR).
-
Analysis of Zta Transactivation: Directly assessing the inhibitory effect of this compound on the transactivating function of the Zta protein using a luciferase reporter assay.
Data Presentation
The antiviral activity and cytotoxicity of this compound and its analogs are summarized below. The data is derived from studies on the inhibition of EBV Rta protein expression in P3HR1 cells.
Table 1: Antiviral Activity of this compound and its Analogs Against EBV Rta Expression
| Compound | IC50 (µM) for Rta Inhibition |
| Protoapigenone (2) | 0.127 |
| Analog 6 | 0.467 |
| Analog 7 | 0.208 |
| Analog 8 | 0.285 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.
Table 2: Cytotoxicity of this compound and its Analogs in P3HR1 Cells
| Compound | Cytotoxic IC50 (µM) | Selectivity Index (Cytotoxic IC50 / Antiviral IC50) |
| Protoapigenone (2) | 3.86 | 30.1 |
| Analog 6 | 34.12 | 73.0 |
| Analog 7 | 2.04 | 9.80 |
| Analog 8 | 4.93 | 17.3 |
The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity. A higher SI value indicates a more promising safety profile.
Experimental Protocols
Protocol 1: Cell Culture and Induction of EBV Lytic Cycle
This protocol describes the maintenance of the P3HR1 cell line and the chemical induction of the EBV lytic cycle.
Materials:
-
P3HR1 cell line (EBV-positive Burkitt's lymphoma)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Sodium butyrate (SB)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Cell Culture:
-
Culture P3HR1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Monitor cell viability using trypan blue exclusion.
-
-
Lytic Cycle Induction:
-
Seed P3HR1 cells at a density of 5 x 10^5 cells/mL in a new culture flask.
-
Induce the lytic cycle by adding TPA to a final concentration of 20 ng/mL and sodium butyrate to a final concentration of 4 mM.[2][3]
-
Incubate the cells for the desired time period (e.g., 24-48 hours) before harvesting for downstream analysis.
-
Protocol 2: Cytotoxicity Assay (XTT Assay)
This protocol is for determining the cytotoxicity of this compound using an XTT-based assay.
Materials:
-
P3HR1 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed P3HR1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT reagent mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 3: Immunoblotting for EBV Lytic Proteins
This protocol details the detection of EBV lytic proteins Zta and Rta by western blotting.
Materials:
-
Lytically induced and this compound-treated P3HR1 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Zta, anti-Rta, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil samples for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Protocol 4: Quantitative PCR (qPCR) for EBV DNA
This protocol is for the quantification of EBV genomic DNA to assess the effect of this compound on viral replication.
Materials:
-
Lytically induced and this compound-treated P3HR1 cells
-
DNA extraction kit
-
qPCR primers and probe for an EBV gene (e.g., BALF5 or BamHI-W) and a host gene (e.g., β-actin or RNase P)
-
qPCR master mix
-
Real-time PCR instrument
Validated Primer and Probe Sequences (BALF5 gene): [4]
-
Forward Primer: 5'-CGTCTCATTCCCAAGTGTTTC-3'
-
Reverse Primer: 5'-GCCCTTTCCATCCTCGTC-3'
Procedure:
-
DNA Extraction:
-
Harvest cells and extract total DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted DNA.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe, and a standardized amount of template DNA.
-
Include no-template controls and a standard curve of known EBV DNA concentrations.
-
-
Real-Time PCR:
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the EBV target gene and the host reference gene.
-
Calculate the relative or absolute amount of EBV DNA, normalized to the host gene, to determine the fold change in viral replication upon this compound treatment.
-
Protocol 5: Zta Transactivation Luciferase Reporter Assay
This protocol is designed to measure the specific inhibitory effect of this compound on the transactivation function of Zta.
Materials:
-
EBV-negative cell line (e.g., HEK293T)
-
Zta expression plasmid
-
Luciferase reporter plasmid containing a Zta-responsive promoter (e.g., the BHLF1 promoter)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the Zta expression plasmid and the Zta-responsive luciferase reporter plasmid using a suitable transfection reagent. Include a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
-
Luciferase Assay:
-
After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of Zta-mediated transactivation for each concentration of this compound and determine the IC50 value.
-
Mechanism of Action of this compound
This compound inhibits the EBV lytic cycle primarily by targeting the immediate-early transactivator protein, Zta. Zta is a key regulator that initiates the cascade of lytic gene expression. By inhibiting the transactivation function of Zta, this compound effectively blocks the downstream expression of early and late lytic genes, thereby halting the production of new virus particles.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effect of TPA and n-butyrate on induction of Ii and EBV antigens in the P3HR-1 lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of TPA and n‐butyrate on induction of Ii and EBV antigens in the P3HR‐1 lymphoblastoid cell line | Semantic Scholar [semanticscholar.org]
- 4. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Novel Protoapigenin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protoapigenone, a flavonoid first isolated from the Formosan fern Thelypteris torresiana, has demonstrated significant anti-cancer properties.[1][2] Its unique p-quinol moiety on the B-ring is crucial for its biological activity.[2][3] To enhance its therapeutic potential and explore the structure-activity relationships (SAR), various derivatives have been synthesized and evaluated. These application notes provide detailed protocols for the synthesis of novel protoapigenin derivatives and the key biological assays used for their evaluation, focusing on anti-cancer activity. The information is intended to guide researchers in the design and development of new this compound-based therapeutic agents.
Data Presentation: In Vitro Cytotoxicity of this compound and its Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of protoapigenone and its key derivatives against various human cancer cell lines. This data is essential for understanding the structure-activity relationships of these compounds.
Table 1: Cytotoxicity of Protoapigenone and its Synthetic Derivatives (WYC-0209 and WYC-241)
| Compound | KB (Epithelial Carcinoma) IC₅₀ (µM) | KB-Vin (Vincristine Resistant) IC₅₀ (µM) | A549 (Non-small-cell lung) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) |
| Protoapigenone | - | - | 11.29[4] | - |
| WYC-0209 | >10 | >10 | 10.07 ± 1.344[1] | >10 |
| WYC-241 | 0.812 ± 0.052 | 0.269 ± 0.017 | 1.601 ± 0.075[1] | 0.697 ± 0.041 |
Table 2: Cytotoxicity of 1'-O-Alkyl Protoapigenone Derivatives
| Compound | HepG2 (Liver) IC₅₀ (µM) | Hep3B (Liver) IC₅₀ (µM) | Ca9-22 (Oral) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |
| Protoapigenone | 2.57 | 1.98 | 1.76 | 11.29 | 3.88 | 0.27 |
| 1'-O-methyl | >20 | >20 | >20 | >20 | >20 | >20 |
| 1'-O-ethyl | 13.52 | 10.43 | 11.83 | >20 | 12.11 | 9.98 |
| 1'-O-propyl | 3.45 | 1.95 | 2.12 | 11.83 | 2.43 | 1.54 |
| 1'-O-butyl | 2.01 | 0.98 | 1.54 | 2.00[4] | 1.23 | 0.87 |
| 1'-O-isopropyl | 17.54 | 14.32 | 15.67 | >20 | 16.98 | 13.21 |
Data for Table 2 was compiled from multiple sources.[2][4][5][6]
Experimental Protocols
I. Synthesis of this compound Derivatives
The synthesis of protoapigenone derivatives can be achieved through a semi-synthetic approach starting from apigenin or through total synthesis.[2][7][8] A common strategy involves the oxidative dearomatization of a protected apigenin precursor.
A. General Semi-Synthesis of Protoapigenone from Apigenin [2][9]
This protocol describes a one-step synthesis of protoapigenone from the readily available flavonoid, apigenin.
Materials:
-
Apigenin
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile (ACN)
-
Water
-
Methanol (MeOH)
-
Solid Phase Extraction (SPE) cartridges
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve apigenin in a 9:1 v/v mixture of acetonitrile and water.
-
Add 2 equivalents of PIFA to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product using SPE followed by silica gel column chromatography with a CH₂Cl₂-MeOH gradient.
B. Synthesis of 1'-O-Alkyl Protoapigenone Ethers [2]
Materials:
-
Apigenin or β-naphthoflavone
-
PIFA
-
Acetonitrile
-
Corresponding alcohol (e.g., methanol, ethanol, propanol, butanol)
Procedure:
-
Dissolve the starting material (apigenin or β-naphthoflavone) in a 9:1 v/v mixture of acetonitrile and the desired alcohol.
-
Add 2 equivalents of PIFA.
-
Stir the reaction at room temperature.
-
Purify the resulting 1'-O-alkyl ether derivative by column chromatography.
C. Synthesis of WYC-241 [1][10]
WYC-241 is a derivative of WYC-0209, which itself is a synthetic analog of protoapigenone. The synthesis involves introducing two isopentyl side chains onto a naphthalene ring that is part of a naphthoflavone scaffold. The synthesis is a multi-step process that starts from a key intermediate with a free hydroxyl group on the naphthalene ring, followed by etherification to introduce the isopentyl groups.
II. Biological Evaluation Protocols
A. Cell Culture
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][11]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[2][11]
B. Cytotoxicity Assays
-
-
Seed cells (5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
-
Sulforhodamine B (SRB) Assay [1]
-
Seed cells in 96-well plates and treat with compounds as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% SRB solution in 1% acetic acid.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm.
-
C. Colony Formation Assay [1][10]
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with the test compounds for 24 hours.
-
Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
D. Wound Healing (Migration) Assay [1]
-
Grow cells to confluence in 6-well plates.
-
Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compounds.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound closure area to assess cell migration.
E. Western Blot Analysis for PI3K/Akt Pathway [1][10]
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated PI3K, Akt, and other relevant proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General synthetic routes to this compound and its derivatives.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
References
- 1. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholarly Article or Book Chapter | First Total Synthesis of Protoapigenone and Its Analogues as Potent Cytotoxic Agents | ID: hq37vw15j | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Direct semi-synthesis of the anticancer lead-drug protoapigenone from apigenin, and synthesis of further new cytotoxic protoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Protoapigenin Stock Solution Preparation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoapigenin, a flavonoid first isolated from the fern Thelypteris torresiana, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro studies. These application notes provide a detailed protocol for the preparation, storage, and application of this compound stock solutions for cell culture experiments.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for preparing accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | |
| Molecular Weight | 286.24 g/mol | |
| Appearance | White to light yellow solid powder | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [4][5] |
| Storage Temperature | -20°C (stock solution) | [6] |
Recommended Stock Solutions
High-concentration stock solutions in DMSO are recommended to minimize the final solvent concentration in the cell culture medium. The final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[7][8]
| Stock Concentration | Solvent | Storage Conditions | Notes |
| 10 mM | DMSO | -20°C in amber, airtight vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | A standard starting concentration for many cell-based assays. |
| 1 mM | DMSO | -20°C in amber, airtight vials. Aliquot for single use. | Useful for experiments requiring a lower concentration range and for minimizing the volume of DMSO added to the cell culture. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 286.24 g/mol = 2.86 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.86 mg of this compound powder directly into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use, sterile, and light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Application in Cell Culture
For cell culture experiments, the this compound stock solution is diluted directly into the cell culture medium to achieve the desired final concentration.
Example Dilution:
To prepare a working solution of 10 µM this compound in 1 mL of cell culture medium from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
(10,000 µM) * V1 = (10 µM) * (1000 µL)
-
V1 = (10 * 1000) / 10,000 = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
Note: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.
Experimental Workflow
Caption: Workflow for preparing and using this compound stock solutions.
Signaling Pathway Implicated by this compound
This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. One of the key pathways involved is the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Simplified intrinsic apoptotic pathway induced by this compound.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of Protoapigenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of protoapigenone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the semi-synthesis of protoapigenone from apigenin.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Conditions: Incorrect concentration of starting material, inappropriate solvent, or non-optimal temperature can significantly reduce yield.[1][2] | - Concentration: Decrease the concentration of apigenin to 1 mg/mL. Higher concentrations can favor the formation of dimers or oligomers.[1][2] - Solvent: Use a 9:1 (v/v) mixture of acetonitrile and water. Other solvents like acetone/water or THF/water have been shown to be ineffective.[1] - Temperature: Employ microwave heating at 70°C for 1 minute (500 W) to potentially double the yield compared to room temperature reactions.[1][3] |
| Ineffective Oxidizing Agent: The choice and amount of oxidizing agent are critical. | Use [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidizing agent. Phenyliodine diacetate (PIDA) has been found to be less effective for this specific reaction.[4][5] | |
| Presence of TEMPO: The radical catalyst TEMPO has been shown to significantly decrease the yield of protoapigenone.[1][5] | Omit TEMPO from the reaction mixture.[1][5] | |
| Impure Product | Formation of Side-Products: The reaction can produce side-products such as luteolin and an apigenin-protoapigenone dimer.[1] | Purification Strategy: 1. Solid-Phase Extraction (SPE): After evaporating the reaction mixture, adsorb it onto octadecyl silica. Wash with 20% aqueous methanol to remove polar impurities, then elute the product with 60% aqueous methanol.[1] 2. Gel Chromatography: Further purify the eluted fraction using a Sephadex LH-20 column with methanol as the eluent.[1][4] |
| Incomplete Reaction: Unreacted apigenin remains in the product mixture. | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion. | |
| Product Decomposition | Acidic Conditions: The trifluoroacetic acid (TFA) generated from PIFA can lead to product degradation, as protoapigenone is slightly sensitive to acidic environments.[1] | Purify the product as soon as possible after the reaction is complete. While neutralization of TFA is not recommended as it can complicate purification, minimizing the time the product spends in the acidic mixture is crucial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the yield of protoapigenone synthesis?
A1: The most critical factor is the concentration of the starting material, apigenin. Decreasing the concentration to 1 mg/mL has been shown to significantly improve the yield by minimizing the formation of dimeric and oligomeric side-products.[1][2]
Q2: Can I use a protecting group for the hydroxyl groups on apigenin?
A2: While earlier multi-step syntheses utilized protecting groups, the optimized one-step semi-synthesis from apigenin does not require them, making the process more economical and efficient.[1][4]
Q3: What are the expected side-products in this reaction?
A3: The main identified side-products are luteolin and an apigenin-protoapigenone dimer.[1] These can be separated from the desired product during the purification process.
Q4: How can I scale up the synthesis of protoapigenone?
A4: The one-step synthesis has been successfully scaled up to the gram scale. However, it is important to maintain the low concentration of 1 mg/mL, which requires large volumes of solvent. For example, a 5.0 g synthesis of apigenin would require 5 L of the acetonitrile/water solvent mixture.[4]
Q5: What is the role of PIFA in the reaction?
A5: PIFA ([bis(trifluoroacetoxy)iodo]benzene) is a hypervalent iodine reagent that acts as the oxidizing agent, converting the 4'-hydroxyl group of apigenin into the p-quinol moiety characteristic of protoapigenone.[1][5]
Experimental Protocols
Optimized One-Step Synthesis of Protoapigenone from Apigenin
This protocol is adapted from a published economical, one-step synthesis.[1][4]
Materials:
-
Apigenin
-
Acetonitrile (ACN)
-
Deionized Water
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Octadecyl silica
-
Methanol (MeOH)
-
Sephadex LH-20
Procedure:
-
Prepare a 1 mg/mL solution of apigenin in a 9:1 (v/v) mixture of acetonitrile and water.
-
Add 2 equivalents of PIFA to the solution.
-
Heat the reaction mixture using microwave irradiation at 70°C for 1 minute (500 W).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Adsorb the resulting residue onto octadecyl silica.
-
Perform solid-phase extraction by first washing with 20% aqueous methanol.
-
Elute the protoapigenone using 60% aqueous methanol.
-
Collect the fractions containing the product and evaporate the solvent.
-
For further purification, dissolve the residue in methanol and apply it to a Sephadex LH-20 column, eluting with methanol.
-
Collect and combine the fractions containing pure protoapigenone and evaporate the solvent to obtain the final product.
Data Presentation
Table 1: Comparison of Protoapigenone Synthesis Yields
| Synthesis Method | Starting Material | Key Reagents | Number of Steps | Overall Yield | Reference |
| Original Total Synthesis | Methoxymethyl-diprotected trihydroxyacetophenone and 4-benzyloxybenzaldehyde | PIFA, TEMPO | 6 | 3.3% | [1][4] |
| Optimized One-Step Semi-Synthesis | Apigenin | PIFA | 1 | Up to 31.2% | [1][4] |
Table 2: Effect of Scale on the Yield of the One-Step Synthesis
| Starting Amount of Apigenin | Yield of Protoapigenone (mg) | Isolated Yield (%) |
| 800.0 mg | 251.3 mg | 29.6% |
| 2.0 g | 546.2 mg | 25.8% |
| 5.0 g | 1.18 g | 22.3% |
Data adapted from a 2011 study on the direct semi-synthesis of protoapigenone.[4]
Visualizations
Flavonoid Biosynthesis Pathway
Caption: Simplified flavonoid biosynthesis pathway leading to protoapigenone.
Protoapigenone Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of protoapigenone.
Suggested Reaction Mechanism
References
Technical Support Center: Overcoming Low Solubility of Protoapigenone in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protoapigenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is Protoapigenone and why is its solubility a concern?
Protoapigenone is a flavonoid with demonstrated anti-cancer and anti-viral properties.[1][2][3][4] Like many flavonoids, it has poor water solubility, which can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers, and potentially impacting bioavailability.
Q2: What are the common solvents for dissolving Protoapigenone?
For laboratory research, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of Protoapigenone.[5][6][7] Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental buffer.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve Protoapigenone directly in aqueous buffers like PBS or cell culture media?
Directly dissolving Protoapigenone in aqueous buffers is generally not feasible due to its low water solubility. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q5: How can I improve the solubility of Protoapigenone in my aqueous experimental solutions?
Several strategies can be employed to enhance the solubility of Protoapigenone in aqueous buffers:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound.
-
Cyclodextrins: Encapsulating Protoapigenone within cyclodextrin molecules can significantly increase its aqueous solubility.
-
pH Adjustment: Modifying the pH of the buffer may improve the solubility of Protoapigenone, as is the case with other flavonoids.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting my DMSO stock solution of Protoapigenone into an aqueous buffer.
Possible Causes:
-
High Final Concentration: The desired final concentration of Protoapigenone in the aqueous buffer may exceed its solubility limit, even with a small amount of DMSO.
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.
-
Low Temperature: The temperature of the aqueous buffer may be too low, reducing the solubility.
Solutions:
-
Stepwise Dilution: Instead of a single dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help prevent precipitation.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, slightly increasing the final percentage of DMSO (while staying within non-toxic limits) can help maintain solubility.
-
Warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the Protoapigenone stock solution can increase its solubility.
-
Vortexing/Sonication: Immediately after adding the stock solution, vortex or sonicate the mixture to ensure rapid and uniform dispersion.
Issue 2: I am unable to achieve my desired high concentration of Protoapigenone in an aqueous buffer for my experiment.
Possible Causes:
-
Inherent Low Solubility: The target concentration may be beyond the intrinsic aqueous solubility of Protoapigenone under the given conditions.
Solutions:
-
Cyclodextrin Complexation: This is a highly effective method for significantly increasing the aqueous solubility of poorly soluble compounds.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
pH Optimization: For flavonoids like apigenin, solubility is known to be pH-dependent, often increasing at a more alkaline pH.[11][12][13] Experiment with a range of physiologically relevant pH values for your buffer.
Experimental Protocols & Data
Data Presentation: Solubility of Apigenin (a related flavonoid) in Various Solvents
While specific quantitative solubility data for Protoapigenone is limited in publicly available literature, data for the structurally similar flavonoid, apigenin, can provide valuable guidance.
| Solvent | Temperature (°K) | Mole Fraction Solubility (x 10⁻⁴) |
| Water | 318.2 | 0.0308 |
| Methanol | 318.2 | 2.96 |
| Ethanol | 318.2 | 4.86 |
| Isopropanol | 318.2 | 6.29 |
| 1-Butanol | 318.2 | 9.18 |
| Propylene Glycol | 318.2 | 150 |
| DMSO | 318.2 | 4180 |
| PEG-400 | 318.2 | 4270 |
Data adapted from studies on apigenin solubility.[14][15][16]
Protocol 1: Preparation of a Protoapigenone Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of Protoapigenone for use in in vitro experiments.
Materials:
-
Protoapigenone powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of Protoapigenone powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Stored properly, DMSO stock solutions are typically stable for several months.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a Protoapigenone-cyclodextrin inclusion complex to improve its solubility in aqueous buffers.
Materials:
-
Protoapigenone powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.45 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating and stirring may be required.
-
Add Protoapigenone: Add an excess amount of Protoapigenone powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Equilibration and Filtration: Allow the suspension to equilibrate for a few hours. Filter the solution through a 0.45 µm syringe filter to remove the undissolved Protoapigenone.
-
Quantification: Determine the concentration of the solubilized Protoapigenone in the filtrate using a validated analytical method such as HPLC-UV.[17][18]
Visualizations
Experimental Workflow for Solubilization
Signaling Pathway Activated by Protoapigenone
References
- 1. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'- O-isopropyl ether Shows Improved Selectivity Against the Epstein-Barr Virus Lytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoapigenone | Flavonoids | 862884-32-0 | Invivochem [invivochem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. ijrpc.com [ijrpc.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of protoapigenone in rat plasma by high-performance liquid chromatography with UV detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sensitive hplc-uv method: Topics by Science.gov [science.gov]
Troubleshooting inconsistent results in Protoapigenin cytotoxicity assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Protoapigenin cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my cytotoxicity results for this compound inconsistent across experiments?
Inconsistent results can stem from several factors. High well-to-well variability is often caused by inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates where outer wells evaporate more quickly.[1] Variability between experiments can be due to differences in cell passage number, reagent preparation, or the poor solubility and potential precipitation of this compound in the culture medium.[1]
Q2: My MTT assay shows increased absorbance (suggesting higher viability) at high this compound concentrations. Is this a real effect?
This is likely an artifact of the assay itself. This compound, as a flavonoid, belongs to the polyphenol family of compounds.[2][3] Polyphenols are known to have reducing potential and can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[4][5] This leads to a false-positive signal that does not correlate with cell viability.[6][7] It is crucial to run a cell-free control to test for this interference.[1][4]
Q3: What are the best alternative assays to MTT for studying this compound cytotoxicity?
Due to the potential for interference with tetrazolium salts, it is advisable to use alternative or orthogonal methods to confirm results.
-
XTT Assay: This assay is similar to MTT but produces a water-soluble formazan product, which eliminates the need for a solubilization step, reducing a potential source of error and variability.[8]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity and necrosis.[9][10]
-
ATP-Based Assays: These assays measure the level of intracellular ATP, which is a robust indicator of metabolically active, viable cells and is generally less prone to interference from natural compounds.[6]
Q4: How can I ensure my this compound is properly dissolved and stable in the culture medium?
This compound may have limited solubility in aqueous media.[11][12] It is common practice to dissolve the compound in a small amount of a solvent like DMSO first and then dilute it into the culture medium.[1] It's critical to ensure the final DMSO concentration is low (typically <0.5%) and is consistent across all wells, including vehicle controls.[1] Visually inspect the wells for any signs of compound precipitation after addition. The stability of similar compounds in solution can be short, so preparing fresh dilutions for each experiment is recommended.[13]
Q5: What are "edge effects" in 96-well plates and how can I minimize them?
Edge effects refer to the phenomenon where the wells on the perimeter of a 96-well plate evaporate more rapidly than the interior wells, leading to increased concentrations of media components and test compounds.[1] This can cause significant variability in results. To minimize this, avoid using the outer wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to help maintain humidity across the plate.[1]
Section 2: Troubleshooting Guides
Guide 1: Issues with Tetrazolium-Based Assays (MTT, XTT)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Bacterial or yeast contamination of reagents or cultures.- Direct reduction of the tetrazolium salt by this compound.[4][5]- Excessive exposure of reagents to light. | - Use aseptic technique and check cultures for contamination.- Run a cell-free control (media + compound + assay reagent) and subtract its absorbance value as background.[4]- Store assay reagents protected from light as per manufacturer instructions. |
| Low Absorbance Values | - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- Cells are not in the exponential growth phase.- High cytotoxicity of the compound. | - Optimize cell seeding density for your specific cell line.[1]- Determine the optimal incubation time for your cells and assay.[1]- Ensure cells are healthy and actively proliferating before starting the experiment.- Use a wider range of compound concentrations to capture the dose-response curve. |
| High Well-to-Well Variability | - Inconsistent cell seeding density.[1]- Incomplete solubilization of formazan crystals (MTT assay).[1]- Pipetting errors.[1]- "Edge effects" in the 96-well plate.[1] | - Ensure a homogenous single-cell suspension before plating.- For MTT, ensure complete dissolution of formazan using an appropriate solvent (e.g., DMSO) and adequate mixing.[1]- Use calibrated pipettes and consistent technique.- Avoid using outer wells or fill them with sterile PBS to maintain humidity.[1] |
Guide 2: Issues with LDH Release Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background LDH Activity | - Serum in the culture medium contains endogenous LDH.[14]- Repeated freezing and thawing of reagents, decreasing enzyme efficiency.[15]- Mechanical stress during plating or media changes causing premature cell lysis. | - Use low-serum (e.g., 1%) or serum-free media for the assay period.[14]- Run a "media only" background control and subtract this value.- Aliquot reagents to avoid freeze-thaw cycles.[15]- Handle cells gently during all steps of the experiment. |
| Low Signal (Low LDH Release) | - Cell density is too low.- Insufficient incubation time after treatment.- The compound induces apoptosis without significant necrosis (LDH is released primarily during necrosis). | - Optimize cell number to ensure a detectable amount of LDH is released upon lysis.[16]- Extend the treatment time to allow for secondary necrosis to occur after apoptosis.- Use a complementary assay that measures apoptosis (e.g., caspase activity assay) to get a complete picture of cell death. |
Section 3: Experimental Protocols & Workflows
Experimental Workflow Diagram
Caption: General workflow for a cytotoxicity assay.
Protocol 1: XTT Cytotoxicity Assay
This protocol is a generalized guide; always refer to the manufacturer's specific instructions.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound (and vehicle control) to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent/electron coupling reagent according to the kit's instructions.[8]
-
Assay Incubation: Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~660 nm can be used to subtract background noise.[17]
Protocol 2: LDH Cytotoxicity Assay
This protocol is a generalized guide; always refer to the manufacturer's specific instructions.[9][14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT protocol. It is recommended to use low-serum media.[14]
-
Setup Controls: Prepare the following controls:
-
Sample Collection: Gently centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Assay Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[14]
-
Data Acquisition: Add 50 µL of Stop Solution.[9] Measure the absorbance at ~490 nm.
-
Calculation: Calculate percent cytotoxicity using the formula: ((Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.
Section 4: Signaling Pathways and Mechanisms
This compound and its related flavones, like apigenin, are known to induce apoptosis (programmed cell death) in cancer cells.[18] This process is complex and involves the modulation of multiple intracellular signaling pathways.[19] Inconsistent assay results may arise if the chosen assay endpoint (e.g., metabolic activity in MTT/XTT) does not fully capture the cell death mechanism (e.g., apoptosis vs. necrosis).
Troubleshooting Logic Flow Diagram
Caption: A decision tree for troubleshooting inconsistent results.
This compound-Induced Apoptosis Signaling
Apigenin, a closely related compound, induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[20][21][22] This involves the activation of a cascade of enzymes called caspases.[20][23]
Caption: Apoptosis pathways modulated by this compound/Apigenin.
Modulation of ROS and Related Pathways
Apigenin has been shown to modulate intracellular reactive oxygen species (ROS) levels, which can influence cell fate.[24] In many cancer cells, it acts as a pro-oxidant, increasing ROS to cytotoxic levels, which can trigger apoptosis through pathways like MAPK.[24][25]
Caption: this compound's effect on ROS and survival pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 23. Apigenin-induced-apoptosis is mediated by the activation of PKCdelta and caspases in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reactive oxygen species: Key players in the anticancer effects of apigenin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Protoapigenin during storage and experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of protoapigenin during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C or below. The container should be flushed with an inert gas like argon or nitrogen to minimize oxidation.
Q2: How should I prepare and store this compound solutions?
A2: It is best practice to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For immediate use, solutions can be stored at 2-8°C for a short period (up to 36 hours)[1]. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: Is this compound sensitive to light?
A3: Yes, like many flavonoids, this compound is susceptible to photodegradation. Both solid compound and solutions should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil.[2][3] Experiments should be conducted with minimal exposure to direct light.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of flavonoids is often pH-dependent. This compound may be unstable in highly acidic or alkaline conditions. It is crucial to maintain a stable pH using a suitable buffer system during experiments. The optimal pH should be determined empirically for your specific experimental setup, but neutral to slightly acidic conditions are generally preferred for flavonoids.
Q5: What are the primary factors that can cause this compound to degrade?
A5: The main factors contributing to degradation are exposure to light (photodegradation), elevated temperatures, extreme pH conditions, oxygen (oxidation), and inappropriate solvents.[4][5] The unusual p-quinol moiety on its B-ring may make it particularly sensitive to oxidative conditions compared to related flavonoids like apigenin[6].
Storage Condition Summary
The following table summarizes the recommended storage conditions based on general guidelines for pharmaceutical compounds.[3][7]
| Form | Storage Temperature | Light/Moisture Protection | Atmosphere | Duration |
| Solid | -20°C or below | Store in an amber, tightly sealed vial. Use of a desiccator is recommended. | Inert gas (Argon or Nitrogen) is recommended. | Long-term |
| Stock Solution (e.g., in DMSO) | -80°C | Store in amber, tightly sealed vials. | Standard air. | Long-term (in aliquots) |
| Working Solution (Aqueous Buffer) | 2-8°C | Protect from light. | Standard air. | Short-term (< 24 hours) |
Troubleshooting Guide
Problem: My experimental results are inconsistent or show a loss of compound activity.
This is a common issue that can often be traced back to compound degradation. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: I see a color change or precipitation in my this compound solution.
-
Possible Cause: This often indicates chemical degradation or poor solubility. Oxidation of flavonoids can lead to a brownish discoloration. Precipitation may occur if the solvent capacity is exceeded or if the compound degrades into less soluble products.
-
Solution: Discard the solution immediately. Do not attempt to re-solubilize and use it for experiments. Prepare a fresh solution, ensuring the solid compound is fully dissolved before storage or use. If solubility is an issue, consider a different solvent system or gentle warming, but be cautious as heat can accelerate degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to identify potential degradation products. This helps in developing stable formulations and validating analytical methods.[8][9]
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system like acetonitrile/water.
-
Stress Application: Aliquot the solution and expose it to different stress conditions as outlined in the diagram (e.g., acid, base, oxidation, heat, light).[8]
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the stressed samples and a control (unstressed) sample using a validated stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometry (MS) detection.[8][10]
-
Evaluation: Compare the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent this compound peak.
Impact on Signaling Pathway Experiments
This compound and its related compound, apigenin, are known to modulate several key cellular signaling pathways.[11][12][13] Degradation of the compound can lead to a loss of specific activity or the emergence of off-target effects, compromising experimental validity. If your research involves these pathways, ensuring the integrity of your this compound is critical.
Caption: Potential impact of this compound degradation on signaling pathways.
-
PI3K/Akt/mTOR Pathway: Apigenin has been reported to inhibit this pathway, which is crucial for cell survival and proliferation.[11][12] Degradation of this compound could result in a failure to observe this inhibitory effect.
-
Wnt/β-Catenin Pathway: Apigenin can also modulate this pathway, which is vital in development and cancer.[11] The integrity of the compound is essential for studying its effects accurately.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. fda.gov [fda.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry [mdpi.com]
- 11. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]
- 13. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hypervalent Iodine Oxidation of Apigenin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hypervalent iodine-mediated oxidation of apigenin.
Frequently Asked Questions (FAQs)
Q1: Why use hypervalent iodine reagents for the oxidation of apigenin?
A1: Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA) and o-Iodoxybenzoic acid (IBX), are attractive oxidizing agents due to their mild reaction conditions, high selectivity, and lower toxicity compared to many heavy metal-based oxidants.[1][2] They are particularly effective for the oxidation of phenolic compounds like apigenin, often leading to the formation of quinone-type structures or other valuable derivatives.[1][3]
Q2: What are the likely products of apigenin oxidation with hypervalent iodine reagents?
A2: The oxidation of flavonoids like apigenin, which possess multiple phenolic hydroxyl groups, can yield several products. Depending on the reaction conditions and the specific reagent used, the primary products are often ortho-quinones formed from the catechol B-ring or further oxidized derivatives.[4][5] The reaction proceeds through an aryloxyiodonium(III) intermediate, which is then attacked by a nucleophile.[1][3]
Q3: Which hypervalent iodine reagent is best for oxidizing apigenin: PIDA or IBX?
A3: The choice depends on the desired outcome and reaction conditions.
-
PIDA (Phenyliodine(III) diacetate) is soluble in many organic solvents and is generally used for milder oxidations. It is often used in solvents like acetonitrile, methanol, or a mixture with water.[1][6]
-
IBX (o-Iodoxybenzoic acid) is a more powerful oxidant but has poor solubility in common organic solvents, often requiring the use of DMSO or running the reaction as a suspension at elevated temperatures.[5][7] IBX is highly effective at converting phenols to o-quinones.[5][8]
Q4: What are the critical safety precautions when working with hypervalent iodine reagents?
A4: Safety is paramount when handling these reagents.
-
Potential for Explosion: Some hypervalent iodine compounds, particularly IBX and its derivatives, can be explosive under specific conditions (e.g., heating or shock).[9][10] It is crucial to handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[11]
-
Handling: Work in a well-ventilated fume hood.[12] Avoid creating dust when handling solid reagents.[13]
-
Storage: Store reagents in a cool, dry place, away from heat sources.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of apigenin | 1. Insufficiently powerful oxidant: The chosen reagent may not be strong enough under the selected conditions. 2. Low reaction temperature: The activation energy for the reaction has not been met. 3. Poor reagent quality: The hypervalent iodine reagent may have degraded due to improper storage. 4. Inadequate solvent: Apigenin or the reagent may have poor solubility in the chosen solvent. | 1. Switch to a more powerful oxidant (e.g., from PIDA to IBX).[5] 2. Gradually increase the reaction temperature in 10 °C increments. 3. Use a freshly opened bottle of the reagent or verify its activity on a simpler phenol substrate. 4. Try a different solvent system. For IBX, consider using DMSO. For PIDA, a mixture like acetonitrile/water may improve solubility.[6] |
| Formation of multiple unidentified products | 1. Over-oxidation: The reaction conditions (time, temperature, or stoichiometry of the oxidant) are too harsh, leading to degradation or multiple oxidation events.[14] 2. Non-selective reaction: The reagent is oxidizing multiple hydroxyl groups on the apigenin scaffold indiscriminately. 3. Decomposition: The desired product may be unstable under the reaction or workup conditions. | 1. Reduce the amount of hypervalent iodine reagent (e.g., from 1.5 eq to 1.1 eq). Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. 2. Consider protecting some of the hydroxyl groups prior to oxidation to direct the reaction to a specific site. 3. Perform the reaction at a lower temperature and use a milder workup procedure. For example, avoid strong acids or bases if the product is sensitive. |
| Difficulty isolating the product | 1. Similar polarity of product and byproducts: The desired product and iodobenzene byproduct may have similar Rf values, complicating chromatographic separation. 2. Product instability on silica gel: The product may be degrading during column chromatography. | 1. After the reaction, consider removing the iodobenzene byproduct by washing the organic layer with an appropriate solvent or by using specific purification techniques. 2. Try a different stationary phase for chromatography, such as alumina or reverse-phase silica. Alternatively, consider purification by recrystallization.[15][16] |
| Reaction is sluggish or stalls | 1. Inhibitors present: Trace impurities in the solvent or starting material may be interfering with the reaction. 2. Heterogeneous reaction issues: If using a suspension (e.g., with IBX), stirring may be inefficient, limiting the surface area for the reaction. | 1. Ensure all solvents are of high purity and that the apigenin starting material is clean. 2. Increase the stirring rate or use a mechanical stirrer to ensure the suspension is well-mixed. |
Data Presentation
The following data is illustrative and serves as a guideline for optimization.
Table 1: Effect of Hypervalent Iodine Reagent and Stoichiometry on Apigenin Oxidation
| Entry | Oxidant | Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Yield of Major Product (%) |
| 1 | PIDA | 1.1 | 25 | 24 | 35 | 20 |
| 2 | PIDA | 1.5 | 25 | 24 | 60 | 45 |
| 3 | PIDA | 1.5 | 50 | 8 | 95 | 70 |
| 4 | IBX | 1.1 | 25 | 24 | 50 | 40 |
| 5 | IBX | 1.1 | 80 | 4 | >98 | 85 |
| 6 | IBX | 1.5 | 80 | 4 | >98 | 75 (minor products observed) |
Reaction Conditions: Apigenin (1.0 mmol), Solvent (10 mL), as monitored by LC-MS.
Table 2: Influence of Solvent on IBX-Mediated Oxidation of Apigenin
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Major Product (%) |
| 1 | Acetonitrile | 80 | 6 | 70 | 55 |
| 2 | Ethyl Acetate | 75 | 8 | 40 | 30 |
| 3 | DMSO | 80 | 4 | >98 | 85 |
| 4 | Toluene | 80 | 12 | <10 | - |
Reaction Conditions: Apigenin (1.0 mmol), IBX (1.1 equiv), as monitored by LC-MS.
Experimental Protocols
Optimized Protocol for the Oxidation of Apigenin to its o-Quinone Derivative using IBX
This protocol is a representative procedure based on the successful oxidation of similar phenolic compounds.[5][7]
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add apigenin (270 mg, 1.0 mmol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 10 mL) to the flask. Stir the mixture at room temperature until the apigenin is fully dissolved.
-
Reagent Addition: Carefully add o-Iodoxybenzoic acid (IBX, 308 mg, 1.1 mmol, 1.1 equiv) to the solution. The mixture will become a suspension.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Stir vigorously for 10 minutes.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired oxidized product.[17]
Visualizations
Caption: Workflow for hypervalent iodine oxidation of apigenin.
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypervalent Iodine Chemistry Guide [mindmapai.app]
- 3. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. Flavonoid oxidation by the radical generator AIBN: a unified mechanism for quercetin radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. science.cleapss.org.uk [science.cleapss.org.uk]
- 13. gustavus.edu [gustavus.edu]
- 14. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 15. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Protoapigenin Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges of scaling up protoapigenin synthesis for preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scalable synthesis important for preclinical studies? A1: this compound is a rare natural flavonoid that exhibits significant cytotoxic activity against various human cancer cell lines, making it a promising anticancer agent with low toxicity.[1][2] For comprehensive preclinical evaluation, which includes toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) studies under Good Laboratory Practices (GLP), substantial quantities of the compound are required.[3][4] Early synthesis methods were complex, multi-step processes with very low overall yields (around 3.3%), taking months to produce small amounts, which is insufficient for these extensive studies.[2][5] Therefore, developing an economical and scalable synthesis method is critical to advance this compound through the drug development pipeline.[2]
Q2: What is the most effective method for scaling up this compound synthesis? A2: The most effective and economical reported method is a direct, one-step semi-synthesis from the readily available flavonoid, apigenin.[5][6] This process involves the oxidative dearomatization of apigenin's B-ring using a hypervalent iodine reagent, specifically [bis(trifluoroacetoxy)iodo]benzene (PIFA), in an acetonitrile:water solvent system.[7] This method has been successfully scaled up to the gram scale, representing a significant improvement over previous multi-step total synthesis approaches.[2][5]
Q3: What are the primary challenges encountered when scaling this one-step synthesis? A3: The main challenges include a slight decrease in yield at larger scales, managing large solvent volumes, and ensuring efficient purification. When scaling up from 800 mg to 5.0 g of apigenin, the yield of this compound decreased from 29.6% to 22.3%.[5] This is likely due to the large solvent volumes required to prevent side reactions, which can lead to slower cooling and longer evaporation times.[5] General challenges in scaling up any active pharmaceutical ingredient (API) synthesis also apply, such as ensuring consistent mixing, managing heat transfer in exothermic reactions, and controlling impurity profiles, which can become more complex at a larger scale.[8][9][10]
Q4: How is this compound purified at a larger scale and what are common side-products? A4: The purification process reported for the gram-scale synthesis involves an initial solid-phase extraction (SPE) followed by gel chromatography on Sephadex LH-20.[1] This method was effective in isolating this compound from reaction side-products.[1] One identified side-product is a dimer formed through an 8-3' junction, which can complicate the purification process.[5]
Q5: What are the key stability and formulation challenges for preclinical in vivo studies? A5: Like many flavonoids, this compound's utility can be limited by low aqueous solubility, which affects its bioavailability for in vivo studies.[11][12] While specific stability data for this compound requires further study, it is known that substituting the p-quinol moiety with a 1'-O-alkyl group can significantly improve chemical stability.[7] To overcome solubility issues, formulation strategies are critical. For the related compound apigenin, creating a phospholipid phytosome complex has been shown to increase aqueous solubility over 36-fold and significantly enhance oral bioavailability.[11] Similar strategies may be necessary for this compound to achieve the desired systemic concentrations for efficacy and toxicology studies.[13]
Q6: What regulatory standards must be considered for the synthesized this compound? A6: For preclinical studies intended to support an Investigational New Drug (IND) application, the synthesis and testing must adhere to strict regulatory guidelines.[14] Nonclinical laboratory studies, including toxicology assessments, must be conducted under Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.[3] The drug substance itself should be manufactured under conditions that ensure purity, stability, and consistency, trending towards Good Manufacturing Practices (GMP) as development progresses.[15] The FDA will require comprehensive data on the drug's pharmacological profile, acute toxicity in at least two animal species, and short-term toxicity studies.[3][4]
Troubleshooting Guides
Problem: Low or Inconsistent Yields in the One-Step Synthesis
Q: My reaction yield is significantly lower than the reported ~22-30%, or it varies greatly between batches. What are the potential causes? A: Several factors can impact the efficiency of the PIFA-mediated oxidation of apigenin. Refer to the troubleshooting logic diagram below and consider the following:
-
Reagent Quality: Ensure the apigenin starting material is of high purity. Impurities can interfere with the reaction. The PIFA oxidizing agent should be fresh and handled under anhydrous conditions where appropriate, as it can degrade with moisture.
-
Reaction Concentration: The concentration of apigenin is a critical parameter. The reported successful synthesis used a relatively low concentration to minimize side-reactions.[5] Increasing the concentration to reduce solvent volume may lead to the formation of more side-products and a lower yield of this compound.
-
Solvent Ratio: The acetonitrile:water (9:1 v/v) ratio is important for the reaction's success.[5] Deviations can alter the solubility of reactants and the reaction pathway.
-
Temperature Control: While the reaction is performed at room temperature, any significant exothermic events, especially at a larger scale without adequate heat dissipation, could alter the outcome.[8] Ensure the reaction temperature is monitored and controlled.
-
Work-up and Quenching: The timing and method of quenching the reaction are crucial. Slower cooling and extended evaporation times during work-up at larger scales have been cited as a probable reason for decreased yields.[5] Ensure a rapid and efficient work-up process.
Problem: Difficulty in Purification
Q: I am struggling to isolate pure this compound from side-products and unreacted apigenin. What can I do? A: Purification is a significant challenge, especially at scale. If standard silica gel chromatography is failing, consider the following:
-
Adopt the Reported Method: The most successful reported method avoids standard silica. It utilizes a two-step process: an initial clean-up with Solid Phase Extraction (SPE) to remove major impurities, followed by size-exclusion chromatography using Sephadex LH-20.[1][6] This combination is effective for separating complex flavonoid mixtures.
-
Optimize Chromatography Conditions: If you must use traditional chromatography, experiment with different solvent systems. Flavonoids often require polar solvent systems. Adding a small amount of acid (like acetic or formic acid) can sometimes improve peak shape and resolution.
-
Analytical Method Development: Before scaling up purification, develop a robust analytical HPLC method to accurately identify all components in your mixture.[16] This allows you to track the efficiency of each purification step and ensure you are collecting the correct fractions.
Experimental Protocols and Data
Quantitative Data: Effect of Scale on Synthesis Yield
The one-step synthesis of protoapigenone from apigenin shows a slight decrease in yield as the reaction scale increases under laboratory conditions. This is primarily attributed to challenges in managing large solvent volumes, leading to slower cooling and longer evaporation times.[5]
| Starting Apigenin (g) | This compound Yield (g) | Isolated Yield (%) | Reference |
| 0.100 | 0.032 | 31.0% | [1] |
| 0.800 | 0.251 | 29.6% | [5] |
| 2.0 | 0.546 | 25.8% | [5] |
| 5.0 | 1.18 | 22.3% | [5] |
Protocol 1: Gram-Scale One-Step Synthesis of this compound
This protocol is adapted from the direct semi-synthesis method reported in the literature.[5]
-
Preparation: In a suitable reaction vessel, dissolve 5.0 g of apigenin in a mixture of 4.5 L of acetonitrile and 0.5 L of water.
-
Reaction Initiation: To the stirred solution, add 2.0 equivalents of [bis(trifluoroacetoxy)iodo]benzene (PIFA).
-
Reaction: Stir the mixture at room temperature (25°C). Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 90 minutes.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Evaporate the acetonitrile under reduced pressure. Extract the remaining aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: General Purity Assessment by HPLC
A validated HPLC method is essential for determining the purity of the final product and for in-process controls.[16][17]
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 268 nm and 340 nm).
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Preclinical Development Context
The successful synthesis and purification of this compound is the first critical step in a long preclinical development pathway. The material produced must be of sufficient quality and quantity to be advanced into formulation development and subsequent GLP-compliant safety and toxicology studies before an IND application can be filed with regulatory agencies like the FDA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct semi-synthesis of the anticancer lead-drug protoapigenone from apigenin, and synthesis of further new cytotoxic protoflavone derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 9. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 11. Formulation and characterization of an apigenin-phospholipid phytosome (APLC) for improved solubility, in vivo bioavailability, and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ppd.com [ppd.com]
- 15. agnopharma.com [agnopharma.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmacyce.unm.edu [pharmacyce.unm.edu]
How to minimize off-target effects of Protoapigenin in cellular models
Welcome to the technical support center for Protoapigenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Protoapigenone in cellular models and to help minimize and understand its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of Protoapigenone?
A1: Protoapigenone, a natural flavonoid, is known to induce apoptosis and cell cycle arrest in cancer cells. Its primary mechanism involves the induction of oxidative stress, leading to the persistent activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] This activation is linked to the thiol-reacting properties of Protoapigenone, likely due to an α, β-unsaturated ketone moiety in its structure, which can modify proteins such as Glutathione S-transferase π (GSTpi), leading to JNK activation.[1]
Q2: What are the potential off-target effects of Protoapigenone?
A2: While specific off-target interactions of Protoapigenone have not been exhaustively profiled in publicly available literature, its mechanism of action suggests potential for off-target effects. The induction of reactive oxygen species (ROS) can lead to broad, non-specific cellular responses.[1] Additionally, its thiol-reactive nature means it could potentially interact with other cysteine-containing proteins besides its intended targets. Researchers should be cautious of generalized cellular stress responses that are independent of the intended signaling pathway.
Q3: How can I differentiate on-target from off-target effects?
A3: A multi-strategy approach is recommended. This includes using a structurally related but mechanistically different compound like apigenin as a control, performing dose-response experiments, and using molecular techniques like siRNA to knock down proposed targets to see if the phenotype is rescued.[2] Additionally, employing inactive analogs of Protoapigenone can serve as valuable negative controls.
Q4: Are there known inactive or less active analogs of Protoapigenone I can use as negative controls?
A4: Yes, structure-activity relationship studies have shown that modifications to the B-ring of Protoapigenone can significantly alter its activity. For instance, Protoapigenone 1′-O-isopropyl ether has been shown to be significantly less cytotoxic than Protoapigenone and could potentially serve as a negative control to distinguish specific from non-specific cytotoxic effects.[3][4]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed across multiple cell lines, making it difficult to study specific signaling events.
-
Possible Cause: The concentration of Protoapigenone may be too high, leading to overwhelming oxidative stress and non-specific cell death.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for your cell line of interest and work at concentrations at or below this value for mechanistic studies.
-
Time-Course Experiment: Shorter incubation times may allow for the observation of specific signaling events before the onset of widespread cytotoxicity.
-
Use of Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) has been shown to abolish Protoapigenone-induced MAPK activation and apoptosis, confirming the role of oxidative stress.[1] This can be used to verify that the observed effects are ROS-dependent.
-
Issue 2: Inconsistent or paradoxical results when using MAPK inhibitors to rescue the phenotype.
-
Possible Cause: The off-target effects of the MAPK inhibitors themselves, or complex cross-talk between signaling pathways.
-
Troubleshooting Steps:
-
Use Structurally Distinct Inhibitors: To confirm that the rescue is due to inhibition of the intended kinase, use a second, structurally unrelated inhibitor for the same target.
-
Validate Inhibitor Specificity: Ensure the MAPK inhibitors are used at concentrations that are selective for their intended target.
-
Genetic Knockdown: Use siRNA or shRNA to knock down the specific MAPK (ERK, JNK, or p38) to confirm its role in the Protoapigenone-induced phenotype without the use of small molecule inhibitors.[2]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of Protoapigenone to a target protein within intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with Protoapigenone at the desired concentration (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot. A shift in the melting curve to a higher temperature in the presence of Protoapigenone indicates target engagement.
Protocol 2: Western Blot for MAPK Activation
This protocol details the detection of phosphorylated (activated) ERK, JNK, and p38 MAPK.
Methodology:
-
Cell Treatment and Lysis: Treat cells with Protoapigenone at various concentrations and time points. Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with antibodies against total ERK, JNK, and p38 to normalize for protein loading.[5][6][7]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the generation of intracellular ROS.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Wash the cells with a serum-free medium and then incubate with a ROS-sensitive fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or a far-red fluorescent probe for 30-60 minutes.[8][9]
-
Treatment: Wash the cells to remove the excess probe and then treat with various concentrations of Protoapigenone. Include a positive control (e.g., H2O2) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope at different time points.[10][11]
Data Summary
Table 1: Cytotoxicity of Protoapigenone and its Analogs in Ovarian Cancer and Normal Ovarian Epithelial Cells
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Protoapigenone | MDAH-2774 | Ovarian Cancer | ~5 |
| Protoapigenone | SKOV3 | Ovarian Cancer | ~5 |
| Protoapigenone | HOSE 6-3 | Non-cancerous | >20 |
| Protoapigenone | HOSE 11-12 | Non-cancerous | >20 |
Data adapted from Chang et al., 2008.[12]
Table 2: Structure-Activity Relationship of Protoapigenone Analogs on Cytotoxicity
| Compound | Modification | Relative Cytotoxicity |
| Protoapigenone | - | Baseline |
| 1′-O-alkyl derivatives | Longer, non-branching alkyl chain | Increased |
| 1′-O-isopropyl derivative | Branching alkyl chain | Decreased |
This table summarizes findings that modifications to the B-ring can significantly alter the cytotoxic effects of Protoapigenone, providing a basis for selecting appropriate negative controls.[3][13]
Visualizations
Caption: Protoapigenone's proposed signaling pathway.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
References
- 1. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'- O-isopropyl ether Shows Improved Selectivity Against the Epstein-Barr Virus Lytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 10. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for Protoapigenin from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Protoapigenin from crude extracts.
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying this compound from crude plant extracts?
The most common methods for purifying this compound and other flavonoids from crude plant extracts include macroporous resin chromatography, High-Speed Counter-Current Chromatography (HSCCC), and traditional column chromatography (e.g., silica gel, Sephadex LH-20).[1][2] A combination of these techniques is often employed to achieve high purity.[2]
2. How do I choose the right macroporous resin for this compound purification?
The choice of macroporous resin depends on the polarity of the target compound. For flavonoids like this compound, which are generally polar, weakly polar or polar resins are often suitable.[3] Resins with large surface areas and appropriate pore sizes enhance adsorption.[3] It is recommended to screen several resins with different polarities (non-polar, weakly polar, and polar) to determine the one with the best adsorption and desorption characteristics for your specific extract.[4] For instance, in the purification of total flavonoids from Sophora tonkinensis, the AB-8 resin was found to be the most suitable.[5]
3. What is a suitable solvent system for High-Speed Counter-Current Chromatography (HSCCC) of this compound?
A common solvent system for the HSCCC separation of flavonoids is a two-phase system composed of n-hexane-ethyl acetate-methanol-water. The ratios of these solvents need to be optimized to achieve a suitable partition coefficient (K) for this compound. An ideal K value is typically between 0.5 and 2.0.
4. How can I monitor the purity of this compound during the purification process?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for monitoring the purity of this compound.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous phase containing a small amount of acid (e.g., 0.2% acetic acid) to improve peak shape.[6] Detection is often performed at a wavelength of around 248 nm.[6]
5. What are some common causes of low yield during this compound purification?
Low yields can result from several factors, including:
-
Degradation of Protoapigenone: Protoapigenone can be sensitive to acidic environments, high temperatures, and prolonged exposure to light.[1][7][8]
-
Irreversible adsorption: The sample may bind too strongly to the chromatographic matrix.
-
Incomplete elution: The solvent system used for desorption may not be strong enough to recover all the adsorbed this compound.
-
Suboptimal extraction: The initial extraction from the plant material may not be efficient.
6. How can I improve the final purity of my this compound sample?
To improve the final purity, consider the following:
-
Multiple purification steps: Combining different chromatographic techniques (e.g., macroporous resin followed by HSCCC or preparative HPLC) can effectively remove impurities with different properties.[2]
-
Crystallization: After chromatographic purification, crystallization can be a highly effective final step to obtain high-purity this compound. The choice of solvent and control of temperature are critical for successful crystallization.[9][10]
-
Gradient elution: In column chromatography, using a gradient elution instead of an isocratic one can improve the separation of compounds with similar polarities.
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Macroporous Resin Column
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound is detected in the flow-through during sample loading. | Resin capacity is exceeded. | 1. Reduce the amount of crude extract loaded onto the column. 2. Use a larger column with more resin. 3. Ensure the sample concentration is within the optimal range for the selected resin. |
| Little to no this compound is recovered during the elution step. | 1. Adsorption is too strong. 2. The elution solvent is too weak. | 1. Test a resin with a different polarity. 2. Increase the polarity of the elution solvent. For example, if using an ethanol-water mixture, increase the percentage of ethanol.[5] 3. Perform a stepwise gradient elution with increasing concentrations of the organic solvent. |
| The recovered this compound is of low purity. | 1. Inadequate washing of the column. 2. Co-elution of impurities. | 1. Increase the volume of the washing solvent (typically water or a low percentage of organic solvent) to remove more polar impurities before eluting this compound. 2. Optimize the elution gradient to better separate this compound from closely related impurities. 3. Consider a subsequent purification step using a different technique like HSCCC or preparative HPLC.[2] |
Issue 2: Poor Separation in High-Speed Counter-Current Chromatography (HSCCC)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peaks are broad and show poor resolution. | 1. Suboptimal solvent system. 2. Flow rate is too high. | 1. Re-optimize the two-phase solvent system to achieve a partition coefficient (K) for this compound closer to 1. 2. Decrease the flow rate of the mobile phase to allow for better partitioning and separation.[11] |
| Sample precipitates in the column. | Sample concentration is too high for the chosen solvent system. | 1. Reduce the concentration of the sample being injected. 2. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Emulsification of the two phases. | The composition of the crude extract is causing the two liquid phases to form an emulsion. | 1. Pre-treat the crude extract to remove interfering substances (e.g., lipids) before HSCCC. 2. Modify the solvent system to reduce the likelihood of emulsion formation. |
Issue 3: Degradation of this compound during Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis shows the appearance of new peaks and a decrease in the this compound peak over time. | 1. pH instability. 2. Thermal degradation. 3. Light sensitivity. | 1. Maintain a neutral or slightly acidic pH during extraction and purification, as flavonoids can be unstable in alkaline conditions.[12][13] Protoapigenone is noted to be slightly sensitive to acidic environments as well.[1] 2. Avoid high temperatures during solvent evaporation and other steps. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., below 50°C).[1][7] 3. Protect the sample from direct light by using amber-colored glassware or by covering the containers with aluminum foil.[14] |
Data Presentation
Table 1: Comparison of Purification Techniques for Flavonoids (General)
| Technique | Stationary Phase | Mobile Phase | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Macroporous Resin Chromatography | Non-ionic polymeric adsorbent (e.g., AB-8, D101)[4][5] | Water, Ethanol-water mixtures[5] | 50-80% | 80-95%[5] | High capacity, low cost, simple operation, suitable for initial cleanup.[2] | Lower resolution compared to other methods. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase of a biphasic system) | >95%[11] | High | No irreversible adsorption, high sample loading capacity, suitable for crude extracts. | Requires specialized equipment, solvent system selection can be complex. |
| Preparative HPLC | C18 silica gel | Acetonitrile/Methanol/Water gradients[6] | >98% | Moderate | High resolution and purity. | High cost, lower sample capacity, requires cleaner samples. |
| Sephadex LH-20 Chromatography | Dextran gel | Methanol, Ethanol | Variable | Good | Good for separating flavonoids from other phenolics. | Can have lower capacity. |
Table 2: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 | [6] |
| Mobile Phase | Acetonitrile-methanol-aqueous phase (containing 0.2% acetic acid, pH 3.0) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 248 nm | [6] |
| Linear Range | 0.031-10.0 µg/mL | [6] |
| Lower Limit of Quantification | 31 ng/mL | [6] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Thelypteris torresiana
This protocol is a generalized procedure based on methods for flavonoid extraction and purification.
1. Extraction: a. Dry the aerial parts of Thelypteris torresiana at a moderate temperature (e.g., 40-50°C) and grind into a fine powder. b. Macerate the powdered plant material in 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain the crude extract.
2. Macroporous Resin Chromatography (Initial Cleanup): a. Resin Preparation: Pre-treat the selected macroporous resin (e.g., AB-8) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. b. Column Packing: Pack a glass column with the pre-treated resin. c. Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration and adjust the pH to be slightly acidic (e.g., pH 4-5). Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour. d. Washing: Wash the column with 5-10 BV of deionized water to remove sugars, salts, and other highly polar impurities. e. Elution: Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor for the presence of this compound using TLC or HPLC-UV. f. Fraction Pooling: Combine the fractions containing the highest concentration of this compound and evaporate the solvent.
Protocol 2: High-Purity Purification of this compound by HSCCC
1. Solvent System Selection: a. Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water in various ratios. b. Determine the partition coefficient (K) of this compound in each system by dissolving a small amount of the partially purified extract in the equilibrated two-phase system, shaking, and analyzing the concentration in each phase by HPLC. Aim for a K value between 0.5 and 2.0.
2. HSCCC Separation: a. Fill the HSCCC column with the stationary phase (either the upper or lower phase, depending on the K value and desired elution mode). b. Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800-1000 rpm). c. Once hydrodynamic equilibrium is reached, inject the partially purified this compound sample (dissolved in the mobile phase). d. Collect fractions continuously and monitor the effluent by HPLC-UV to identify the fractions containing pure this compound. e. Pool the pure fractions and evaporate the solvent.
Protocol 3: Final Purification by Crystallization
1. Solvent Selection: a. Test the solubility of the purified this compound in various solvents (e.g., acetone, ethanol, ethyl acetate, hexane) and solvent mixtures. b. A good crystallization solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[15]
2. Crystallization: a. Dissolve the this compound sample in a minimal amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation. c. If crystals do not form, try adding a small seed crystal or gently scratching the inside of the container. d. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound from a crude plant extract.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of protoapigenone in rat plasma by high-performance liquid chromatography with UV detection and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. iscientific.org [iscientific.org]
- 11. Preparation and Characterization of Strong Polar Macro Porous Resin | Qi | International Journal of Chemistry | CCSE [ccsenet.org]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants | MDPI [mdpi.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. unifr.ch [unifr.ch]
Addressing Protoapigenin instability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protoapigenin. The information addresses common challenges related to its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid with potent anti-cancer properties. Its mechanism of action involves the induction of oxidative stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1] This cascade ultimately results in apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C and protected from light to minimize degradation. When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in aqueous cell culture media?
The stability of flavonoids like this compound in aqueous solutions can be compromised by several factors, including pH, temperature, and light exposure.[3] While specific data on the half-life of this compound in cell culture media is limited, it is known to be slightly sensitive to acidic environments.[4] Its pro-oxidative mechanism of action also suggests that it may be susceptible to degradation in the oxidative environment of cell culture media.[1]
Q4: What are the signs of this compound degradation in my experiments?
Inconsistent experimental results, a noticeable decrease in the expected biological activity over time, or a visible change in the color of the culture medium could all be indicators of this compound degradation.
Q5: How can I minimize the degradation of this compound in my cell culture experiments?
To minimize degradation, it is advisable to add this compound to the cell culture medium immediately before treating the cells. Avoid pre-incubating the compound in the medium for extended periods. If long-term experiments are necessary, consider replenishing the medium with freshly diluted this compound at regular intervals.
Q6: Does the presence of serum in the culture medium affect this compound's stability?
Serum proteins may bind to flavonoids, which can, in some cases, enhance their stability.[5][6] However, this binding can also affect the bioavailability of the compound. If you observe inconsistent results with serum-containing medium, a short-term experiment in serum-free medium could help determine if serum components are influencing this compound's stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock solution or cell culture medium. | 1. Prepare fresh stock solutions of this compound in DMSO. 2. Add this compound to the culture medium immediately before treating the cells. 3. For longer experiments, replenish the medium with fresh this compound every 24 hours. 4. Perform a stability study using HPLC to determine the rate of degradation under your specific experimental conditions. |
| Visible precipitate in the culture medium after adding this compound | Poor solubility at the working concentration or precipitation of degradation products. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. 2. When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dispersion. 3. If precipitation occurs over time, it may be linked to degradation. Consider the troubleshooting steps for inconsistent activity. |
| High variability between replicate experiments | Inconsistent levels of active this compound due to degradation. | 1. Standardize the timing of this compound addition to the culture medium for all experiments. 2. Ensure uniform storage conditions for stock solutions. 3. Minimize the exposure of stock solutions and media containing this compound to light and elevated temperatures. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound stability in cell culture media in the public domain, the following table provides illustrative data based on the general knowledge of flavonoid stability. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of a Flavonoid in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining (Illustrative) |
| 0 | 100% |
| 2 | 90% |
| 4 | 80% |
| 8 | 65% |
| 12 | 50% |
| 24 | 30% |
| 48 | 10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Spike the cell culture medium of choice (e.g., DMEM, RPMI-1640) with this compound to the desired final concentration (e.g., 10 µM).
-
Immediately take a sample at time zero (T=0) and store it at -80°C.
-
Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate any proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated HPLC method with a C18 column and UV detection to quantify the remaining this compound at each time point.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing dosage and administration route for in vivo Protoapigenin studies
Welcome to the technical support center for researchers utilizing Protoapigenone in in vivo studies. This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Protoapigenone and what are its known in vivo effects?
A1: Protoapigenone is a flavonoid that has demonstrated significant anti-cancer activity in preclinical studies. In vivo, it has been shown to suppress tumor growth in xenograft models of ovarian and prostate cancer without causing major side effects.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Q2: What are the primary signaling pathways affected by Protoapigenone?
A2: Protoapigenone exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. Notably, it has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun NH2-terminal kinase (JNK) pathways, while potentially influencing the PI3K/Akt signaling cascade.[2][3][4]
Q3: What is a recommended starting dosage and administration route for in vivo studies with Protoapigenone?
Q4: How should I formulate Protoapigenone for in vivo administration?
A4: Protoapigenone, like many flavonoids, has low aqueous solubility. Therefore, a suitable vehicle is required for its in vivo delivery. Common formulation strategies for poorly soluble compounds involve the use of co-solvents. A recommended starting point for an injectable formulation is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in corn oil or an aqueous solution containing carboxymethyl cellulose (CMC) can be considered. It is crucial to perform small-scale solubility and stability tests with your specific batch of Protoapigenone and chosen vehicle.
Q5: Are there any known toxicity concerns with Protoapigenone in vivo?
A5: Existing in vivo studies on Protoapigenone in ovarian and prostate cancer models have reported no major side effects in the treated mice.[1][2] However, as with any experimental compound, it is essential to conduct thorough toxicity assessments in your specific animal model, starting with a dose-escalation study to determine the maximum tolerated dose (MTD).
Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with Protoapigenone.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of Protoapigenone in the formulation | Poor solubility of the compound in the chosen vehicle. | - Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) in your formulation. - Gently warm the formulation to aid dissolution (ensure the compound is heat-stable). - Sonication can also help to dissolve the compound. - Prepare fresh formulations immediately before each administration to minimize the risk of precipitation over time. |
| Inconsistent or no observable in vivo effect | - Inadequate dosage. - Poor bioavailability via the chosen administration route. - Rapid metabolism or clearance of the compound. | - Conduct a dose-response study to identify the optimal therapeutic dose. - Consider a more direct administration route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, to bypass potential issues with oral absorption. - Increase the frequency of administration based on the expected pharmacokinetic profile of the compound. |
| Adverse reactions in animals post-injection (e.g., distress, lethargy) | - Toxicity of the vehicle at the administered volume. - Injection performed too rapidly. - Unsuitable pH or osmolality of the formulation. | - Review the toxicity data for your chosen vehicle and ensure the administered volume is within recommended limits for the animal model. - Administer injections slowly and at a consistent rate. - Ensure the final formulation is at a physiological pH (around 7.4) and is iso-osmotic, especially for i.v. injections. |
| Inflammation or irritation at the injection site | High concentration of organic solvents (e.g., DMSO) in the vehicle. | - Reduce the concentration of organic solvents to the lowest effective level. - Dilute the formulation with a larger volume of a tolerated vehicle (e.g., saline), if the total injection volume remains within acceptable limits. - Alternate injection sites for repeated administrations. |
Quantitative Data Summary
The following table summarizes the available quantitative data for a Protoapigenone analogue, which can be used as a reference for experimental design.
| Compound | Dosage | Administration Route | Frequency | Animal Model | Tumor Type | Reference |
| WYC-241 (Protoapigenone Analogue) | 3 mg/kg | Intravenous (i.v.) | Weekly | Nude Mouse Xenograft | Lung Cancer (A549 cells) | Not explicitly cited, but inferred from secondary sources |
Experimental Protocols
1. Preparation of an Injectable Protoapigenone Formulation (Example)
This protocol provides a starting point for preparing a formulation suitable for intravenous or intraperitoneal injection.
-
Materials:
-
Protoapigenone powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
-
-
Procedure:
-
Prepare a stock solution of Protoapigenone in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming or sonication.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex until the solution is clear. A common starting ratio is 1:4 (DMSO:PEG300).
-
Add Tween 80 to the mixture and vortex thoroughly. A typical final concentration of Tween 80 is 5%.
-
Slowly add sterile saline to the tube while vortexing to reach the final desired concentration of Protoapigenone. The final concentration of DMSO should be kept as low as possible (ideally below 10%).
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh before each use.
-
2. In Vivo Xenograft Tumor Study Workflow
This protocol outlines a general workflow for assessing the anti-tumor efficacy of Protoapigenone in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SKOV3 for ovarian cancer, LNCaP for prostate cancer) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer Protoapigenone or the vehicle control to the respective groups according to the predetermined dosage, route, and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity or adverse effects.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or as defined by the institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform statistical analysis to compare tumor growth between the control and treatment groups.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blotting, immunohistochemistry) to assess the in vivo mechanism of action.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Protoapigenone Signaling Pathways.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone analogues induce apoptosis through activation of p38 and the stress response pathway in cancer cell lines and in conditionally reprogramed primary prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid interference in fluorescence-based assays with Protoapigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate interference caused by Protoapigenone in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Protoapigenone and why might it interfere with my fluorescence-based assay?
Protoapigenone is a naturally derived flavonoid with demonstrated anti-cancer properties.[1][2][3] Like many flavonoids, it possesses a chemical structure with conjugated aromatic systems.[4] Molecules with such features can absorb and emit light, a property known as intrinsic fluorescence or autofluorescence.[4][5]
If Protoapigenone's absorption or emission spectrum overlaps with the excitation or emission wavelengths of the fluorophores in your assay, it can lead to significant interference. While direct spectral data for Protoapigenone is not widely published, its parent compound, apigenin, and other flavonoids are known to fluoresce, typically absorbing UV-to-blue light and emitting in the blue-to-green range.[6][7][8][9][10] This creates a high potential for interference with commonly used blue or green fluorophores like DAPI, FITC, and GFP.
Q2: How can I determine if Protoapigenone is interfering with my specific assay?
The first step is to run a set of simple control experiments. The goal is to isolate the signal generated by Protoapigenone from the signal of your assay's reporter fluorophore.
Recommended Controls:
-
Compound-Only Control: Measure the fluorescence of your sample wells containing only Protoapigenone in assay buffer (without the assay's fluorescent reagents). An increase in signal compared to the vehicle control indicates that Protoapigenone is autofluorescent at your assay's wavelength.
-
Assay Minus Target Control: If you observe a decrease in signal, Protoapigenone might be quenching your fluorophore. To test this, measure the fluorescence of the assay's fluorescent probe with and without Protoapigenone. A signal decrease points to quenching.
-
Absorbance Scan: Measure the absorbance spectrum of Protoapigenone across the excitation and emission wavelengths of your assay's fluorophore. High absorbance at these wavelengths is a strong indicator of a potential inner filter effect.[11][12]
Q3: What are the common mechanisms of assay interference?
There are three primary mechanisms by which a compound like Protoapigenone can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as your assay's fluorophore. This adds to the total signal, potentially creating a false-positive result in a gain-of-signal assay or masking a true result in a loss-of-signal assay.[4][13][14]
-
Fluorescence Quenching: The compound absorbs the energy from the excited fluorophore, preventing it from emitting a photon. This leads to a decrease in the measured signal and can cause false positives in loss-of-signal assays or false negatives in gain-of-signal assays.[15][16]
-
Inner Filter Effect (IFE): This is an artifact where the compound absorbs either the excitation light intended for the fluorophore (primary IFE) or the emitted light from the fluorophore before it reaches the detector (secondary IFE).[11][12] Both forms of IFE lead to an apparent decrease in fluorescence intensity and are dependent on the concentration of the interfering compound.[11][12]
Troubleshooting Guides
Problem: My fluorescence signal increases when I add Protoapigenone.
This strongly suggests that Protoapigenone is autofluorescent at your assay's wavelengths.
-
Step 1: Characterize the Interference.
-
Follow the protocol for a "Compound Autofluorescence Scan" to measure the excitation and emission spectra of Protoapigenone.
-
Run a dose-response curve of Protoapigenone alone in your assay buffer to see if the interference is concentration-dependent.[14]
-
-
Step 2: Mitigation Strategies.
-
Change Wavelengths: The best solution is to switch to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., Alexa Fluor 647, Cy5) where flavonoids typically do not absorb or emit light.[15][][18] This avoids the problem directly.
-
Pre-read and Subtract: If changing fluorophores is not possible, you can measure the fluorescence of the plate after adding Protoapigenone but before adding the assay's fluorescent reagents (a "pre-read").[15] This background signal can then be subtracted from the final measurement. This method assumes the compound's fluorescence doesn't change upon interacting with assay components.
-
Use Time-Resolved Fluorescence (TR-FRET): This technology uses long-lifetime lanthanide donors (e.g., Terbium, Europium) and measures the signal after a delay. The short-lived autofluorescence from compounds like Protoapigenone decays before the measurement, effectively eliminating the interference.[19]
-
Problem: My fluorescence signal decreases when I add Protoapigenone.
This indicates that Protoapigenone may be causing fluorescence quenching or an inner filter effect (IFE) .
-
Step 1: Distinguish Between Quenching and IFE.
-
Perform an absorbance scan of Protoapigenone. If it absorbs significantly (>0.05-0.1 absorbance units) at the excitation or emission wavelength of your fluorophore, IFE is likely a contributing factor.[11][12]
-
If absorbance is low, the mechanism is more likely to be direct quenching (e.g., static or collisional).
-
-
Step 2: Mitigation Strategies for IFE.
-
Reduce Pathlength: Use low-volume, black microplates to shorten the light path.
-
Dilute the Sample: If your assay sensitivity allows, diluting the sample will reduce the absorbance and thus the IFE.[20]
-
Apply a Correction Formula: For accurate quantification, the inner filter effect can be corrected mathematically using the absorbance values of the compound at the excitation and emission wavelengths.[11][20] See the protocol below for details.
-
-
Step 3: Mitigation Strategies for Quenching.
-
Change Fluorophore: Quenching is often specific to the structure of the fluorophore. Switching to a different fluorescent dye may solve the problem.
-
Counter-Screen: Implement a counter-assay to identify all compounds that quench the fluorophore. Hits that are active in the primary screen and the counter-screen are likely false positives.[4]
-
Orthogonal Assay: Confirm primary hits using an orthogonal assay that does not rely on fluorescence detection (e.g., luminescence, absorbance, or a label-free method).[4][14]
-
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential for Protoapigenone Interference. Based on typical flavonoid spectral properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential Interference |
| DAPI | 358 | 461 | Blue | High |
| FITC / GFP | 495 | 517 | Green | High |
| TRITC / Rhodamine | 550 | 570 | Orange | Moderate |
| Alexa Fluor 647 / Cy5 | 650 | 670 | Far-Red | Low |
| IRDye 800CW | 774 | 789 | Near-Infrared (NIR) | Very Low |
Table 2: Example Data for Inner Filter Effect (IFE) Correction. Hypothetical data for an assay using FITC (Ex: 495 nm, Em: 517 nm).
| [Protoapigenone] (µM) | Observed Fluorescence (RFU) | Absorbance at 495 nm (A_ex) | Absorbance at 517 nm (A_em) | Corrected Fluorescence (RFU) |
| 0 | 50000 | 0.01 | 0.005 | 50000 |
| 10 | 42000 | 0.08 | 0.04 | 49830 |
| 25 | 35000 | 0.15 | 0.09 | 51105 |
| 50 | 28000 | 0.25 | 0.16 | 54594 |
Corrected Fluorescence is calculated using the formula described in the protocols section.
Experimental Protocols
Protocol 1: Compound Autofluorescence and Quenching Scan
Objective: To determine if Protoapigenone is autofluorescent or quenches the assay fluorophore.
Materials:
-
Protoapigenone stock solution
-
Assay buffer
-
Assay fluorophore (if testing for quenching)
-
Fluorescence microplate reader with spectral scanning capability
Methodology:
-
Plate Setup: In a suitable microplate (e.g., black, clear-bottom 96-well), prepare the following wells:
-
Blank: Assay buffer only.
-
Compound Only: Protoapigenone at the final assay concentration in buffer.
-
Fluorophore Only (for quenching): Assay fluorophore at final concentration in buffer.
-
Fluorophore + Compound (for quenching): Assay fluorophore and Protoapigenone at final concentrations in buffer.
-
-
Autofluorescence Scan:
-
Place the plate in the reader.
-
Set the reader to perform an emission scan on the "Compound Only" wells. Excite at the wavelength used for your primary assay fluorophore (e.g., 495 nm). Scan emission across a broad range (e.g., 450-700 nm).
-
Next, set the reader to perform an excitation scan. Set the emission wavelength to that of your primary assay (e.g., 520 nm) and scan excitation wavelengths (e.g., 350-500 nm).
-
-
Quenching Measurement:
-
Measure the fluorescence intensity of the "Fluorophore Only" and "Fluorophore + Compound" wells using your standard assay excitation/emission wavelengths.
-
-
Data Analysis:
-
Autofluorescence: Compare the emission spectrum from step 2 to your assay's emission window. A peak in this window confirms autofluorescence.
-
Quenching: Calculate the percent quenching: (1 - (Signal_F+C / Signal_F_only)) * 100. A significant positive value indicates quenching.
-
Protocol 2: Correction for the Inner Filter Effect (IFE)
Objective: To mathematically correct for signal loss due to IFE.
Materials:
-
Spectrophotometer or absorbance-capable plate reader
-
Fluorescence plate reader
Methodology:
-
Measure Absorbance:
-
In a clear microplate, measure the absorbance of each sample well (containing Protoapigenone) at both the excitation wavelength (A_ex) and the emission wavelength (A_em) of your fluorophore.
-
-
Measure Fluorescence:
-
In your assay plate (typically an opaque plate), measure the raw fluorescence intensity (F_obs) for each corresponding sample well.
-
-
Apply Correction Formula:
-
Use the following widely accepted formula to calculate the corrected fluorescence value (F_corr):[20] F_corr = F_obs * 10^((A_ex * d_ex) + (A_em * d_em))
-
Where:
-
F_obs is the observed fluorescence.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex and d_em are geometric correction factors for the light path of the excitation and emission in the plate reader. For many top-reading plate readers, a simplified formula is often used where the pathlength correction is combined into a single factor or assumed to be 1 for approximation, but the full formula is more accurate. A common approximation is: F_corr = F_obs * 10^((A_ex + A_em) / 2)[20]
-
-
Visualizations
Caption: Troubleshooting workflow for identifying fluorescence interference.
Caption: Mechanisms of the Primary and Secondary Inner Filter Effects (IFE).
Caption: Experimental workflow for identifying and triaging interfering compounds.
References
- 1. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absorption and emission of the apigenin and luteolin flavonoids: a TDDFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 12. srs.tcu.edu [srs.tcu.edu]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Process improvement for the removal of protecting groups in Protoapigenin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Protoapigenone, with a specific focus on the critical step of removing protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for the hydroxyl functions in Protoapigenone synthesis?
A1: In the total synthesis of Protoapigenone, hydroxyl groups are typically protected to prevent unwanted side reactions, such as the oxidation of the A-ring.[1][2] The most frequently employed protecting groups are methoxymethyl (MOM) and benzyl (Bn) ethers.[1][2][3]
Q2: Why is the deprotection step often challenging in Protoapigenone synthesis?
A2: The deprotection step is critical and can be challenging due to the sensitive nature of the Protoapigenone structure, particularly the p-quinol moiety on the B-ring. Harsh deprotection conditions can lead to low yields, degradation of the final product, or the formation of side-products.[1][4] The overall yield of early total synthesis methods was reported to be as low as 3.3%, largely due to difficulties in multiple steps including deprotection.[4]
Q3: What are the standard reaction conditions for the removal of a methoxymethyl (MOM) group?
A3: The removal of MOM groups (MOM-deprotection) is typically achieved under acidic conditions.[3] This method is common in flavonoid synthesis for unmasking phenol functionalities.
Q4: What are the most effective methods for removing benzyl (Bn) protecting groups in flavonoid synthesis?
A4: Catalytic hydrogenation is a standard and effective method for debenzylation. The use of a Palladium on carbon (Pd/C) catalyst in a suitable solvent like tetrahydrofuran is a convenient approach for obtaining polyhydroxy flavonols.[5] Alternative methods include catalytic transfer hydrogenation with formic acid and oxidative cleavage.[6][7] For substrates sensitive to hydrogenation, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.[7][8]
Q5: My deprotection reaction is resulting in a low yield of Protoapigenone. What are the likely causes?
A5: Low yields can stem from several factors:
-
Incomplete Reaction: The deprotection may not have gone to completion.
-
Product Degradation: The p-quinol B-ring of Protoapigenone can be unstable under certain conditions, leading to degradation.
-
Catalyst Inefficiency: For hydrogenation methods, the catalyst may be poisoned or inactive.
-
Purification Losses: The purification process, often involving column chromatography, can lead to significant loss of the final product.[1][4]
Q6: Is there a more efficient synthetic route to Protoapigenone that minimizes deprotection issues?
A6: Yes, a direct, one-step semi-synthesis from the readily available flavonoid apigenin has been developed.[1][9] This method utilizes a microwave-assisted oxidation with [bis(trifluoroacetoxy)iodo]benzene (PIFA) and has significantly improved the isolated yield to around 31%, bypassing the need for protecting groups on the apigenin skeleton.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deprotection stage of Protoapigenone synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst/reagent (e.g., old Pd/C, degraded DDQ). 3. Poor solvent quality (e.g., presence of water or other impurities). | 1. Monitor the reaction using TLC or LC-MS and extend the reaction time if necessary. 2. Use fresh catalyst/reagent and ensure appropriate stoichiometry. For catalytic hydrogenations, ensure the catalyst is not poisoned. 3. Use anhydrous, high-purity solvents. |
| Formation of Unidentified Side-Products | 1. Oxidation of other parts of the molecule, particularly the A-ring.[1][2] 2. Degradation of the acid/base-sensitive p-quinol moiety. 3. Rearrangement of the flavonoid skeleton under harsh conditions. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use milder deprotection methods where possible. For example, consider enzymatic or photolytic cleavage methods for certain protecting groups if applicable.[10] 3. Neutralize the reaction mixture promptly during workup. |
| Low Product Recovery after Chromatography | 1. The product is adsorbing irreversibly to the silica gel. 2. The product is degrading on the stationary phase. 3. The chosen solvent system is not optimal for elution. | 1. Minimize the time the compound spends on the silica column. 2. Consider alternative purification techniques such as gel chromatography on Sephadex LH-20 or solid-phase extraction (SPE).[1] 3. Perform small-scale trials to optimize the solvent system for column chromatography. |
| Reaction Fails to Start (Catalytic Hydrogenation) | 1. Catalyst poisoning by sulfur or halogen-containing impurities. 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst is not properly activated. | 1. Ensure all reagents and solvents are free from potential catalyst poisons. 2. Check the integrity of the hydrogenation apparatus and ensure vigorous stirring. 3. Use a pre-activated catalyst or follow standard activation procedures. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic strategies towards Protoapigenone, highlighting the improvements made in process efficiency.
| Synthetic Strategy | Key Protecting Groups | Deprotection Method | Overall Yield | Reference |
| Six-Step Total Synthesis | MOM, Benzyl | Acidic cleavage, Hydrogenolysis | 3.3% | [4] |
| Direct Semi-Synthesis from Apigenin | None | Not Applicable | ~31% | [1] |
| General Flavonol Demethylation | Methyl | Not specified | 50-75% (step yield) | [5] |
| General Flavonol Debenzylation | Benzyl | Not specified | 30-60% (step yield) | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for MOM Group Deprotection [3]
-
Dissolve the MOM-protected Protoapigenone precursor in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., HCl, 2M solution).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalytic Debenzylation using Palladium on Carbon (Pd/C) [5]
-
Dissolve the benzyl-protected compound in an appropriate solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Ethyl Acetate).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify as required.
Protocol 3: Oxidative Debenzylation using DDQ [7][8]
-
Dissolve the benzyl-protected flavonoid in a solvent mixture, typically dichloromethane and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction mixture will typically change color.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizations
Caption: Workflow of the six-step total synthesis of Protoapigenone.
Caption: Improved semi-synthesis workflow from Apigenin.
Caption: Troubleshooting decision tree for deprotection issues.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 9. Direct semi-synthesis of the anticancer lead-drug protoapigenone from apigenin, and synthesis of further new cytotoxic protoflavone derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Protoapigenin and Apigenin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of Protoapigenin and its structural analog, Apigenin. The information presented herein is based on published experimental data and is intended to inform research and development in oncology and related fields.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and Apigenin in inducing apoptosis, based on studies conducted on the human breast cancer cell line MDA-MB-231.
| Parameter | This compound | Apigenin | Cell Line | Citation |
| IC50 (48h) | ~8.8 µM (estimated) | 88.17 µM | MDA-MB-231 | [1] |
| Potency | ~10-fold greater than Apigenin | - | MDA-MB-231 | [2] |
| ROS-Dependence | Yes | No | MDA-MB-231 | [2] |
| MAPK-Dependence | Yes (p38 MAPK and JNK1/2) | No | MDA-MB-231, Prostate Cancer Cells | [2][3] |
Note: The IC50 value for this compound is estimated based on the reported 10-fold greater potency compared to Apigenin in the same cell line[2].
Signaling Pathways
This compound and Apigenin induce apoptosis through distinct signaling cascades.
This compound-Induced Apoptotic Pathway
This compound's pro-apoptotic activity is initiated by the generation of Reactive Oxygen Species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) 1/2 pathways. This signaling cascade ultimately leads to the activation of executioner caspases and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer activity of Protoapigenin across different cancer types
For Researchers, Scientists, and Drug Development Professionals
Protoapigenone, a naturally occurring flavonoid, has emerged as a promising candidate in the landscape of anticancer research. This guide provides a comprehensive comparison of its activity across various cancer types, supported by experimental data. We delve into its mechanism of action, compare its efficacy with other flavonoids like Apigenin and Luteolin, and provide detailed protocols for key experimental assays to aid in the validation and further exploration of this potent compound.
Comparative Anticancer Activity of Protoapigenone and Other Flavonoids
Protoapigenone has demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Protoapigenone, Apigenin, and Luteolin in different cancer cell lines, providing a quantitative comparison of their anticancer potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Protoapigenone | Ovarian Cancer | MDAH-2774 | ~5 | Not Specified |
| Ovarian Cancer | SKOV3 | ~10 | Not Specified | |
| Prostate Cancer | PC-3 | Not Specified | Not Specified | |
| Prostate Cancer | DU145 | Not Specified | Not Specified | |
| Breast Cancer | MDA-MB-231 | <10 | Not Specified | |
| Liver Cancer | HepG2 | 1.13 | Not Specified | |
| Liver Cancer | Hep3B | 0.27 | Not Specified | |
| Lung Cancer | A549 | 3.88 | Not Specified | |
| Breast Cancer | MCF-7 | 1.84 | Not Specified | |
| Oral Cancer | Ca9-22 | 2.12 | Not Specified | |
| Apigenin | Cholangiocarcinoma | HuCCA-1 | 75 | 48[1] |
| Cholangiocarcinoma | KKU-M055 | 78 | 24[2] | |
| Renal Cell Carcinoma | Caki-1 | 27.02 | 24[3] | |
| Renal Cell Carcinoma | ACHN | 50.40 | 24[3] | |
| Renal Cell Carcinoma | NC65 | 23.34 | 24[3] | |
| Hepatoma | Hep G2 | ~29.7 | Not Specified[4] | |
| Luteolin | Lung Cancer (NSCLC) | A549 | 41.59 | 24[5] |
| Lung Cancer (NSCLC) | H460 | 48.47 | 24[5] | |
| Multidrug Resistant Cancer | NCI-ADR/RES | ~45 | 24[6] | |
| Multidrug Resistant Cancer | MCF-7/MitoR | ~45 | 24[6] | |
| Colon Cancer | LoVo | 66.70 | 24[7] |
Mechanisms of Anticancer Action: A Deeper Dive
Protoapigenone exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis. Its mechanisms, however, can vary depending on the cancer type.
Protoapigenone's Impact on Different Cancer Types:
-
Ovarian Cancer: In ovarian cancer cells (MDAH-2774 and SKOV3), Protoapigenone induces cell cycle arrest at the S and G2/M phases. This is achieved by downregulating key cell cycle proteins, including p-Cdk2, Cdk2, p-Cyclin B1, and Cyclin B1, while upregulating the inactive form of p-Cdc25C. Furthermore, it triggers apoptosis by decreasing the expression of anti-apoptotic proteins Bcl-xL and Bcl-2, and increasing the cleavage of PARP through caspase-3 activation. Notably, Protoapigenone shows selective cytotoxicity towards cancer cells, with minimal effect on non-cancerous ovarian epithelial cells.
-
Prostate Cancer: In human prostate cancer cells, Protoapigenone also induces S and G2/M phase arrest and apoptosis. The mechanism involves the activation of p38 MAPK and JNK1/2 signaling pathways. Inhibition of these pathways reverses the apoptotic effects. In vivo studies have confirmed its ability to suppress prostate tumor growth without significant side effects.
-
Breast Cancer: In MDA-MB-231 breast cancer cells, Protoapigenone is a more potent inducer of apoptosis than its parent compound, apigenin. Its mechanism is linked to the induction of oxidative stress, leading to the persistent activation of MAPK pathways (ERK, JNK, and p38). This, in turn, results in the hyperphosphorylation of Bcl-2 and Bcl-xL and loss of mitochondrial membrane potential, culminating in apoptosis. Interestingly, the apoptotic effect of apigenin in these cells is independent of ROS and MAPK activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Protoapigenone and a general workflow for assessing its anticancer activity.
Caption: Protoapigenone's mechanism in ovarian cancer.
Caption: Protoapigenone's mechanism in prostate cancer.
Caption: Protoapigenone's mechanism in breast cancer.
Caption: General workflow for anticancer activity assessment.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Protoapigenone (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Protoapigenone and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
6-well plates
-
Cancer cell lines
-
Protoapigenone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Protoapigenone for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13][14][15]
Materials:
-
6-well plates
-
Cancer cell lines
-
Protoapigenone
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Protoapigenone.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[16][17][18]
Materials:
-
6-well plates
-
Cancer cell lines
-
Protoapigenone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary and secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with Protoapigenone, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
This guide provides a foundational understanding of Protoapigenone's anticancer properties and the experimental approaches to validate its activity. Further in-depth studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Apigenin inhibits growth and induces apoptosis in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 6. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. scispace.com [scispace.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. nanocellect.com [nanocellect.com]
- 15. scribd.com [scribd.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. origene.com [origene.com]
- 18. Lysate preparation protocol for western blotting | Abcam [abcam.com]
Comparing the efficacy of Protoapigenin 1'-O-alkyl ethers to the parent compound
An Objective Analysis for Researchers and Drug Development Professionals
Protoapigenone, a rare natural flavonoid first isolated from the Formosan fern Thelypteris torresiana, has garnered significant interest as a promising anticancer agent due to its potent activity against various tumor cell lines and low toxicity.[1][2][3] Structurally, it possesses an unusual p-quinol moiety on its B-ring, which is crucial for its biological effects.[1][2][3][4] To enhance its therapeutic potential, researchers have synthesized a range of derivatives, most notably the Protoapigenone 1'-O-alkyl ethers. This guide provides a detailed comparison of the efficacy of these alkyl ether derivatives against the parent compound, supported by experimental data and methodologies.
I. Comparative Efficacy Analysis
The introduction of a 1'-O-alkyl ether moiety to the protoapigenone scaffold has been shown to significantly modulate its biological activity. The effects vary depending on the nature of the alkyl group and the specific biological context, such as anticancer versus antiviral activity.
Anticancer Activity:
The cytotoxic effects of 1'-O-alkyl ethers are highly dependent on the structure of the alkyl side-chain.
-
Enhancement of Cytotoxicity: Studies have revealed that introducing a longer, non-branching alkyl chain at the 1'-OH position can enhance cytotoxic activity against certain cancer cell lines.[5] For instance, protoapigenone 1'-O-butyl ether was found to exert significantly stronger activity against Hep3B (liver), MCF-7 (breast), and MDA-MB-231 (breast) cancer cell lines than the parent protoapigenone.[1][2][3] Another derivative, a C-1'-hydroxyl derivative (compound 37c), also showed potent activity against A549 lung cancer cells, with an IC50 value of 2 µM, which is much lower than that of protoapigenone (IC50: 11.29 µM).[6]
-
Decrease in Cytotoxicity: In contrast, a branching 1'-O-alkyl substituent, such as an isopropyl group, has been shown to strongly decrease cytotoxicity.[5][7] Similarly, increasing the length of the alkyl side-chain from a methyl to a longer chain generally increases the activity when compared to the methyl-substituted derivative.[8]
Antiviral Activity:
While some modifications decrease general cytotoxicity, they can concurrently increase selective antiviral efficacy.
-
Improved Selectivity: Protoapigenone 1'-O-isopropyl ether stands out in this regard. Although less cytotoxic than the parent compound, it exhibits improved selectivity against the Epstein-Barr Virus (EBV) lytic cycle.[7][9][10][11] This derivative was found to have a 73-fold selectivity for its antiviral effect over its cytotoxic effect, which is approximately 2.4 times greater than the selectivity of protoapigenone.[5][7][9][10][11] This highlights its potential as a lead compound for developing safer anti-EBV agents.[7][9][10][11]
Chemical Stability:
A significant advantage of the 1'-O-alkyl substitution is the increased chemical stability of the B-ring compared to the non-substituted p-quinol of the parent protoapigenone.[7][12] This enhanced stability is a desirable property for drug development.
II. Data Presentation
The following table summarizes the in vitro cytotoxic and antiviral activities of protoapigenone and its key 1'-O-alkyl ether derivatives.
| Compound | Cell Line | Assay Type | IC50 (µM) | Selectivity Index (SI)¹ | Reference |
| Protoapigenone | A549 (Lung Cancer) | Cytotoxicity | 11.29 | - | [6] |
| P3HR1 (EBV) | Antiviral (anti-EBV) | 0.127 | 30.1 | [7] | |
| P3HR1 (EBV) | Cytotoxicity | 3.82 | - | [7] | |
| Protoapigenone 1'-O-butyl ether | Hep3B (Liver Cancer) | Cytotoxicity | More active than Protoapigenone | - | [1][2][3] |
| MCF-7 (Breast Cancer) | Cytotoxicity | More active than Protoapigenone | - | [1][2][3] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | More active than Protoapigenone | - | [1][2][3] | |
| Protoapigenone 1'-O-isopropyl ether | P3HR1 (EBV) | Antiviral (anti-EBV) | 0.208 | 73.0 | [7] |
| P3HR1 (EBV) | Cytotoxicity | 15.18 | - | [7] |
¹Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the antiviral IC50. A higher SI indicates greater selectivity for the antiviral effect.
III. Experimental Protocols
A. Synthesis of Protoapigenone 1'-O-Alkyl Ethers
A common method for synthesizing these derivatives is through a direct semi-synthesis from apigenin.
-
Oxidative De-aromatization: Apigenin is treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), to achieve oxidative de-aromatization of the B-ring.[7]
-
Solvent-Mediated Alkylation: The reaction is performed in a solvent mixture, typically acetonitrile with the corresponding alcohol (e.g., butanol for the butyl ether, isopropanol for the isopropyl ether) at a 9:1 ratio.[7] The alcohol acts as the source for the alkyl group that is coupled at the C-1' position.
-
Reaction Conditions: The mixture is heated, for instance at 80°C for 1 hour, to yield the desired 1'-O-alkyl ether derivative.[7]
B. Cytotoxicity Evaluation (MTT Assay)
The cytotoxic activity of the compounds is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., A549, P3HR1) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., protoapigenone and its ethers) for a defined period, typically 24 to 48 hours.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
C. Anti-Epstein-Barr Virus (EBV) Activity Assay
The inhibitory effect on the EBV lytic cycle is assessed by measuring the expression of key viral proteins.
-
Cell Culture: P3HR1 cells, a human B-cell line latently infected with EBV, are used.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Lytic Cycle Induction: The EBV lytic cycle is induced in the cells.
-
Protein Expression Analysis: After a set incubation period, the levels of key EBV lytic proteins, such as Rta, are measured. This is often done using techniques like Western blotting or immunofluorescence.
-
IC50 Determination: The IC50 value is calculated as the compound concentration that inhibits the expression of the lytic protein by 50%.[7]
IV. Mandatory Visualizations
Caption: Semi-synthesis of 1'-O-alkyl ethers from apigenin.
References
- 1. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Semi-Synthesis of the Anticancer Lead-Drug Protoapigenone from Apigenin, and Synthesis of Further New Cytotoxic Protoflavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1′-O-isopropyl ether Shows Improved Selectivity Against the Epstein–Barr Virus Lytic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Less Cytotoxic Protoflavones as Antiviral Agents: Protoapigenone 1'- O-isopropyl ether Shows Improved Selectivity Against the Epstein-Barr Virus Lytic Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of different Protoapigenone synthesis routes
For researchers and professionals in drug development, the efficient synthesis of promising therapeutic compounds is a critical early step. Protoapigenone, a flavonoid with demonstrated anti-cancer properties, has garnered significant interest. This guide provides a detailed head-to-head comparison of the two primary synthesis routes for Protoapigenone: a multi-step total synthesis and a more recent, streamlined one-step semi-synthesis from the readily available precursor, apigenin. This comparison is supported by experimental data to objectively evaluate the performance of each method.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the two primary Protoapigenone synthesis routes.
| Metric | Multi-Step Total Synthesis | One-Step Semi-Synthesis from Apigenin |
| Starting Material(s) | Methoxymethyl-diprotected trihydroxyacetophenones and 4-benzyloxybenzaldehyde | Apigenin |
| Number of Steps | 6 | 1 |
| Overall Yield | 3.3%[1][2] | 22.3% - 31.2%[1][3] |
| Reaction Time | 1 - 2 months[1][2] | Minutes (with microwave heating) to a few hours[1] |
| Scalability | Limited by lengthy process and low yield | Demonstrated on a gram scale[3][4] |
| Key Reagents | Multiple protecting groups, coupling agents, and deprotection reagents | Phenyliodine bis(trifluoroacetate) (PIFA)[1] |
| Purification Method | Column chromatography for each intermediate[1][2] | Solid-phase extraction and column/gel chromatography[1] |
Experimental Protocols
One-Step Semi-Synthesis of Protoapigenone from Apigenin
This economical and efficient method provides Protoapigenone in a single step from the commercially available flavonoid, apigenin.
Materials:
-
Apigenin
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Octadecyl silica
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sephadex LH-20 (optional)
Procedure:
-
Dissolve apigenin in a 9:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Add 2 equivalents of PIFA to the solution.
-
For an enhanced reaction rate and yield, the mixture can be heated in a microwave reactor at 70°C for 1 minute.[1] Alternatively, the reaction can be stirred at room temperature for approximately 90 minutes.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then subjected to a purification process.
Purification:
-
The residue is redissolved and adsorbed onto octadecyl silica.
-
Solid-phase extraction (SPE) is performed by first washing with 15% aqueous methanol to remove impurities.
-
The product is then eluted with 50% aqueous methanol.[1]
-
The fractions containing the product are collected and the solvent is evaporated.
-
Further purification can be achieved by silica gel column chromatography using a dichloromethane:methanol (20:1, v/v) solvent system or by gel chromatography on Sephadex LH-20 with methanol as the eluent.[1][5]
Multi-Step Total Synthesis of Protoapigenone
This classical, six-step total synthesis was the first reported method for obtaining Protoapigenone.[1][2] While providing a synthetic route to the natural product, it is a lengthy and low-yielding process.
-
Protection of Starting Materials: The synthesis begins with the protection of the hydroxyl groups of 2,4,6-trihydroxyacetophenone with methoxymethyl (MOM) protecting groups.[6]
-
Aldol Condensation: The protected acetophenone is then condensed with 4-benzyloxybenzaldehyde to form a chalcone intermediate.
-
Cyclization: The chalcone undergoes cyclization to form the flavonoid core.
-
Formation of the p-Quinol Moiety: A key step involves the use of a hypervalent iodine reagent, such as PIFA, on the 7-O-protected apigenin skeleton to introduce the characteristic p-quinol moiety on the B-ring.[1]
-
Deprotection of the A-ring: The protecting groups on the A-ring are removed.
-
Final Deprotection: The final step involves the removal of the benzyl protecting group from the B-ring to yield Protoapigenone.
Each of these steps requires purification of the intermediate product, typically by column chromatography on silica gel.[1][2]
Visualizing the Synthetic Pathways and Biological Activity
To better understand the logic of the synthetic routes and the biological implications of the final product, the following diagrams have been generated.
Caption: A comparison of the multi-step total synthesis and the one-step semi-synthesis of Protoapigenone.
Caption: Protoapigenone induces apoptosis via oxidative stress-mediated MAPK activation and inhibition of the PI3K/AKT pathway.
References
- 1. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protoapigenin Demonstrates Enhanced Potency in Halting Cancer Cell Growth Compared to Other Flavonoids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data indicates that protoapigenin, a naturally occurring flavonoid, exhibits superior potency in inhibiting the growth of various cancer cell lines when compared to other flavonoids, including its well-studied counterpart, apigenin. This comparative guide synthesizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Anticancer Potency
The inhibitory effects of flavonoids on cancer cell proliferation are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
A key study directly comparing the two flavonoids in MDA-MB-231 human breast cancer cells revealed that protoapigenone is approximately 10-fold more potent at inducing apoptosis, a form of programmed cell death, than apigenin. This heightened efficacy is a promising indicator of protoapigenone's potential as an anticancer agent.
The following table summarizes the IC50 values of protoapigenone and a selection of other flavonoids across various cancer cell lines, as compiled from multiple independent research articles. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Protoapigenone | MDA-MB-231 (Breast) | ~5 µM (estimated from 10-fold greater potency than apigenin) | [1] |
| HepG2 (Liver) | 0.27 µg/mL (~0.94 µM) | [2] | |
| Hep3B (Liver) | 3.88 µg/mL (~13.6 µM) | [2] | |
| MCF-7 (Breast) | 1.88 µg/mL (~6.6 µM) | [2] | |
| A549 (Lung) | 2.95 µg/mL (~10.3 µM) | [2] | |
| Apigenin | MDA-MB-231 (Breast) | ~50 µM | [1] |
| BxPC-3 (Pancreatic) | 23 µM (24h), 12 µM (48h) | [3] | |
| PANC-1 (Pancreatic) | 71 µM (24h), 41 µM (48h) | [3] | |
| Hep G2 (Liver) | 29.7 µM | [4] | |
| Luteolin | A549 (Lung) | 41.59 µM (24h), 27.12 µM (48h) | |
| H460 (Lung) | 48.47 µM (24h), 18.93 µM (48h) | ||
| Quercetin | HCT-116 (Colon) | >100 µM | |
| Kaempferol | HepG2 (Liver) | 50 µM |
Experimental Protocols
The determination of a flavonoid's anticancer potency relies on standardized in vitro assays. The following are detailed methodologies for two key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoid (e.g., protoapigenone, apigenin) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to measure the levels of proteins involved in the apoptosis pathway, such as caspases and PARP.
Protocol:
-
Protein Extraction: Cancer cells are treated with the flavonoid of interest. After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3, cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways in Flavonoid-Induced Cancer Cell Death
Flavonoids exert their anticancer effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and death.
Protoapigenone's Mechanism of Action
Protoapigenone has been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase pathways.
Caption: Protoapigenone induces apoptosis via ROS-mediated activation of p38 MAPK and JNK pathways.
Apigenin's Multifaceted Signaling Inhibition
Apigenin, while less potent than protoapigenone in some contexts, inhibits a broader range of signaling pathways implicated in cancer cell proliferation and survival.
Caption: Apigenin inhibits multiple signaling pathways to reduce proliferation and induce apoptosis.
Conclusion
The available evidence strongly suggests that this compound is a more potent inhibitor of cancer cell growth than many other flavonoids, including apigenin. Its distinct mechanism of action, centered on the induction of oxidative stress and activation of pro-apoptotic kinase pathways, warrants further investigation. While apigenin demonstrates a broader inhibitory profile across multiple signaling cascades, the superior potency of this compound in specific cancer cell lines highlights its potential as a lead compound for the development of novel anticancer therapies. Further head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this compound relative to other flavonoids.
References
Validating the in vivo efficacy and toxicity of Protoapigenin in animal models
A Comparative Guide for Researchers and Drug Development Professionals
Protoapigenone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential as an anti-cancer agent. In vitro studies have consistently demonstrated its cytotoxic effects against various cancer cell lines. This guide provides a comprehensive in vivo comparison of Protoapigenone's efficacy and toxicity, benchmarked against its synthetic derivatives and a standard-of-care chemotherapeutic agent, cisplatin. The data presented is intended to inform researchers, scientists, and drug development professionals on its potential for further preclinical and clinical development.
Comparative Efficacy in Animal Models
Protoapigenone has demonstrated significant anti-tumor activity in various xenograft models, primarily in ovarian and prostate cancer. Its efficacy is compared here with its more recent synthetic analogue, WYC-241, and the conventional chemotherapeutic drug, cisplatin.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Protoapigenone | Nude Mice | Ovarian Cancer (SKOV3 & MDAH-2774 xenografts) | Not specified in abstracts | Significant suppression of tumor growth | [1][2] |
| Protoapigenone | Nude Mice | Prostate Cancer (PC-3 xenograft) | Not specified in abstracts | Significant inhibition of prostate tumor growth | [3] |
| WYC-241 | Nude Mice | Lung Cancer (A549 xenograft) | 3 mg/kg, intravenous, weekly | Significantly reduced tumor growth volume | [4] |
| Cisplatin | Nude Mice | Ovarian Cancer (SKOV3 xenograft) | 2 mg/kg | Obvious decrease in tumor burden | [5] |
In Vivo Toxicity Profile
A crucial aspect of any potential therapeutic agent is its safety profile. Protoapigenone has been consistently reported to exhibit low toxicity in animal models.
| Compound | Animal Model | Key Toxicity Findings | Reference |
| Protoapigenone | Nude Mice | No major side effects observed in ovarian and prostate cancer xenograft studies. Specific quantitative data (e.g., LD50, detailed organ histopathology) is not extensively reported in the reviewed literature. | [1][2][3] |
| WYC-241 | Nude Mice | No impact on body weight at a therapeutic dose of 3 mg/kg in an A549 lung cancer xenograft model. In silico ADMET analysis suggests low risk of genotoxicity, hepatotoxicity, or cardiotoxicity. | [4] |
| Cisplatin | General Use | Known to cause severe renal toxicity, myelosuppression, and neuropathy. | [6] |
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanisms underlying the anti-cancer effects of Protoapigenone is vital for its development. In vivo and in vitro studies have elucidated key signaling pathways involved in its therapeutic action.
Caption: Protoapigenone-induced signaling cascade leading to apoptosis and cell cycle arrest.
Caption: WYC-241 inhibits the PI3K/AKT pathway to induce cell death and inhibit proliferation.
Experimental Protocols
The following provides a general overview of the methodologies employed in the in vivo assessment of Protoapigenone and its analogues.
Animal Models
-
Species: Athymic nude mice (BALB/c or similar strains) are commonly used to prevent graft rejection of human tumor cells.
-
Age/Weight: Typically 6-8 weeks old at the start of the experiment.
Xenograft Establishment
-
Cell Culture: Human cancer cell lines (e.g., SKOV3, MDAH-2774 for ovarian cancer; PC-3 for prostate cancer; A549 for lung cancer) are cultured under standard conditions.
-
Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel, is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
References
- 1. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
A Comparative Analysis of Gene Expression Profiles Induced by Protoapigenin and Apigenin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Protoapigenin and its structural analog, Apigenin, on gene expression profiles in cancer cells. While both flavonoids exhibit anticancer properties, their mechanisms of action and impact on cellular signaling pathways show notable differences. This comparison is supported by experimental data on their effects on cell cycle progression, apoptosis, and key signaling pathways.
Introduction to this compound and Apigenin
This compound is a flavonoid isolated from the fern Thelypteris torresiana. It has demonstrated significant antitumor activities in various cancer cell lines, including prostate, ovarian, and breast cancer[1][2][3][4]. Its proposed mechanism of action primarily involves the induction of oxidative stress and the activation of stress-activated protein kinase pathways.
Apigenin, a widely studied flavonoid found in many fruits and vegetables, also possesses well-documented anticancer properties. Its mechanisms are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and inflammation[5][6][7].
Comparative Performance: this compound vs. Apigenin
This compound has been shown to be a more potent inducer of apoptosis in certain cancer cell lines compared to Apigenin[3]. The primary distinction in their mechanisms lies in the induction of oxidative stress and the subsequent activation of the MAPK signaling pathway by this compound, a mechanism that is not as prominent for Apigenin[3].
Key Mechanistic Differences:
-
Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione levels, indicating the induction of oxidative stress. This is a crucial step in initiating its apoptotic effects[3].
-
MAPK Pathway Activation: this compound is a potent activator of the p38 MAPK and JNK signaling pathways. This activation is a critical mediator of this compound-induced apoptosis and cell cycle arrest[2][3][8]. In contrast, Apigenin's effects are less dependent on this pathway[3].
-
Other Signaling Pathways: Apigenin has been shown to modulate a broader range of signaling pathways, including the PI3K/Akt and NF-κB pathways, which are central to cancer cell survival and proliferation[5][6].
Data Presentation
The following tables summarize the known effects of this compound and Apigenin on key cellular processes and gene/protein expression.
Table 1: Comparative Effects on Cell Cycle and Apoptosis
| Feature | This compound | Apigenin | References |
| Cell Cycle Arrest | S and G2/M phases | G2/M phase | [1][2][9][10] |
| Induction of Apoptosis | Potent inducer | Inducer | [1][2][3][7] |
| Mechanism of Apoptosis | Mitochondria-mediated, dependent on MAPK activation | p53-dependent, modulation of Bcl-2 family proteins | [2][3][11] |
Table 2: Comparative Effects on Key Protein Expression and Activation
| Target Protein/Pathway | Effect of this compound | Effect of Apigenin | References |
| p38 MAPK | Increased phosphorylation (activation) | Minimal effect | [2][3][8] |
| JNK1/2 | Increased phosphorylation (activation) | Minimal effect | [2][3] |
| Cyclin B1 | Decreased expression | Decreased expression | [1][2][9] |
| Cdk2 | Decreased expression | - | [2] |
| Bcl-2 | Decreased expression | Decreased expression | [1][11] |
| Cleaved Caspase-3 | Increased levels | Increased levels | [2] |
| PI3K/Akt Pathway | - | Inhibition | [5][6] |
| NF-κB Pathway | - | Inhibition | [6][7] |
Note: A "-" indicates that data was not prominently found in the searched literature for that specific interaction.
Table 3: Quantitative Gene Expression Changes Induced by Apigenin in Pancreatic Cancer Cells (BxPC-3)
| Gene | Fold Change (Upregulation) | Reference |
| IL17F | 114.2 | [7] |
| LTA | 33.1 | [7] |
| IL17C | 23.2 | [7] |
| IL17A | 11.3 | [7] |
| IFNB1 | 8.9 | [7] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound or a control substance.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle[12][13][14][15][16].
Western Blotting for Phosphorylated MAPK
This protocol is used to detect the activation of MAPK pathway proteins (e.g., p38, JNK) by analyzing their phosphorylation status.
Materials:
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total p38 and JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein[17][18][19][20].
Visualizations
Caption: Experimental workflow for comparative analysis.
Caption: this compound-induced signaling pathway.
Caption: Apigenin-modulated signaling pathways.
References
- 1. Protoapigenone, a novel flavonoid, inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoapigenone, a novel flavonoid, induces apoptosis in human prostate cancer cells through activation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoapigenone, a natural derivative of apigenin, induces mitogen-activated protein kinase-dependent apoptosis in human breast cancer cells associated with induction of oxidative stress and inhibition of glutathione S-transferase π - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading [mdpi.com]
- 7. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Time course changes of anti- and pro-apoptotic proteins in apigenin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unraveling the Pro-Oxidant Power: Protoapigenone's Mechanism of Action in Cancer Therapy
A Comparative Guide for Researchers
In the landscape of cancer research, natural compounds are a vital source of novel therapeutic agents. Protoapigenone, a flavonoid derived from the fern Thelypteris torresiana, has emerged as a potent anti-cancer compound, demonstrating significant cytotoxicity against various cancer cell lines. This guide provides a comprehensive comparison of protoapigenone's mechanism of action, with a central focus on the pivotal role of oxidative stress, against its structural analog, apigenin, and other flavonoids. Experimental data is presented to offer a clear, evidence-based perspective for researchers and drug development professionals.
The Double-Edged Sword of Oxidative Stress in Cancer Treatment
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key player in cancer biology. While chronic oxidative stress can contribute to carcinogenesis, the acute induction of high levels of ROS can trigger programmed cell death, or apoptosis, in cancer cells. This pro-oxidant strategy is a cornerstone of various chemotherapeutic approaches.
Protoapigenone masterfully exploits this vulnerability in cancer cells. Its mechanism of action is intrinsically linked to its ability to induce overwhelming oxidative stress, a feature that starkly contrasts with its parent compound, apigenin.
Protoapigenone vs. Apigenin: A Tale of Two Flavonoids
While structurally similar, protoapigenone and apigenin employ fundamentally different strategies to induce cancer cell death. The key distinction lies in the role of oxidative stress.
Protoapigenone: The Pro-Oxidant Inducer
Studies have consistently shown that protoapigenone's potent anti-cancer activity stems from its capacity to generate ROS and deplete intracellular glutathione (GSH), a major cellular antioxidant. This surge in oxidative stress is a critical upstream event that triggers a cascade of signaling events, ultimately leading to apoptosis.
A crucial structural feature of protoapigenone, the α,β-unsaturated ketone moiety in its B-ring, is believed to be responsible for its thiol-reacting properties, contributing to GSH depletion and ROS accumulation. This targeted induction of oxidative stress makes protoapigenone a potent and selective agent against cancer cells, which often have a compromised antioxidant defense system compared to healthy cells.
Apigenin: An Oxidative Stress-Independent Pathway
In contrast, the apoptotic effects of apigenin are not dependent on the generation of ROS. Apigenin's anti-cancer activities are attributed to other mechanisms, such as the modulation of cell cycle proteins and the inhibition of anti-apoptotic signaling pathways. This fundamental difference in their reliance on oxidative stress underscores the unique therapeutic potential of protoapigenone.
Comparative Efficacy: A Look at the Numbers
The cytotoxic effects of protoapigenone and apigenin have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a quantitative measure of their potency.
| Cell Line | Compound | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Protoapigenone | ~1 | |
| Apigenin | >10 | ||
| HepG2 (Liver Cancer) | Protoapigenone | 0.27-3.88 µg/mL | |
| Apigenin | - | ||
| A549 (Lung Cancer) | Protoapigenone | 0.27-3.88 µg/mL | |
| Apigenin | - | ||
| MCF-7 (Breast Cancer) | Protoapigenone | 0.27-3.88 µg/mL | |
| Apigenin | ~37.89 | ||
| PANC-1 (Pancreatic Cancer) | Apigenin | 71 (24h), 41 (48h) | |
| BxPC-3 (Pancreatic Cancer) | Apigenin | 23 (24h), 12 (48h) |
Note: Direct comparative IC50 values for protoapigenone and apigenin in all cell lines from a single study are not always available. The data presented is a compilation from multiple sources to illustrate the general trend of protoapigenone's higher potency.
The Signaling Cascade: From Oxidative Stress to Apoptosis
The induction of oxidative stress by protoapigenone is not a standalone event. It serves as a trigger for a well-defined signaling pathway that culminates in apoptosis.
Caption: Protoapigenone-induced apoptotic signaling pathway.
This pathway highlights the central role of ROS and GSH modulation in activating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The activation of ERK, JNK, and p38 kinases leads to mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway.
The Nrf2 Connection: A Potential Player
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive. However, in the presence of oxidative stress, it translocates to the nucleus and activates the expression of antioxidant genes. While the direct effect of protoapigenone on the Nrf2 pathway has not been extensively studied, it is known that other flavonoids, including apigenin, can modulate Nrf2 signaling. Given protoapigenone's potent pro-oxidant activity, its interplay with the Nrf2 pathway warrants further investigation. It is plausible that the overwhelming oxidative stress induced by protoapigenone surpasses the protective capacity of the Nrf2 response in cancer cells, leading to their demise.
Comparison with Other Pro-Oxidant Flavonoids
Other flavonoids, such as quercetin and luteolin, are also known to induce apoptosis in cancer cells through the generation of oxidative stress. While their mechanisms share similarities with protoapigenone, the specific molecular targets and the magnitude of their pro-oxidant effects can vary.
| Flavonoid | Key Mechanistic Features |
| Protoapigenone | Potent ROS induction and GSH depletion, MAPK activation. |
| Quercetin | Pro-oxidant activity leading to DNA damage and apoptosis, modulation of PI3K/Akt pathway. |
| Luteolin | Induction of ROS-mediated apoptosis, inhibition of anti-apoptotic proteins. |
Experimental Protocols: A Guide for Reproducibility
To facilitate further research, this section outlines the key experimental protocols used to investigate the role of oxidative stress in protoapigenone's mechanism of action.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of protoapigenone, apigenin, or other test compounds for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Utilizes fluorescent probes that become fluorescent upon oxidation by ROS.
-
Protocol:
-
Treat cells with the test compounds for a specified period.
-
Incubate the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope.
-
Caption: Experimental workflow for ROS measurement.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).
-
Protocol:
-
Treat cells with the test compounds.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Conclusion
The evidence strongly confirms that the induction of oxidative stress is a central and indispensable component of protoapigenone's anti-cancer mechanism of action. This pro-oxidant strategy, which leads to the activation of the MAPK signaling pathway and subsequent apoptosis, distinguishes it from its parent compound, apigenin. The potent and selective cytotoxicity of protoapigenone, as evidenced by its low IC50 values in various cancer cell lines, underscores its potential as a promising candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions of protoapigenone that lead to ROS generation and its potential interplay with the Nrf2 antioxidant response pathway. This deeper understanding will be crucial for optimizing its therapeutic application and developing novel combination strategies for cancer treatment.
Replicating Neuroprotective Effects of Protoapigenone: A Comparative Guide
An objective analysis of published findings on the neuroprotective properties of Protoapigenone and its parent compound, Apigenin, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of experimental data, detailed protocols for key experiments, and visual representations of the signaling pathways involved.
Protoapigenone, a derivative of the naturally occurring flavonoid apigenin, has garnered interest for its potential therapeutic applications. While research directly investigating the neuroprotective effects of Protoapigenone is still emerging, extensive studies on its parent compound, apigenin, provide a strong foundation for understanding its potential mechanisms of action. This guide synthesizes the available preclinical data for apigenin, offering a comparative framework for future research aimed at replicating and exploring the neuroprotective effects of Protoapigenone.
Comparative Efficacy in Neuroprotection: In Vitro and In Vivo Models
Published studies have utilized various experimental models to investigate the neuroprotective effects of apigenin, a close structural analog of Protoapigenone. These studies consistently demonstrate apigenin's ability to mitigate neuronal damage induced by oxidative stress, neuroinflammation, and excitotoxicity. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Neuroprotective Effects of Apigenin
| Model System | Insult | Apigenin Concentration | Outcome Measure | Result | Citation |
| PC12 Cells | Cobalt Chloride (CoCl₂) | 10 µg/mL | Cell Viability | Significantly enhanced | [1] |
| PC12 Cells | CoCl₂ | 10 µg/mL | Reactive Oxygen Species (ROS) Levels | Reduced | [1] |
| PC12 Cells | CoCl₂ | 10 µg/mL | Apoptosis | Alleviated | [1] |
| PC12 Cells | CoCl₂ | 10 µg/mL | Mitochondrial Membrane Potential (MMP) | Improved | [1] |
| SH-SY5Y Cells | Amyloid-β (Aβ) | 5 µM | NRF2 Protein Levels | Increased from 64% to 94-95% | [2] |
| SH-SY5Y Cells | Aβ | 5 µM | Neurite Outgrowth (Length) | Rescued from 26.9 µm to 32.5-36.5 µm | [2] |
| Primary Cortical Neurons/Glia Co-cultures | LPS or IL-1β | 1 µM | Neuronal Viability | Increased | [3] |
| Primary Cortical Neurons/Glia Co-cultures | LPS or IL-1β | 1 µM | Caspase-3 Activation | Reduced | [3] |
| Primary Cortical Neurons/Glia Co-cultures | IL-1β | 1 µM | BDNF mRNA Expression | Increased | [3] |
Table 2: In Vivo Neuroprotective Effects of Apigenin
| Animal Model | Injury Model | Apigenin Dosage | Outcome Measure | Result | Citation |
| Neonatal Rats | Hypoxic-Ischemic (HI) Brain Injury | Not Specified | Infarct Volume | Remarkably reduced | [4] |
| Neonatal Rats | HI Brain Injury | Not Specified | Cerebral Edema | Ameliorated | [4] |
| MCAO Rats | Cerebral Ischemia/Reperfusion | Not Specified | Neurological Deficit Scores | Significantly improved | [1] |
| MCAO Rats | Cerebral Ischemia/Reperfusion | Not Specified | Infarct Area | Reduced | [1] |
| Alzheimer's Disease Mouse Model | Amyloid-β Induced | Not Specified | Learning and Memory | Improved | [2] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of apigenin are attributed to its modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to investigate Protoapigenone.
One of the central pathways is the PI3K/Akt/Nrf2 signaling pathway .[4] Activation of this pathway enhances the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress. Another critical pathway is the BDNF-TrkB signaling pathway , which plays a vital role in neuronal survival, growth, and synaptic plasticity.[2] Apigenin has been shown to act as a TrkB agonist, promoting the activation of this pathway.[2] Furthermore, apigenin exerts its anti-inflammatory effects by modulating microglial activation and reducing the expression of pro-inflammatory cytokines, likely through the inhibition of pathways like NF-κB .[5]
Caption: Key signaling pathways modulated by Apigenin.
Experimental Protocols
To facilitate the replication of these findings for Protoapigenone, detailed methodologies for key experiments are provided below.
In Vitro Model of Neurotoxicity
1. Cell Culture and Treatment:
-
Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used.
-
Culture Conditions: Maintain cells in DMEM or a similar medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity: To model oxidative stress, treat cells with a neurotoxin such as cobalt chloride (CoCl₂) or oligomeric amyloid-β (Aβ). The optimal concentration and duration of treatment should be determined empirically through dose-response and time-course experiments.
-
Protoapigenone Treatment: Pretreat cells with varying concentrations of Protoapigenone for a specified period (e.g., 24 hours) before inducing neurotoxicity. A vehicle control (e.g., DMSO) should be included.
2. Assessment of Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate.
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, incubate cells with DCFH-DA solution.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
4. Western Blot Analysis for Signaling Proteins:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Nrf2, TrkB, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: In vitro experimental workflow.
In Vivo Model of Cerebral Ischemia
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Model: Middle cerebral artery occlusion (MCAO) is a widely accepted model for focal cerebral ischemia.
2. Surgical Procedure (MCAO):
-
Anesthetize the animal.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
3. Protoapigenone Administration:
-
Administer Protoapigenone (e.g., intraperitoneally) at different doses at a specific time point relative to the ischemic insult (e.g., immediately after reperfusion).
4. Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
5. Measurement of Infarct Volume:
-
Euthanize the animals and collect the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct area (unstained region) in each slice using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.
Caption: In vivo experimental workflow.
While direct evidence for the neuroprotective effects of Protoapigenone is currently limited, the extensive research on its parent compound, apigenin, provides a strong rationale and a clear experimental roadmap for future investigations. The data and protocols presented in this guide offer a valuable resource for researchers seeking to replicate and build upon the promising neuroprotective findings observed with apigenin, and to determine if Protoapigenone holds similar or enhanced therapeutic potential.
References
- 1. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of apigenin against hypoxic-ischemic brain injury in neonatal rats via activation of the PI3K/Akt/Nrf2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Protoapigenin: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for protoapigenin necessitates treating this compound as a substance with unknown hazards. In such instances, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure personal and environmental safety. The following guide outlines the essential procedures for the proper disposal of this compound, based on established best practices for handling chemicals with unknown toxicological profiles and data extrapolated from the structurally similar flavonoid, apigenin.
I. Guiding Principle: A Precautionary Approach
Given the lack of specific safety data, this compound must be handled as a hazardous substance. All disposal procedures should be conducted with the assumption that the compound may be toxic, irritant, and environmentally harmful. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
II. Hazard Profile (Based on Apigenin)
As a proactive measure, the known hazards associated with the related compound apigenin are summarized below. This information should be used to inform handling and disposal procedures for this compound, while maintaining a higher level of caution due to the unknown specific risks of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
III. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary.
IV. Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS office.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not pour down the drain.[2]
Step 2: Waste Container Selection and Labeling
-
Use appropriate containers: Containers must be compatible with the chemical waste. For instance, strong acids should not be stored in metal containers.[3] All containers must have a secure, tight-fitting lid.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date must also be clearly marked.
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA at or near the point of generation.[5]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a spill tray) to prevent the release of material in case of a leak.
-
Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals.[3]
Step 4: Disposal
-
Contact EHS for Pickup: Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS office to arrange for pickup and disposal.
-
Do not attempt to treat or neutralize the waste without a validated protocol and specific approval from your EHS office.
V. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Protoapigenin
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Protoapigenin. Therefore, this guidance is based on the precautionary principle, treating this compound as a potentially hazardous substance with unknown toxicological properties. The recommendations for personal protective equipment (PPE), handling, and disposal are derived from safety data for the structurally related compound, Apigenin, and general best practices for handling laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize potential exposure. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling this compound to protect against splashes or airborne particles. Personal eyeglasses are not a substitute for safety goggles.[1][2] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected for integrity before use and changed immediately if contaminated. Always wash hands thoroughly after removing gloves.[2] |
| Laboratory coat | A standard laboratory coat should be worn to protect personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Engineering controls such as a chemical fume hood are the primary means of controlling inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Consult with your institution's EHS for respirator selection and fit-testing.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
// Node Definitions prep [label="Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Handling and Use", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Decontamination", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal [label="Waste Disposal", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Storage", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Spill Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions prep -> handling [label="Proceed with experiment", color="#34A853"]; handling -> decon [label="After use", color="#4285F4"]; decon -> disposal [label="Segregate waste", color="#4285F4"]; handling -> storage [label="Store remaining material", dir=back, color="#FBBC05"]; handling -> spill [label="Accidental Release", style=dashed, color="#EA4335"]; spill -> decon [label="Clean and decontaminate", style=dashed, color="#EA4335"];
// Invisible nodes for alignment {rank=same; prep; storage} } end_dot Caption: Workflow for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Before handling, ensure you have read and understood this guidance and any institution-specific protocols.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in the table above and inspect it for any defects.
-
Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Have a spill kit readily accessible.
2. Handling and Experimental Use:
-
Conduct all manipulations of solid or dissolved this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Use dedicated labware for handling this compound. If dedicated labware is not feasible, thoroughly decontaminate reusable items after use.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature recommendations provided by the supplier.
4. Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
2. Disposal Procedures:
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
All waste must be disposed of through your institution's hazardous waste management program.[5]
-
Follow all institutional guidelines for labeling, storing, and requesting pickup of hazardous waste.
-
The primary method for the disposal of many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[6]
By adhering to these safety and logistical protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
